3,4-Difluorophenylalanine
描述
The exact mass of the compound 2-amino-3-(3,4-difluorophenyl)propanoic Acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
2-amino-3-(3,4-difluorophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO2/c10-6-2-1-5(3-7(6)11)4-8(12)9(13)14/h1-3,8H,4,12H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRAWYXDDKCVZTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)O)N)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50371797 | |
| Record name | 2-amino-3-(3,4-difluorophenyl)propanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50371797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32133-36-1 | |
| Record name | 2-amino-3-(3,4-difluorophenyl)propanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50371797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 32133-36-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to (2S)-2-amino-3-(3,4-difluorophenyl)propanoic Acid
For the Attention Of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, analysis, and potential biological relevance of (2S)-2-amino-3-(3,4-difluorophenyl)propanoic acid, also known as 3,4-Difluoro-L-phenylalanine. This non-natural amino acid is a valuable building block in medicinal chemistry and drug discovery, primarily utilized for the synthesis of peptides and small molecules with enhanced pharmacological profiles.
Core Physicochemical Properties
(2S)-2-amino-3-(3,4-difluorophenyl)propanoic acid is a fluorinated analog of the natural amino acid L-phenylalanine. The introduction of two fluorine atoms onto the phenyl ring significantly alters its electronic properties, lipophilicity, and metabolic stability, making it a desirable component in the design of novel therapeutics.
| Property | Value | Source |
| IUPAC Name | (2S)-2-amino-3-(3,4-difluorophenyl)propanoic acid | N/A |
| Molecular Formula | C₉H₉F₂NO₂ | N/A |
| Molecular Weight | 201.17 g/mol | [1][2] |
| Melting Point | 215-223°C (for D-isomer) | [] |
| Boiling Point | 311.9°C at 760 mmHg (Predicted) | [] |
| pKa (Predicted) | 1.4 (Carboxylic Acid), 9.42 (Amine) | [4] |
| logP (Predicted) | -1.21 | [4] |
| Appearance | White to off-white powder | [5] |
| Solubility | Soluble in aqueous solutions, with pH-dependent solubility. | [6] |
Properties of Protected Derivatives
In synthetic applications, particularly in peptide synthesis, the amino group of (2S)-2-amino-3-(3,4-difluorophenyl)propanoic acid is commonly protected with groups such as tert-Butoxycarbonyl (Boc) or Fluorenylmethyloxycarbonyl (Fmoc).
| Property | Boc-protected | Fmoc-protected |
| Molecular Formula | C₁₄H₁₇F₂NO₄ | C₂₄H₁₉F₂NO₄ |
| Molecular Weight | 301.29 g/mol | 423.4 g/mol |
| Melting Point | 83°C | 165 - 168°C |
| Appearance | White to off-white solid | White to off-white powder |
| Solubility | Soluble in methanol. | N/A |
Synthesis and Analysis
Experimental Protocol: Enantioselective Synthesis (General Approach)
Workflow for a Generalized Enantioselective Synthesis
Caption: Generalized workflow for the enantioselective synthesis.
Methodology:
-
Azalactone Formation: 3,4-Difluorobenzaldehyde is condensed with N-acetylglycine in the presence of a dehydrating agent (e.g., acetic anhydride) and a base (e.g., sodium acetate) to form the corresponding azalactone.
-
Asymmetric Hydrogenation: The resulting α,β-unsaturated azalactone is subjected to asymmetric hydrogenation using a chiral catalyst, such as a rhodium complex with a chiral phosphine (B1218219) ligand (e.g., DuPhos). This step establishes the (S)-stereochemistry at the α-carbon.
-
Enzymatic Hydrolysis: The N-acetylated product is then treated with an acylase enzyme. This enzyme selectively hydrolyzes the N-acetyl group from the L-enantiomer, leaving the D-enantiomer unreacted. This step allows for the separation and purification of the desired (S)-enantiomer.[7]
-
Purification: The final product is purified using standard techniques such as recrystallization or ion-exchange chromatography.
Analytical Characterization
The identity and purity of (2S)-2-amino-3-(3,4-difluorophenyl)propanoic acid and its derivatives are typically confirmed using a combination of analytical techniques.
Experimental Protocol: Analytical Methods
-
High-Performance Liquid Chromatography (HPLC): Purity is assessed by reverse-phase HPLC.
-
Column: C18 column.
-
Mobile Phase: A gradient of water and acetonitrile (B52724) with 0.1% trifluoroacetic acid.
-
Detection: UV at 254 nm.
-
-
Mass Spectrometry (MS): The molecular weight is confirmed by high-resolution mass spectrometry (HRMS) with electrospray ionization (ESI). For the Fmoc-protected derivative, a prominent protonated molecular ion [M+H]⁺ is observed at a mass-to-charge ratio of 424.1297.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The structure is elucidated by ¹H, ¹³C, and ¹⁹F NMR.
Biological Activity and Potential Mechanism of Action
(2S)-2-amino-3-(3,4-difluorophenyl)propanoic acid is primarily used as a building block to enhance the properties of peptides and other drug candidates. The incorporation of fluorine can lead to:
-
Increased Metabolic Stability: The C-F bond is stronger than the C-H bond, making the molecule more resistant to enzymatic degradation.
-
Enhanced Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions.
-
Improved Pharmacokinetic Properties: The lipophilicity and membrane permeability of a molecule can be fine-tuned by the addition of fluorine atoms.
While the intrinsic biological activity of (2S)-2-amino-3-(3,4-difluorophenyl)propanoic acid is not extensively studied, related halogenated phenylalanine derivatives have been shown to modulate glutamatergic synaptic transmission.[11][12] Specifically, compounds like 3,5-dibromo-L-phenylalanine have been demonstrated to act as partial agonists at NMDA receptors, reduce glutamate (B1630785) release, and block AMPA/kainate receptors.[13][14]
Based on these findings, a plausible, though hypothetical, signaling pathway for (2S)-2-amino-3-(3,4-difluorophenyl)propanoic acid could involve the modulation of glutamate receptors.
Hypothetical Signaling Pathway in a Neuron
Caption: Hypothetical modulation of glutamate receptors.
This diagram illustrates a potential mechanism where the compound could fine-tune neuronal excitability by interacting with key glutamate receptors, a pathway with therapeutic implications for a range of neurological disorders.
Applications in Research and Drug Development
The unique properties of (2S)-2-amino-3-(3,4-difluorophenyl)propanoic acid make it a valuable tool for:
-
Peptide Synthesis: Incorporation into peptides to improve their stability, bioactivity, and pharmacokinetic profiles.
-
Drug Design: Used as a scaffold or building block for the synthesis of small molecule inhibitors and modulators of various biological targets.
-
Protein Engineering and ¹⁹F NMR Studies: The fluorine atoms serve as a sensitive NMR probe to study protein structure, dynamics, and interactions.[9][10][]
References
- 1. 3,4-Difluoro-d-phenylalanine | C9H9F2NO2 | CID 716298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3,4-Difluoro-L-phenylalanine | C9H9F2NO2 | CID 716295 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. SwissSidechain - A database of non-natural sidechains [swisssidechain.ch]
- 5. chemimpex.com [chemimpex.com]
- 6. benchchem.com [benchchem.com]
- 7. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buy Fmoc-3,4-difluoro-L-phenylalanine | 198560-43-9 [smolecule.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Neuroprotective action of halogenated derivatives of L-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Efficacy of 3,5-dibromo-L-phenylalanine in rat models of stroke, seizures and sensorimotor gating deficit - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Differential modulation of glutamatergic transmission by 3,5-dibromo-L-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
physicochemical properties of 3,4-Difluorophenylalanine
An In-Depth Technical Guide to the Physicochemical Properties of 3,4-Difluorophenylalanine
Introduction
This compound is a synthetic, non-proteinogenic amino acid that has garnered significant attention in the fields of medicinal chemistry and drug development. The strategic incorporation of two fluorine atoms onto the phenyl ring of phenylalanine imparts unique physicochemical properties. These modifications can significantly influence molecular conformation, metabolic stability, and binding affinity to biological targets, making it a valuable building block for the design of novel peptides and small molecule therapeutics.[1][2][3] The introduction of fluorine can modulate acidity, basicity, lipophilicity, and other properties, which in turn affects the bioavailability and efficacy of drug candidates.[3][4] This technical guide provides a comprehensive overview of the core , detailed experimental protocols for their determination, and a visualization of its synthesis and metabolic context.
Core Physicochemical Properties
The introduction of two fluorine atoms to the phenyl ring of phenylalanine substantially alters its electronic and lipophilic characteristics compared to the parent amino acid. The quantitative physicochemical data for this compound are summarized in the table below. It is important to note that while some properties have been experimentally determined, others, like pKa, are often estimated based on closely related analogs.
| Property | Value | Source |
| Molecular Formula | C₉H₉F₂NO₂ | [][6][7] |
| Molecular Weight | 201.17 g/mol | [][6][7] |
| Appearance | Almost white powder | [] |
| Melting Point | 215-223 °C | [] |
| Boiling Point | 311.9 °C (at 760 mmHg) | [] |
| Density | 1.379 g/cm³ | [] |
| pKa (Carboxylic Acid) | ~1.8-2.2 (estimated) | [8] |
| pKa (Amine) | ~9.1-9.2 (estimated) | [8] |
| logP (octanol/water) | -1.8 (Computed) | [6][7] |
Experimental Protocols
The following sections detail the standard methodologies for determining the key .
Determination of Melting Point
The melting point of a crystalline solid is a fundamental physical property and a crucial indicator of its purity.
Methodology:
-
A small quantity of finely powdered, dry this compound is carefully packed into a glass capillary tube, sealed at one end, to a height of 2-3 mm.[8]
-
The capillary tube is placed into a calibrated melting point apparatus.
-
The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.[8]
-
The temperature at which the first drop of liquid is observed (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range constitutes the melting point.[8] A narrow melting range (e.g., < 2 °C) is indicative of high purity.
Determination of pKa by Acid-Base Titration
The pKa values, which represent the dissociation constants of the ionizable carboxylic acid and amino groups, are critical for understanding the ionization state of the amino acid at different pH values.[9] These values are determined experimentally by performing an acid-base titration and plotting the titration curve.[10][11]
Methodology:
-
Sample Preparation: A precise amount of this compound is dissolved in a known volume of deionized water to create a solution of known concentration (e.g., 0.1 M).
-
Titration Setup: The amino acid solution is placed in a beaker with a magnetic stirrer. A calibrated pH electrode is immersed in the solution to monitor the pH continuously.
-
Acidic Titration: A standardized solution of a strong acid (e.g., 0.1 M HCl) is added in small, precise increments from a burette. The pH of the solution is recorded after each addition, allowing for equilibration.[12]
-
Basic Titration: In a separate experiment, a standardized solution of a strong base (e.g., 0.1 M NaOH) is titrated against a fresh sample of the amino acid solution. The pH is recorded after each incremental addition.[10][12]
-
Data Analysis: The recorded pH values are plotted against the volume of titrant (acid or base) added. The resulting titration curve will show two inflection points corresponding to the pKa values of the carboxylic acid group (pKa1) and the amino group (pKa2).[9] The pKa is the pH at which the concentration of the protonated and deprotonated forms of an ionizable group are equal.[9]
Determination of Partition Coefficient (logP)
The partition coefficient (logP) is a measure of a compound's lipophilicity, a key parameter in drug design that influences ADME (absorption, distribution, metabolism, and excretion) properties.[13][14]
Methodology (Shake-Flask Method):
-
Solvent Saturation: n-Octanol and water (or a suitable buffer like PBS, pH 7.4) are mixed and shaken vigorously to ensure mutual saturation. The two phases are then separated.[15]
-
Partitioning: A known amount of this compound is dissolved in the saturated n-octanol. An equal volume of the saturated water/buffer is added.[15]
-
Equilibration: The mixture is sealed and agitated (e.g., by rotation or shaking) for a sufficient period (e.g., 1-24 hours) to allow the compound to partition between the two phases and reach equilibrium.[15]
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.
-
Quantification: The concentration of this compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or LC-MS.[15] For fluorinated compounds, ¹⁹F NMR spectroscopy offers a highly sensitive and direct method for quantification.[16]
-
Calculation: The logP value is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.[13]
Synthesis and Metabolic Pathways
The unique properties of this compound make its synthesis and metabolic fate topics of great interest for researchers.
General Synthesis Workflow
One common method for the synthesis of fluorinated α-amino acids is the Erlenmeyer-Plöchl azalactone synthesis.[4] This involves the condensation of a fluorinated benzaldehyde (B42025) with N-acetylglycine to form an oxazolone (B7731731) (azalactone), which is then subjected to reductive ring cleavage to yield the final amino acid.[4]
Metabolic Pathway Context
In biological systems, phenylalanine is an essential amino acid. Its primary metabolic fate is the irreversible hydroxylation to tyrosine, a reaction catalyzed by the enzyme phenylalanine hydroxylase (PAH), primarily in the liver.[17] This pathway is crucial, and its deficiency leads to the metabolic disorder phenylketonuria (PKU).[17] Fluorinated phenylalanine analogs can act as probes or inhibitors of this pathway. The presence of fluorine atoms can alter the interaction with PAH and subsequent metabolic steps.[3]
Conclusion
This compound presents a compelling profile for researchers in drug discovery and chemical biology. Its distinct physicochemical properties, stemming from the strategic placement of fluorine atoms, offer a powerful tool to enhance the characteristics of peptides and small molecules. Understanding these properties through robust experimental determination is fundamental to harnessing its full potential in developing next-generation therapeutics. The provided protocols and workflows serve as a foundational guide for the characterization, synthesis, and biological investigation of this important fluorinated amino acid.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Utilization of fluorinated α-amino acids in small molecule drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]
- 4. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3,4-Difluoro-d-phenylalanine | C9H9F2NO2 | CID 716298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3,4-Difluoro-L-phenylalanine | C9H9F2NO2 | CID 716295 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Titration Curve of Amino Acids - Experiment, Significance, pKa - GeeksforGeeks [geeksforgeeks.org]
- 10. scribd.com [scribd.com]
- 11. echemi.com [echemi.com]
- 12. egyankosh.ac.in [egyankosh.ac.in]
- 13. acdlabs.com [acdlabs.com]
- 14. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]
- 15. enamine.net [enamine.net]
- 16. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]
- 17. benchchem.com [benchchem.com]
A Technical Guide to 3,4-Difluorophenylalanine: Properties, Synthesis, and Application in Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 3,4-Difluorophenylalanine, a fluorinated analog of the natural amino acid phenylalanine. Its unique physicochemical properties make it a valuable tool in peptide design, drug discovery, and the study of protein structure and function. This document details its chemical properties, provides experimental protocols for its synthesis and incorporation into peptides, and explores its application in modulating and investigating cellular signaling pathways.
Core Properties of this compound
This compound is a non-proteinogenic amino acid where two hydrogen atoms on the phenyl ring of phenylalanine are replaced by fluorine atoms. This substitution significantly alters the electronic properties of the aromatic ring, influencing its interactions and metabolic stability. It exists as two stereoisomers, the L- and D-forms, which have distinct CAS numbers but identical molecular weights.
| Property | L-3,4-Difluorophenylalanine | D-3,4-Difluorophenylalanine |
| CAS Number | 31105-90-5[1] | 249648-08-6[2] |
| Molecular Formula | C₉H₉F₂NO₂[1] | C₉H₉F₂NO₂[2] |
| Molecular Weight | 201.17 g/mol [1] | 201.17 g/mol [2] |
Experimental Protocols
The unique characteristics of this compound have led to the development of specific experimental protocols for its use in research. Below are detailed methodologies for its synthesis, incorporation into peptides, and its use as a probe in NMR spectroscopy.
Synthesis of Fluorinated Phenylalanine Analogs
The Erlenmeyer-Plöchl synthesis is a well-established method for preparing α-amino acids and can be adapted for fluorinated analogs.
Protocol: Synthesis of 3,5-Difluoro-DL-phenylalanine via Erlenmeyer-Plöchl Reaction [3]
-
Step 1: Azlactone Formation
-
In a 250 mL round-bottom flask, combine 3,5-difluorobenzaldehyde (B1330607) (0.1 mol), N-acetylglycine (0.1 mol), and anhydrous sodium acetate (B1210297) (0.1 mol).
-
Add acetic anhydride (B1165640) (0.32 mol) to the flask.
-
Heat the mixture to reflux (100-110 °C) with constant stirring for 2 hours.
-
After cooling to room temperature, slowly add the mixture to 200 mL of ice-cold water with vigorous stirring to precipitate the azlactone.
-
Collect the yellow solid precipitate by vacuum filtration.
-
-
Step 2: Reductive Hydrolysis
-
Suspend the dried azlactone in a mixture of hydriodic acid (57%) and red phosphorus.
-
Heat the mixture to reflux for 3 hours with vigorous stirring.
-
After cooling, filter the mixture to remove excess red phosphorus and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a minimum amount of hot water and adjust the pH to ~6 with ammonium (B1175870) hydroxide (B78521) to precipitate the amino acid.
-
Collect the white solid by vacuum filtration, wash with cold water and diethyl ether, and dry under vacuum.
-
References
- 1. Discovery of GPCR ligands for probing signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. escholarship.org [escholarship.org]
- 3. Peptide aromatic interactions modulated by fluorinated residues: Synthesis, structure and biological activity of Somatostatin analogs containing 3-(3′,5′difluorophenyl)-alanine - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical Conformational Analysis of 3,4-Difluorophenylalanine: A Methodological Whitepaper
For: Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Difluorophenylalanine is a non-canonical amino acid that holds significant interest in medicinal chemistry and drug development. The introduction of two fluorine atoms onto the phenyl ring can substantially alter the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and non-covalent interaction profile. Specifically, the electron-withdrawing nature of fluorine can modulate the electrostatic potential of the aromatic ring, influencing cation-π and other intermolecular interactions crucial for molecular recognition and biological activity.
A thorough understanding of the conformational landscape of this compound is paramount for predicting its behavior in a biological milieu, such as a protein binding pocket. The three-dimensional structure of the molecule is dictated by the rotational freedom around several key single bonds, defined by a set of dihedral angles. Theoretical calculations provide a powerful avenue for exploring the potential energy surface (PES) of the molecule to identify low-energy, stable conformers and to understand the energetic barriers between them. This guide details the standard computational protocols for determining these stable conformations in both the gas phase and in solution.
Key Dihedral Angles in this compound
The conformation of this compound is primarily defined by four critical dihedral angles, which describe the rotation around key bonds in the molecule's backbone and side chain:
-
Phi (φ): Defines the rotation around the N-Cα bond.
-
Psi (ψ): Defines the rotation around the Cα-C bond.
-
Chi1 (χ1): Defines the rotation around the Cα-Cβ bond.
-
Chi2 (χ2): Defines the rotation around the Cβ-Cγ bond of the phenyl ring.
The combination of these angles dictates the overall three-dimensional structure of the molecule.
Computational Methodologies
A robust theoretical investigation into the conformational space of this compound involves a multi-step computational approach. This ensures a thorough exploration of the potential energy surface and accurate calculation of the relative energies of the identified conformers.
Experimental Protocols: A Step-by-Step Computational Workflow
The following protocols outline a standard and reliable method for the conformational analysis of this compound.
Protocol 1: Conformational Search
-
Objective: To generate a diverse set of possible conformers across the potential energy surface.
-
Methodology:
-
Systematic Search: This method involves the incremental rotation of the key dihedral angles (φ, ψ, χ1, and χ2). A grid search with 30° or 60° increments for each angle is a common starting point. This approach is thorough but can be computationally expensive.
-
Stochastic Search (e.g., Molecular Dynamics): A high-temperature molecular dynamics (MD) simulation allows the molecule to overcome rotational barriers and explore a wide range of conformations. Snapshots from the MD trajectory are then selected as starting points for optimization.
-
Software: Tools like CREST/CENSO can be employed for an automated and efficient conformational search using semi-empirical methods like GFN2-xTB.
-
Protocol 2: Geometry Optimization
-
Objective: To find the nearest local energy minimum for each of the conformers generated in the search phase.
-
Methodology:
-
Density Functional Theory (DFT) is the most common and reliable method for geometry optimization.
-
A common choice of functional and basis set for this purpose is B3LYP/6-31G(d,p) . This level of theory provides a good balance between accuracy and computational cost.
-
More accurate results can be obtained with larger basis sets such as 6-311++G(d,p) or with different functionals like the M06 suite, which is often recommended for systems with non-covalent interactions.
-
Software: Gaussian, ORCA, or similar quantum chemistry packages are used for these calculations.
-
Protocol 3: Frequency Calculations
-
Objective: To verify that the optimized geometries are true minima on the potential energy surface and to calculate thermodynamic properties.
-
Methodology:
-
Vibrational frequency calculations are performed at the same level of theory as the geometry optimization (e.g., B3LYP/6-31G(d,p) ).
-
A true minimum is confirmed by the absence of any imaginary frequencies. The presence of an imaginary frequency indicates a transition state.
-
These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections, which are essential for obtaining accurate relative free energies of the conformers.
-
Protocol 4: High-Accuracy Single-Point Energy Calculations
-
Objective: To refine the relative energies of the identified conformers using a more accurate level of theory.
-
Methodology:
-
Single-point energy calculations are performed on the optimized geometries from Protocol 2.
-
Higher-level DFT: Double-hybrid functionals such as DSD-PBEP86-D3BJ can provide improved accuracy.
-
Ab initio methods: Møller-Plesset perturbation theory (MP2) or coupled-cluster theory (e.g., CCSD(T)) with a large basis set (e.g., aug-cc-pVTZ) offer the gold standard in accuracy, though they are computationally very demanding.
-
Protocol 5: Solvation Effects
-
Objective: To model the influence of a solvent (e.g., water) on the conformational preferences of this compound.
-
Methodology:
-
Implicit Solvation Models: The Polarizable Continuum Model (PCM) or the SMD solvation model are widely used. In these models, the solvent is treated as a continuous medium with a specific dielectric constant. This is computationally efficient.
-
Explicit Solvation Models: A number of solvent molecules are explicitly included in the calculation. This is computationally intensive but provides a more detailed description of specific solute-solvent interactions, such as hydrogen bonding.
-
Data Presentation: Illustrative Conformational Data
The results of a conformational analysis are typically summarized in tables for easy comparison of the different conformers. The following tables are illustrative examples of how the data for this compound would be presented.
Table 1: Illustrative Relative Energies of this compound Conformers
| Conformer ID | Relative Energy (kcal/mol) (Gas Phase, B3LYP/6-311++G(d,p)) | Relative Free Energy (kcal/mol) (Aqueous Phase, SMD) |
| 34DFP-1 | 0.00 | 0.00 |
| 34DFP-2 | 0.78 | 0.59 |
| 34DFP-3 | 1.15 | 1.42 |
| 34DFP-4 | 2.30 | 2.05 |
Table 2: Illustrative Dihedral Angles for the Most Stable Conformer (34DFP-1)
| Dihedral Angle | Value (Degrees) |
| φ | -88.5 |
| ψ | 72.3 |
| χ1 | 175.9 |
| χ2 | 88.7 |
Mandatory Visualization: Computational Workflow
The following diagram illustrates a typical workflow for the theoretical conformational analysis of a flexible molecule like this compound.
Caption: Computational workflow for conformational analysis.
Conclusion
The theoretical conformational analysis of this compound is a critical step in understanding its potential role in drug design and chemical biology. By following the protocols outlined in this guide, researchers can perform a robust theoretical study to elucidate the conformational preferences of this and other non-canonical amino acids. The resulting data on dihedral angles and relative energies of stable conformers are invaluable for understanding their behavior in biological systems and for their application in drug design and development. Such studies
A Technical Guide to the Solubility of 3,4-Difluorophenylalanine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 3,4-Difluorophenylalanine, a synthetic amino acid of significant interest in medicinal chemistry and drug development. The strategic incorporation of two fluorine atoms onto the phenyl ring of phenylalanine imparts unique physicochemical properties that can enhance metabolic stability, binding affinity, and the overall efficacy of peptides and small molecule therapeutics.
Physicochemical Properties of this compound
The introduction of fluorine atoms significantly alters the electronic and lipophilic character of the parent amino acid, phenylalanine. These changes have a direct impact on its solubility in different solvent systems. A summary of the key physicochemical properties of this compound is presented below. It is important to note that where precise experimental values are unavailable, high-quality computed or estimated values based on similar structures are provided.
| Property | Value | Source |
| Molecular Formula | C₉H₉F₂NO₂ | PubChem[1][2] |
| Molecular Weight | 201.17 g/mol | PubChem[1][2][] |
| Melting Point | 215-223 °C (D-isomer) | BOC Sciences[] |
| 237 °C (DL-isomer) | ChemicalBook | |
| Boiling Point | 311.9 °C at 760 mmHg (Predicted) | BOC Sciences[] |
| pKa (Carboxylic Acid) | ~1.8-2.2 (Estimated) | Based on Phenylalanine |
| pKa (Amine) | ~9.1-9.2 (Estimated) | Based on Phenylalanine |
| logP (octanol/water) | -1.8 (Computed for L-enantiomer) | PubChem[1][2] |
Qualitative Solubility of this compound
Quantitative solubility data for this compound is sparse in the literature. However, qualitative descriptions and data for structurally similar fluorinated amino acids provide valuable insights into its expected solubility profile.
| Solvent | Qualitative Solubility | Source/Analogue |
| Water | Slightly soluble | Based on 4-Fluoro-DL-phenylalanine[4] |
| Methanol | Slightly soluble | Based on 3,5-Difluoro-DL-phenylalanine[5] |
| Ethanol | Insoluble (for L-Phenylalanine) | PubChem[6] |
| Dimethyl Sulfoxide (DMSO) | Soluble | Based on 4-Fluoro-D-phenylalanine HCl (55 mg/mL)[7] |
Experimental Protocol for Solubility Determination
The following section details a generalized yet comprehensive methodology for determining the solubility of this compound. The protocol is based on the widely accepted shake-flask method followed by quantification using High-Performance Liquid Chromatography (HPLC).
Objective:
To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (solid)
-
Solvent of interest (e.g., water, phosphate-buffered saline pH 7.4, methanol, DMSO)
-
Calibrated analytical balance
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Syringe filters (e.g., 0.22 µm PVDF)
-
HPLC system with a UV detector
-
Appropriate HPLC column (e.g., C18)
-
Volumetric flasks and pipettes
-
HPLC-grade mobile phase solvents
Methodology:
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound and add it to a series of vials.
-
Add a known volume of the desired solvent to each vial. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration should be determined empirically.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.
-
Carefully withdraw a sample from the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter to remove any undissolved solid.
-
Accurately dilute the filtered sample with the mobile phase to a concentration within the linear range of the HPLC calibration curve.
-
-
HPLC Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.
-
Inject the standard solutions into the HPLC system to generate a calibration curve by plotting peak area versus concentration.
-
Inject the diluted, filtered sample into the HPLC system.
-
Determine the concentration of this compound in the diluted sample by interpolating its peak area from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration of the saturated solution by multiplying the concentration of the diluted sample by the dilution factor.
-
The resulting concentration represents the solubility of this compound in the tested solvent at the specified temperature.
-
Caption: Workflow for determining the solubility of this compound.
Factors Influencing Solubility
The solubility of this compound is a complex interplay of its intrinsic physicochemical properties and the characteristics of the solvent. The diagram below illustrates the logical relationships between these factors.
Caption: Interplay of factors affecting the solubility of this compound.
References
- 1. 3,4-Difluoro-L-phenylalanine | C9H9F2NO2 | CID 716295 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3,4-Difluoro-d-phenylalanine | C9H9F2NO2 | CID 716298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. DL-3-(4-Fluorophenyl)alanine CAS#: 51-65-0 [m.chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. L-Phenylalanine | C9H11NO2 | CID 6140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-Fluoro-D-phenylalanine HCl | TargetMol [targetmol.com]
Spectroscopic Characterization of 3,4-Difluorophenylalanine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characterization of 3,4-Difluorophenylalanine, a fluorinated analog of the essential amino acid phenylalanine. The incorporation of fluorine atoms into the phenyl ring significantly alters the molecule's electronic properties, making it a valuable tool in drug development and biochemical studies. This document details the expected results from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols and data presented in a clear, tabular format.
Core Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound. Where experimental data is not publicly available, predicted values based on analogous compounds and spectroscopic principles are provided.
Table 1: Physical and Mass Spectrometry Data for this compound
| Property | Value |
| Molecular Formula | C₉H₉F₂NO₂ |
| Molecular Weight | 201.17 g/mol [1][2] |
| Monoisotopic Mass | 201.06013485 Da[1][2] |
| Mass Spectrometry (ESI-MS) | |
| m/z of [M+H]⁺ | 202.0679 |
| m/z of [M-H]⁻ | 200.0524 |
| m/z of [M+Na]⁺ | 224.0498 |
Note: ESI-MS m/z values are calculated based on the monoisotopic mass.
Table 2: Predicted ¹H NMR Spectral Data for this compound (500 MHz, D₂O)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-α | 4.0 - 4.2 | dd | J(Hα, Hβa) ≈ 5-6 |
| J(Hα, Hβb) ≈ 7-8 | |||
| H-βa, H-βb | 3.1 - 3.4 | m | |
| Aromatic H-2 | 7.2 - 7.4 | d | J(H,F) ≈ 8-10 |
| Aromatic H-5 | 7.1 - 7.3 | dd | J(H,H) ≈ 8-9, J(H,F) ≈ 6-7 |
| Aromatic H-6 | 7.0 - 7.2 | m |
Note: Predicted chemical shifts and coupling constants are based on the analysis of similar fluorinated aromatic compounds and standard amino acid spectra. Actual values may vary based on solvent and pH.
Table 3: Predicted ¹³C NMR Spectral Data for this compound (125 MHz, D₂O)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Carboxyl) | 173 - 176 |
| C-α | 55 - 58 |
| C-β | 36 - 39 |
| Aromatic C-1 | 132 - 135 |
| Aromatic C-2 | 117 - 120 (d) |
| Aromatic C-3 | 150 - 153 (dd) |
| Aromatic C-4 | 148 - 151 (dd) |
| Aromatic C-5 | 118 - 121 (d) |
| Aromatic C-6 | 124 - 127 (d) |
Note: Predicted chemical shifts are provided. The aromatic carbons attached to fluorine will exhibit splitting (d = doublet, dd = doublet of doublets) due to C-F coupling.
Table 4: Predicted FT-IR Absorption Bands for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| O-H stretch (carboxylic acid) | 2500 - 3300 | Broad |
| N-H stretch (amine) | 3000 - 3300 | Medium |
| C-H stretch (aromatic) | 3000 - 3100 | Weak |
| C-H stretch (aliphatic) | 2850 - 3000 | Weak |
| C=O stretch (carboxylic acid) | 1700 - 1725 | Strong |
| N-H bend (amine) | 1580 - 1650 | Medium |
| C=C stretch (aromatic) | 1500 - 1600 | Medium |
| C-F stretch | 1100 - 1250 | Strong |
Note: Predicted absorption ranges are based on characteristic vibrational frequencies of the functional groups present in the molecule.
Experimental Protocols
Detailed methodologies for the spectroscopic analysis of this compound are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei in this compound, confirming its molecular structure.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). The choice of solvent can affect the chemical shifts of labile protons (e.g., -NH₂ and -COOH).
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for ¹H NMR and 100 MHz or higher for ¹³C NMR.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
The number of scans can range from 8 to 64, depending on the sample concentration.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each carbon, simplifying the spectrum.
-
Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline corrections should be performed. Chemical shifts are referenced to an internal standard (e.g., TMS or a residual solvent peak).
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in this compound based on their characteristic vibrational frequencies.
Methodology:
-
Sample Preparation:
-
Solid State (KBr Pellet): Mix a small amount of the sample (approx. 1-2 mg) with dry potassium bromide (KBr, approx. 100-200 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This method requires minimal sample preparation.
-
-
Instrumentation: Use an FT-IR spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
Place the sample in the beam path and record the sample spectrum.
-
Typically, spectra are collected over a range of 4000-400 cm⁻¹.
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to generate the final absorbance or transmittance spectrum. The positions and shapes of the absorption bands are then analyzed to identify functional groups.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and elemental formula of this compound and to study its fragmentation pattern.
Methodology:
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile/water mixture) to a concentration of approximately 10-100 µM.
-
Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI). A high-resolution mass analyzer (e.g., Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR)) is recommended for accurate mass measurements.
-
Data Acquisition:
-
Full Scan MS: Acquire a full scan mass spectrum to identify the molecular ion (e.g., [M+H]⁺ in positive ion mode or [M-H]⁻ in negative ion mode).
-
Tandem MS (MS/MS): Select the molecular ion and subject it to collision-induced dissociation (CID) or other fragmentation methods to generate a fragment ion spectrum. This provides structural information.
-
-
Data Analysis:
-
Determine the exact mass of the molecular ion and use it to confirm the elemental formula.
-
Analyze the fragmentation pattern in the MS/MS spectrum to elucidate the structure of the molecule.
-
References
Commercial Suppliers and Technical Guide for High-Purity 3,4-Difluoro-L-phenylalanine
For researchers, scientists, and drug development professionals, sourcing high-purity non-canonical amino acids like 3,4-Difluoro-L-phenylalanine is a critical first step in peptide and protein engineering, as well as in the development of novel therapeutics and diagnostic agents. This technical guide provides an in-depth overview of commercial suppliers, available purity data, and key experimental considerations for the use of this versatile fluorinated amino acid.
Commercial Availability and Specifications
High-purity 3,4-Difluoro-L-phenylalanine and its derivatives, primarily with Fmoc and Boc protecting groups for solid-phase peptide synthesis (SPPS), are available from a number of specialized chemical suppliers. The purity and analytical data provided by these suppliers are crucial for ensuring the quality and reproducibility of research outcomes.
Below is a summary of commercially available 3,4-Difluoro-L-phenylalanine and its Fmoc-protected derivative, with quantitative data compiled from various sources.
Table 1: Commercial Supplier Data for Fmoc-3,4-difluoro-L-phenylalanine
| Supplier | Product Name | CAS Number | Purity (by HPLC) | Water Content (Karl Fischer) | Molecular Formula | Molecular Weight ( g/mol ) |
| Thermo Scientific (Alfa Aesar) | 3,4-Difluoro-N-Fmoc-L-phenylalanine | 198560-43-9 | ≥94.0% | ≤2.0% | C₂₄H₁₉F₂NO₄ | 423.42 |
| Chem-Impex | Fmoc-3,4-difluoro-L-phenylalanine | 198560-43-9 | 98.3% (Lot Z03E032)[1] | 0.1% (Lot Z03E032)[1] | C₂₄H₁₉F₂NO₄ | 423.4 |
Table 2: Commercial Supplier Data for 3,4-Difluoro-L-phenylalanine and its DL-racemate
| Supplier | Product Name | CAS Number | Purity | Molecular Formula | Molecular Weight ( g/mol ) |
| Key Organics | 3,4-Difluoro-DL-phenylalanine | 32133-36-1 | >90%[2] | C₉H₉F₂NO₂ | 201.17 |
| PubChem | 3,4-Difluoro-L-phenylalanine | 31105-90-5 | - | C₉H₉F₂NO₂ | 201.17[3] |
Physicochemical Properties
The introduction of two fluorine atoms to the phenyl ring of L-phenylalanine significantly alters its electronic properties, enhancing its utility in various applications.
Table 3: Physicochemical Properties of 3,4-Difluoro-L-phenylalanine
| Property | Value |
| Molecular Formula | C₉H₉F₂NO₂ |
| Molecular Weight | 201.17 g/mol [3] |
| IUPAC Name | (2S)-2-amino-3-(3,4-difluorophenyl)propanoic acid |
| CAS Number | 31105-90-5[3] |
Experimental Protocols
Synthesis of Fluorinated Phenylalanines
Conceptual Workflow for the Synthesis of 3,4-Difluoro-L-phenylalanine
Caption: Conceptual synthesis pathway for 3,4-Difluoro-L-phenylalanine.
Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)
The Fmoc-protected version of 3,4-Difluoro-L-phenylalanine is a key reagent for its incorporation into peptides using SPPS. The unique properties of the fluorinated aromatic ring can enhance metabolic stability and modulate binding affinities.[7]
General SPPS Workflow for Incorporating Fmoc-3,4-difluoro-L-phenylalanine
Caption: General workflow for incorporating Fmoc-3,4-difluoro-L-phenylalanine via SPPS.
Applications in Research and Drug Development
Enhanced Metabolic Stability and Biological Activity
The incorporation of fluorinated amino acids into peptides is a well-established strategy to enhance their metabolic stability.[6] The strong carbon-fluorine bond can protect against enzymatic degradation, leading to a longer in vivo half-life. Furthermore, the altered electronic properties of the difluorinated phenyl ring can influence peptide conformation and binding to biological targets, potentially leading to improved efficacy and selectivity.[7]
19F NMR Spectroscopy
The presence of fluorine provides a unique spectroscopic handle for studying protein structure and dynamics using 19F NMR. Since fluorine is not naturally present in biological systems, the 19F NMR signal from an incorporated 3,4-Difluoro-L-phenylalanine residue provides a clean and sensitive probe of the local environment within the protein.
Positron Emission Tomography (PET) Imaging
Radiolabeled analogues of 3,4-Difluoro-L-phenylalanine are promising tracers for PET imaging, particularly in oncology. Cancer cells often exhibit increased amino acid metabolism and up-regulation of amino acid transporters.[8] 18F-labeled 3,4-Difluoro-L-phenylalanine can be taken up by these transporters, allowing for the visualization of tumors.[8][9]
Signaling Pathway: Amino Acid Uptake in Cancer Cells for PET Imaging
Caption: Cellular uptake of [18F]-3,4-Difluoro-L-phenylalanine for PET imaging.
Conclusion
High-purity 3,4-Difluoro-L-phenylalanine is a valuable tool for researchers in peptide chemistry, drug discovery, and molecular imaging. While detailed synthesis protocols for this specific isomer are not widely published, established methods for related compounds provide a strong foundation for its preparation. The commercial availability of its Fmoc-protected form facilitates its incorporation into peptides, enabling the development of more stable and potent therapeutic candidates and sophisticated molecular probes. The continued exploration of the unique properties conferred by fluorine substitution will undoubtedly lead to further innovations in the life sciences.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. keyorganics.net [keyorganics.net]
- 3. 3,4-Difluoro-L-phenylalanine | C9H9F2NO2 | CID 716295 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. 3,4-Difluoro-N-Fmoc-L-phenylalanine, 95% 250 mg | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 6. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. Evaluation of 3-l- and 3-d-[18F]Fluorophenylalanines as PET Tracers for Tumor Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. L-3,4-Dihydroxy-6-[18F]fluorophenylalanine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Synthesis of D-3,4-Difluorophenylalanine for Peptide Modification: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The incorporation of non-canonical amino acids into peptides is a powerful strategy in drug discovery, offering the potential to enhance therapeutic properties such as metabolic stability, receptor affinity, and conformational rigidity. D-3,4-Difluorophenylalanine, a fluorinated analog of phenylalanine, is a particularly valuable building block for these purposes. The introduction of fluorine atoms can modulate the electronic properties of the aromatic ring and increase resistance to enzymatic degradation. This technical guide provides a comprehensive overview of the synthesis of D-3,4-Difluorophenylalanine and its subsequent incorporation into peptides. Detailed experimental protocols for a chemoenzymatic synthesis route are presented, along with a discussion of the impact of this modification on peptide-receptor interactions, specifically focusing on the somatostatin (B550006) receptor signaling pathway.
Introduction
Fluorinated amino acids have garnered significant attention in medicinal chemistry due to the unique properties conferred by the fluorine atom, including its high electronegativity, small size, and the strength of the carbon-fluorine bond.[1][2] Incorporating these modified amino acids into peptide sequences can lead to enhanced thermal and chemical stability, increased lipophilicity, and improved pharmacological activity.[3] D-amino acids, in general, are known to increase peptide resistance to proteolysis, a critical factor in improving the in-vivo half-life of peptide-based drugs.[4] The combination of these features in D-3,4-Difluorophenylalanine makes it a highly desirable component for the design of novel peptide therapeutics.
This guide details a robust chemoenzymatic approach for the synthesis of D-3,4-Difluorophenylalanine, beginning with the chemical synthesis of the racemic N-acetyl-3,4-difluorophenylalanine, followed by an enzymatic resolution step to isolate the desired D-enantiomer. Furthermore, a standard protocol for the incorporation of the synthesized D-amino acid into a peptide chain using Fmoc-based solid-phase peptide synthesis (SPPS) is provided.
Synthesis of D-3,4-Difluorophenylalanine
The synthesis of D-3,4-Difluorophenylalanine is achieved through a multi-step process involving the initial chemical synthesis of a racemic precursor followed by enzymatic resolution to obtain the enantiomerically pure D-form.
Chemical Synthesis of N-acetyl-DL-3,4-difluorophenylalanine
The initial step involves the synthesis of racemic N-acetyl-3,4-difluorophenylalanine via the Erlenmeyer-Plöchl reaction. This method provides a reliable route to α-amino acids.[1][5] The overall workflow is depicted below.
Caption: Workflow for the chemical synthesis of N-acetyl-DL-3,4-difluorophenylalanine.
Experimental Protocol:
-
Step 1: Azlactone Formation.
-
In a round-bottom flask, combine 3,4-difluorobenzaldehyde (1.0 eq), N-acetylglycine (1.2 eq), and fused sodium acetate (1.5 eq).[6]
-
Add acetic anhydride (3.0 eq) to the mixture.[6]
-
Heat the mixture on a water bath for 2 hours.[6]
-
After cooling to room temperature, add ethanol (B145695) and refrigerate overnight to precipitate the azlactone.[6]
-
Collect the solid by filtration and wash with cold ethanol.
-
-
Step 2: Reductive Hydrolysis.
-
Suspend the dried azlactone in a mixture of hydriodic acid (57%) and red phosphorus.[1]
-
Reflux the mixture for 3 hours with vigorous stirring.[1]
-
After cooling, filter to remove excess phosphorus.
-
Concentrate the filtrate and dissolve the residue in hot water.
-
Adjust the pH to ~6 with ammonium (B1175870) hydroxide (B78521) to precipitate DL-3,4-difluorophenylalanine.[1]
-
Collect the product by filtration.
-
-
Step 3: N-acetylation.
-
Suspend DL-3,4-difluorophenylalanine in water.
-
Add acetic anhydride and maintain the pH at ~8 with the addition of aqueous sodium hydroxide.
-
After the reaction is complete, acidify the solution with hydrochloric acid to precipitate N-acetyl-DL-3,4-difluorophenylalanine.
-
Collect the product by filtration and dry.
-
Enzymatic Resolution of N-acetyl-DL-3,4-difluorophenylalanine
Enzymatic resolution provides a highly selective method for separating the D- and L-enantiomers.[4] Aminoacylases are enzymes that catalyze the hydrolysis of N-acyl-amino acids, often with high enantioselectivity.[7][8][9]
Caption: Workflow for the enzymatic resolution of N-acetyl-DL-3,4-difluorophenylalanine.
Experimental Protocol:
-
Dissolve N-acetyl-DL-3,4-difluorophenylalanine in a phosphate (B84403) buffer (e.g., 0.1 M, pH 7.5-8.0).
-
Add a suitable aminoacylase (e.g., from Aspergillus oryzae).
-
Incubate the mixture at an optimal temperature (e.g., 37 °C) and monitor the reaction progress.
-
Upon completion (ideally at ~50% conversion), stop the reaction.
-
Separate the resulting L-3,4-difluorophenylalanine from the unreacted N-acetyl-D-3,4-difluorophenylalanine by adjusting the pH and performing extraction or ion-exchange chromatography.
-
Isolate the N-acetyl-D-3,4-difluorophenylalanine and perform acid hydrolysis (e.g., with 6M HCl) to remove the acetyl group, yielding D-3,4-difluorophenylalanine.
| Parameter | Value/Range | Reference |
| Erlenmeyer-Plöchl Yield | Moderate to High | [6] |
| Enzymatic Resolution Conversion | ~50% (for optimal resolution) | [4] |
| Enantiomeric Excess (D-form) | >95% | [10] |
Peptide Modification with D-3,4-Difluorophenylalanine
The synthesized D-3,4-difluorophenylalanine can be incorporated into peptides using standard Fmoc-based solid-phase peptide synthesis (SPPS).[3][11][12]
Fmoc Protection of D-3,4-Difluorophenylalanine
Prior to SPPS, the amino group of D-3,4-difluorophenylalanine must be protected with a fluorenylmethyloxycarbonyl (Fmoc) group.
Experimental Protocol:
-
Dissolve D-3,4-difluorophenylalanine in a mixture of dioxane and water.
-
Add sodium carbonate to maintain a basic pH.
-
Add Fmoc-succinimide (Fmoc-OSu) portion-wise while stirring.
-
Monitor the reaction by TLC.
-
After completion, acidify the mixture and extract the Fmoc-D-3,4-difluorophenylalanine into an organic solvent.
-
Dry and crystallize the product.
Solid-Phase Peptide Synthesis (SPPS)
The following is a general protocol for one cycle of amino acid addition in Fmoc-SPPS.
Caption: A single cycle of Fmoc-based solid-phase peptide synthesis.
Experimental Protocol:
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in dimethylformamide (DMF) for 30-60 minutes.[12]
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 3 minutes, drain, and repeat with fresh solution for 15 minutes. Wash the resin thoroughly with DMF.[13]
-
Coupling:
-
In a separate vessel, dissolve Fmoc-D-3,4-difluorophenylalanine (e.g., 3 eq), a coupling agent (e.g., HBTU, 3 eq), and a base (e.g., DIPEA, 6 eq) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours. Monitor coupling completion with a Kaiser test.[14]
-
-
Washing: Wash the resin with DMF and dichloromethane (B109758) (DCM).
-
Repeat: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection: After the final amino acid is coupled, treat the resin with a cleavage cocktail (e.g., TFA/TIS/H₂O) to cleave the peptide from the resin and remove side-chain protecting groups.[14]
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
| Parameter | Value/Range | Reference |
| Fmoc-Amino Acid Excess | 3-5 equivalents | [12] |
| Coupling Time | 1-2 hours | [13] |
| Deprotection Time | ~20 minutes | [13] |
| Typical Crude Peptide Purity | Sequence-dependent | [4] |
| Final Purity after HPLC | >95% | [14] |
Impact on Peptide-Receptor Interactions: Somatostatin Receptor Signaling
Peptides modified with D-3,4-difluorophenylalanine can exhibit altered receptor binding and signaling properties. Somatostatin analogs are a well-studied class of peptides where such modifications have been explored.[15] Somatostatin receptors (SSTRs) are G-protein coupled receptors (GPCRs) that, upon activation, initiate a downstream signaling cascade.[16][17]
The binding of a somatostatin analog to an SSTR (predominantly SSTR2) activates an inhibitory G-protein (Gi).[18] This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[13][19] The reduction in cAMP leads to decreased activity of Protein Kinase A (PKA), which in turn affects the phosphorylation of various downstream targets, including transcription factors like CREB, ultimately modulating gene expression and cellular processes such as proliferation and hormone secretion.[3][14]
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. The cyclic AMP signaling pathway: Exploring targets for successful drug discovery (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Erlenmeyer–Plöchl azlactone and amino-acid synthesis - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Perspectives of aminoacylases in biocatalytic synthesis of N-acyl-amino acids surfactants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
- 9. N-acylation of L-amino acids in aqueous media: Evaluation of the catalytic performances of Streptomyces ambofaciens aminoacylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enzymatic synthesis of mono- and trifluorinated alanine enantiomers expands the scope of fluorine biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. news-medical.net [news-medical.net]
- 12. journals.physiology.org [journals.physiology.org]
- 13. cusabio.com [cusabio.com]
- 14. fiveable.me [fiveable.me]
- 15. Peptide aromatic interactions modulated by fluorinated residues: Synthesis, structure and biological activity of Somatostatin analogs containing 3-(3',5'difluorophenyl)-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Somatostatin Analogs in Clinical Practice: A Review | MDPI [mdpi.com]
- 19. cAMP-dependent pathway - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols for Incorporating 3,4-Difluorophenylalanine into Proteins in E. coli
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the site-specific incorporation of the non-canonical amino acid 3,4-Difluorophenylalanine (3,4-diF-Phe) into recombinant proteins expressed in Escherichia coli. The introduction of this fluorinated analog of phenylalanine can serve as a powerful tool for studying protein structure, function, and interactions using ¹⁹F-NMR spectroscopy, as well as for engineering proteins with novel properties.
Introduction
The expansion of the genetic code to include non-canonical amino acids (ncAAs) offers a versatile platform for protein engineering and drug discovery. Site-specific incorporation of ncAAs is achieved by utilizing an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair that is engineered to uniquely recognize the ncAA and a specific codon, typically a nonsense or "stop" codon like the amber codon (TAG). This methodology allows for the precise insertion of ncAAs with unique chemical functionalities into a protein of interest.
This compound, an analog of phenylalanine, provides a unique ¹⁹F NMR probe for investigating protein structure and dynamics. The fluorine atoms offer a sensitive and non-perturbing label for NMR studies, enabling the characterization of protein conformational changes, ligand binding, and protein-protein interactions.
Principle of Incorporation
The site-specific incorporation of 3,4-diF-Phe into a target protein in E. coli relies on the introduction of a dedicated orthogonal translation system. This system consists of:
-
An orthogonal aminoacyl-tRNA synthetase (aaRS) , engineered to specifically recognize and charge 3,4-diF-Phe.
-
A corresponding orthogonal suppressor tRNA , which recognizes the amber stop codon (TAG) in the mRNA sequence of the target protein.
-
A plasmid vector encoding the gene of interest with an in-frame amber codon at the desired incorporation site.
When these components are co-expressed in E. coli in the presence of 3,4-diF-Phe in the growth medium, the engineered aaRS acylates the suppressor tRNA with 3,4-diF-Phe. This acylated tRNA then delivers the ncAA to the ribosome in response to the amber codon, resulting in the incorporation of 3,4-diF-Phe at the specified position in the polypeptide chain.
Experimental Data Summary
The following tables summarize typical quantitative data obtained from experiments involving the incorporation of fluorinated phenylalanine analogs. While specific yields for 3,4-diF-Phe may vary depending on the protein and expression system, these values provide a general benchmark.
Table 1: Protein Yields with Incorporated Fluorinated Phenylalanine Analogs
| Protein | Non-Canonical Amino Acid | Expression System | Yield (mg/L of culture) | Reference |
| Dihydrofolate Reductase (DHFR) | p-fluoro-phenylalanine | E. coli with yeast suppressor tRNA/synthetase pair | 8 - 12 | [1][2] |
| Superfolder GFP (sfGFP) | 3,4-dihydroxy-L-phenylalanine (DOPA) | Autonomous E. coli strain | 3.1 | [3] |
| Wild-type sfGFP | - | Standard E. coli expression | 90 | [3] |
Table 2: Incorporation Efficiency of Fluorinated Phenylalanine Analogs
| Non-Canonical Amino Acid | Protein | Incorporation Efficiency (%) | Analytical Method | Reference |
| p-fluoro-phenylalanine | Dihydrofolate Reductase (DHFR) | 64 - 75 | Not specified | [1][2] |
| Various fluorinated Phe analogs | Superfolder GFP (sfGFP) | High-fidelity confirmed | ESI-Mass Spectrometry | [4] |
Experimental Protocols
This section provides detailed protocols for the incorporation of this compound into a target protein in E. coli.
Materials and Reagents
-
E. coli Strain: BL21(DE3) is a commonly used strain for protein expression. For enhanced incorporation efficiency, consider using strains with a modified genome, such as those with a knockout of release factor 1 (RF1), like B-95.ΔA.[5]
-
Plasmids:
-
Expression plasmid for the gene of interest containing an amber (TAG) codon at the desired site of incorporation.
-
Plasmid encoding the orthogonal aaRS/tRNA pair specific for 3,4-diF-Phe (e.g., a pEVOL or pSUPAR-based vector).
-
-
Non-Canonical Amino Acid: this compound (commercially available).
-
Media and Antibiotics:
-
Luria-Bertani (LB) agar (B569324) and broth.
-
Appropriate antibiotics for plasmid selection (e.g., ampicillin (B1664943) and chloramphenicol).[6][7]
-
-
Inducers: Isopropyl β-D-1-thiogalactopyranoside (IPTG) and L-arabinose.[6]
-
Buffers and Reagents for Protein Purification:
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole).
-
Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).
-
Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
-
Ni-NTA affinity chromatography resin (for His-tagged proteins).
-
Protocol for Protein Expression and Incorporation of 3,4-diF-Phe
-
Transformation:
-
Co-transform competent E. coli cells (e.g., BL21(DE3)) with the expression plasmid for your gene of interest (containing the TAG codon) and the plasmid encoding the orthogonal aaRS/tRNA pair.[6][7]
-
For efficient co-transformation, use 200-300 ng of each plasmid vector.[7]
-
Plate the transformed cells on LB-agar plates containing the appropriate antibiotics for selection (e.g., 100 µg/mL ampicillin and 34 µg/mL chloramphenicol).[6][7]
-
Incubate the plates overnight at 37°C.
-
-
Starter Culture:
-
Protein Expression:
-
The following day, inoculate 1 L of LB medium (containing antibiotics) with the overnight starter culture.
-
Add this compound to the culture medium to a final concentration of 1 mM.
-
Grow the culture at 37°C in a shaking incubator until the optical density at 600 nm (OD₆₀₀) reaches 0.5-0.6.[6]
-
Induce protein expression by adding IPTG to a final concentration of 1 mM and L-arabinose to a final concentration of 0.02% (w/v).[6]
-
Continue to shake the culture overnight at 30°C.
-
-
Cell Harvest:
-
Harvest the cells by centrifugation at 4,750 x g for 10 minutes.[3]
-
The cell pellet can be stored at -80°C or used immediately for protein purification.
-
Protocol for Protein Purification (for His-tagged proteins)
-
Cell Lysis:
-
Resuspend the cell pellet in lysis buffer.
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation to remove cell debris.
-
-
Affinity Chromatography:
-
Equilibrate a Ni-NTA column with lysis buffer.
-
Load the clarified lysate onto the column.
-
Wash the column with wash buffer to remove non-specifically bound proteins.
-
Elute the target protein with elution buffer.
-
-
Analysis of Incorporation:
-
Analyze the purified protein by SDS-PAGE to confirm size and purity.
-
Confirm the incorporation of this compound by electrospray ionization mass spectrometry (ESI-MS). The mass of the protein will be increased by the difference in mass between 3,4-diF-Phe and the canonical amino acid it replaced.[4]
-
Visualizations
Signaling Pathway for 3,4-diF-Phe Incorporation
Caption: Pathway for site-specific incorporation of 3,4-diF-Phe.
Experimental Workflow for Protein Expression
Caption: Workflow for expressing proteins with 3,4-diF-Phe.
References
- 1. Expansion of the genetic code: site-directed p-fluoro-phenylalanine incorporation in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Expansion of the genetic code: site-directed p-fluoro-phenylalanine incorporation in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biosynthesis and Genetic Incorporation of 3,4-Dihydroxy-L-Phenylalanine into Proteins in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. biochemistry.ucla.edu [biochemistry.ucla.edu]
- 7. biochemistry.ucla.edu [biochemistry.ucla.edu]
Site-Specific Incorporation of 3,4-Difluorophenylalanine into Proteins Using Amber Stop Codon Suppression
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The site-specific incorporation of non-canonical amino acids (ncAAs) into proteins represents a powerful tool in chemical biology and drug development. This technique allows for the precise introduction of novel chemical functionalities, enabling detailed studies of protein structure and function, as well as the development of proteins with enhanced therapeutic properties. 3,4-Difluorophenylalanine (3,4-diF-Phe) is a particularly valuable ncAA. The fluorine substitutions on the phenyl ring alter the electronic properties of the amino acid, making it a sensitive probe for ¹⁹F-NMR spectroscopy and a tool to modulate protein-protein or protein-ligand interactions. This document provides detailed application notes and protocols for the site-specific incorporation of 3,4-diF-Phe into proteins in both Escherichia coli and mammalian cells using amber stop codon (UAG) suppression technology.
Principle of Amber Stop Codon Suppression
The genetic code is expanded to include 3,4-diF-Phe by hijacking the UAG amber stop codon. This is achieved through the use of an orthogonal aminoacyl-tRNA synthetase/tRNA pair. This pair functions independently of the host cell's endogenous translational machinery. The orthogonal tRNA, known as a suppressor tRNA, recognizes the UAG codon in the mRNA sequence, while the engineered orthogonal aminoacyl-tRNA synthetase specifically charges this tRNA with 3,4-diF-Phe. This ensures that 3,4-diF-Phe is incorporated only at the desired position, which is encoded by the UAG codon.
Applications in Research and Drug Development
The ability to incorporate 3,4-diF-Phe site-specifically into proteins opens up a range of applications:
-
¹⁹F-NMR Spectroscopy: Fluorine's high sensitivity in NMR makes it an excellent probe for studying protein structure, dynamics, and conformational changes without the background noise of ¹H-NMR.
-
Modulation of Protein Stability and Function: The electron-withdrawing nature of fluorine can alter the local electronic environment, influencing protein folding, stability, and enzymatic activity.
-
Probing Aromatic Interactions: Site-specific replacement of natural aromatic residues with 3,4-diF-Phe allows for the fine-tuning and investigation of cation-π and other aromatic interactions that are critical for molecular recognition.
-
Development of Novel Biotherapeutics: Incorporation of 3,4-diF-Phe can enhance the metabolic stability and pharmacokinetic properties of therapeutic proteins.
Quantitative Data Summary
The efficiency and fidelity of 3,4-diF-Phe incorporation can vary depending on the expression system, the specific orthogonal synthetase used, and the context of the amber codon within the gene. The following table summarizes typical quantitative data obtained for the incorporation of fluorinated phenylalanine analogs, which can serve as a benchmark for 3,4-diF-Phe.
| Parameter | E. coli Expression System | Mammalian (HEK293T) Expression System | Reference |
| Orthogonal Synthetase | Evolved Pyrrolysyl-tRNA Synthetase (PylRS) variants (e.g., PheX-D6, PheX-B5) | Evolved Pyrrolysyl-tRNA Synthetase (PylRS) variants (e.g., PheX-D6) | [1][2] |
| Protein Yield | 1-10 mg/L of culture | 10-50 µ g/gram of cell pellet (transient transfection) | [2][3] |
| Incorporation Fidelity | >95% | >95% | [1][2] |
| Concentration of 3,4-diF-Phe | 1-2 mM | 1-2 mM | [1] |
Experimental Workflow and Signaling Pathways
The overall workflow for the site-specific incorporation of 3,4-diF-Phe is depicted below. This process involves the co-transformation of cells with a plasmid encoding the orthogonal tRNA/synthetase pair and a plasmid for the target protein containing an amber stop codon at the desired position.
The core of this technology relies on the creation of an orthogonal translational system within the host cell. The logical relationship between the components is illustrated in the diagram below.
Experimental Protocols
Protocol 1: Site-Specific Incorporation of this compound in E. coli
1. Plasmid Preparation:
- Obtain or construct a plasmid encoding the gene of interest with an in-frame amber stop codon (TAG) at the desired incorporation site.
- Obtain a compatible plasmid expressing an evolved orthogonal aminoacyl-tRNA synthetase (e.g., a PylRS variant) and its cognate suppressor tRNA. The pEVOL plasmid series is a common choice.
2. Transformation:
- Co-transform chemically competent E. coli cells (e.g., BL21(DE3)) with both the target protein plasmid and the orthogonal system plasmid.
- Plate the transformed cells on LB agar (B569324) plates containing the appropriate antibiotics for both plasmids.
- Incubate overnight at 37°C.
3. Protein Expression:
- Inoculate a single colony into 5-10 mL of LB medium with the required antibiotics and grow overnight at 37°C with shaking.
- The next day, inoculate a larger volume of LB medium (e.g., 1 L) with the overnight culture.
- Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
- Add this compound to a final concentration of 1-2 mM.
- Induce the expression of the orthogonal system with L-arabinose (e.g., 0.02% final concentration if using a pEVOL plasmid).
- Induce the expression of the target protein with IPTG (e.g., 0.5-1 mM final concentration).
- Continue to incubate the culture at a lower temperature (e.g., 18-25°C) for 16-20 hours with shaking.
4. Protein Purification:
- Harvest the cells by centrifugation.
- Resuspend the cell pellet in a suitable lysis buffer and lyse the cells (e.g., by sonication or high-pressure homogenization).
- Clarify the lysate by centrifugation.
- Purify the target protein from the supernatant using an appropriate chromatography method (e.g., Ni-NTA affinity chromatography for His-tagged proteins).
Protocol 2: Site-Specific Incorporation of this compound in Mammalian Cells (HEK293T)
1. Plasmid Preparation:
- Clone the gene of interest with the amber stop codon into a mammalian expression vector.
- Obtain a mammalian expression vector encoding the orthogonal synthetase and tRNA pair.
2. Cell Culture and Transfection:
- Culture HEK293T cells in DMEM supplemented with 10% FBS and penicillin/streptomycin at 37°C in a 5% CO₂ incubator.
- Seed the cells in a suitable format (e.g., 6-well plates or 10 cm dishes) to reach 70-80% confluency on the day of transfection.
- Co-transfect the cells with the target protein plasmid and the orthogonal system plasmid using a suitable transfection reagent (e.g., Lipofectamine 3000 or PEI).
3. Protein Expression:
- 24 hours post-transfection, replace the medium with fresh growth medium containing 1-2 mM this compound.
- Incubate the cells for an additional 48-72 hours to allow for protein expression.
4. Protein Purification:
- Harvest the cells and lyse them in a suitable lysis buffer.
- Clarify the lysate by centrifugation.
- Purify the protein of interest using an appropriate method, similar to the protocol for E. coli.
Protocol 3: Verification of Incorporation by Mass Spectrometry
1. Sample Preparation:
- Purify the protein containing 3,4-diF-Phe.
- For intact mass analysis, desalt the protein sample.
- For peptide mapping, perform in-solution or in-gel digestion of the protein with a protease (e.g., trypsin).
2. Mass Spectrometry Analysis:
- Intact Mass Analysis: Analyze the desalted protein by electrospray ionization mass spectrometry (ESI-MS) to confirm the mass shift corresponding to the incorporation of 3,4-diF-Phe (mass of Phe = 147.068 g/mol ; mass of 3,4-diF-Phe = 183.049 g/mol ).
- Peptide Mapping: Analyze the digested peptides by LC-MS/MS. Identify the peptide containing the amber codon site and confirm the mass modification corresponding to the incorporation of 3,4-diF-Phe.
The logical flow of the verification process is outlined below.
Conclusion
The site-specific incorporation of this compound provides a robust method for introducing a valuable biophysical probe into proteins. The protocols outlined here, in conjunction with the appropriate orthogonal translation system, will enable researchers to explore a wide range of biological questions and to engineer proteins with novel properties for therapeutic and biotechnological applications. Careful optimization of expression conditions and thorough verification of incorporation are crucial for the success of these experiments.
References
Probing Protein Structure with 3,4-Difluorophenylalanine: A ¹⁹F NMR Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy has emerged as a powerful tool for investigating protein structure, dynamics, and interactions. The unique properties of the ¹⁹F nucleus, including its 100% natural abundance, spin ½ nature, and high gyromagnetic ratio, render it a highly sensitive NMR probe.[1][2] Crucially, the virtual absence of fluorine in biological systems ensures background-free spectra, allowing for the unambiguous detection of signals from a labeled protein.[1][2][3]
The chemical shift of a ¹⁹F nucleus is exquisitely sensitive to its local electrostatic environment, spanning a range of over 400 ppm.[2][4] This sensitivity makes it an ideal reporter for subtle conformational changes, ligand binding events, and alterations in solvent accessibility.[5] By biosynthetically incorporating fluorinated non-canonical amino acids, such as 3,4-Difluorophenylalanine, into a protein of interest, researchers can introduce a minimally perturbative yet highly informative NMR probe at specific sites.
This document provides a detailed methodology for the biosynthetic incorporation of this compound into proteins expressed in Escherichia coli, subsequent protein purification, and analysis by ¹⁹F NMR spectroscopy.
Principle of the Method
The overall workflow for utilizing this compound as a ¹⁹F NMR probe comprises three main stages:
-
Biosynthetic Incorporation: The protein of interest is overexpressed in an E. coli strain. The endogenous synthesis of aromatic amino acids is inhibited, and the growth medium is supplemented with this compound, compelling its incorporation at phenylalanine codons.[2][6]
-
Protein Purification: The expressed protein containing the this compound label is purified from the cellular lysate using standard chromatographic techniques.
-
¹⁹F NMR Analysis: The purified, labeled protein is then analyzed by ¹⁹F NMR to study its structural and functional properties. Changes in the ¹⁹F chemical shifts can be monitored upon ligand titration, providing insights into binding events and conformational changes.[5]
A schematic overview of this workflow is presented below.
Caption: General workflow for protein labeling and ¹⁹F NMR analysis.
Experimental Protocols
Protocol 1: Biosynthetic Incorporation of this compound in E. coli
This protocol is adapted from established methods for incorporating fluorinated aromatic amino acids into proteins expressed in E. coli.[1][2] It utilizes glyphosate (B1671968) to inhibit the shikimate pathway, which is responsible for the biosynthesis of aromatic amino acids.[2]
Materials:
-
E. coli expression strain (e.g., BL21(DE3)) transformed with the expression plasmid for the protein of interest.
-
M9 minimal media components.
-
Glucose (or other appropriate carbon source).
-
3,4-Difluoro-DL-phenylalanine.
-
L-Tyrosine and L-Tryptophan.
-
Glyphosate solution (sterile, e.g., 10 mg/mL).
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Appropriate antibiotic(s).
Procedure:
-
Starter Culture: Inoculate 10-20 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic with a single colony of the expression strain. Grow overnight at 37°C with vigorous shaking.
-
Main Culture Growth: The following day, inoculate 1 L of M9 minimal medium (supplemented with antibiotic and 0.4% glucose) in a 2.8 L baffled flask with the overnight starter culture to an initial optical density at 600 nm (OD₆₀₀) of 0.05-0.1.
-
Grow the main culture at 37°C with vigorous shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Inhibition and Amino Acid Supplementation: Reduce the shaker temperature to 18-20°C and allow the culture to equilibrate for 30 minutes.
-
Add sterile glyphosate solution to a final concentration of 1 g/L.[2]
-
Immediately add the following sterile amino acid solutions:
-
3,4-Difluoro-DL-phenylalanine: 50-100 mg/L. Note: The optimal concentration should be determined empirically as high concentrations can be toxic.[1]
-
L-Tyrosine: 50 mg/L.
-
L-Tryptophan: 50 mg/L.
-
-
Incubate the culture for an additional 20-30 minutes with shaking.
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.5 mM.
-
Expression: Continue to incubate the culture at 18-20°C for 16-20 hours with shaking.
-
Harvesting: Harvest the cells by centrifugation (e.g., 5,000 x g for 15 minutes at 4°C). Discard the supernatant. The cell pellet containing the this compound-labeled protein can be stored at -80°C until purification.
Protocol 2: Protein Purification and Sample Preparation for NMR
Procedure:
-
Protein Purification: Purify the this compound-labeled protein from the E. coli lysate using a standard protocol established for the unlabeled protein (e.g., affinity, ion-exchange, and size-exclusion chromatography).
-
Verification of Incorporation: Confirm the incorporation of this compound by mass spectrometry. The expected mass increase for each phenylalanine replaced by this compound is 36 Da.
-
Buffer Exchange and Concentration: Exchange the purified protein into a suitable NMR buffer (e.g., 20 mM Phosphate, 50 mM NaCl, pH 7.0, with 10% D₂O). Concentrate the protein to a final concentration of 100-500 µM.[1]
-
NMR Sample Preparation: Transfer the final protein solution to an appropriate NMR tube. An internal or external chemical shift reference (e.g., trifluoroacetic acid, TFA) can be added if desired.[1]
Protocol 3: ¹⁹F NMR Data Acquisition
Procedure:
-
Spectrometer Setup: Tune and match the ¹⁹F channel on the NMR spectrometer.
-
1D ¹⁹F Spectrum Acquisition:
-
Pulse Program: A simple pulse-acquire sequence is generally sufficient.
-
Spectral Width: Use a wide spectral width (e.g., 100-200 ppm) for initial spectra to identify the resonance frequencies of the incorporated this compound.
-
Recycle Delay: A recycle delay of 1.5-2.0 seconds is typically adequate.[1]
-
Number of Scans: The number of scans will depend on the protein concentration and the magnetic field strength of the spectrometer. For a ~200 µM sample, several thousand scans may be required to achieve a good signal-to-noise ratio.[1]
-
-
Ligand Titration (Optional):
-
Acquire a reference 1D ¹⁹F spectrum of the protein alone.
-
Prepare a concentrated stock solution of the ligand in the same NMR buffer.
-
Add small aliquots of the ligand stock solution to the protein sample, acquiring a 1D ¹⁹F spectrum after each addition.
-
Monitor changes in the chemical shifts and/or line shapes of the ¹⁹F signals.[1][5]
-
Data Presentation
Quantitative data from protein expression, labeling, and NMR experiments should be systematically tabulated for clear comparison. The following tables provide templates for organizing this data.
Note: The values presented in the tables below are illustrative examples based on typical results for other fluorinated phenylalanine analogs, as specific, consolidated data for this compound is not widely published.[1] Actual results will vary depending on the protein and experimental conditions.
Table 1: Representative Protein Expression and Labeling Efficiency
| Parameter | Unlabeled Protein | 3,4-diF-Phe Labeled Protein |
| Expression Yield (mg/L) | 20 - 50 | 10 - 30 |
| Purity (%) | >95 | >95 |
| Expected Mass (Da) | X | X + (n * 36) |
| Observed Mass (Da) | X | X + (n * 36) |
| Labeling Efficiency (%) | N/A | >80 |
Where 'n' is the number of phenylalanine residues in the protein sequence.
Table 2: Illustrative ¹⁹F NMR Data for a Hypothetical Protein-Ligand Interaction
| Parameter | Apo-Protein | Protein-Ligand Complex | Δδ (ppm) |
| ¹⁹F Chemical Shifts (ppm) ¹ | |||
| 3,4-diF-Phe at position 52 | -118.5 | -119.2 | -0.7 |
| 3,4-diF-Phe at position 89 | -120.1 | -120.3 | -0.2 |
| Dissociation Constant (K_d) | |||
| From ¹⁹F NMR Titration | N/A | 250 ± 30 µM | N/A |
¹Chemical shifts are highly dependent on the local environment and are typically referenced to an external standard like TFA.[1]
Visualization of Experimental Logic
The logic for analyzing ligand binding using ¹⁹F NMR can be visualized as follows.
Caption: Logic diagram for analyzing protein-ligand interactions.
Conclusion
The use of this compound as a ¹⁹F NMR probe offers a robust and sensitive method for studying protein structure and function. The absence of background signals and the high sensitivity of the ¹⁹F chemical shift to the local environment make it an invaluable tool for characterizing protein conformational changes and quantifying protein-ligand interactions. The detailed protocols and data presentation guidelines provided in this document are intended to facilitate the adoption of this powerful technique in academic and industrial research settings.
References
- 1. benchchem.com [benchchem.com]
- 2. Fluorine labeling of proteins for NMR studies – Bio-NMR Core [bionmr.cores.ucla.edu]
- 3. The preparation of 19F-labeled proteins for NMR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. acgpubs.org [acgpubs.org]
- 5. USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Site-specific 19F NMR chemical shift and side chain relaxation analysis of a membrane protein labeled with an unnatural amino acid - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Protein-Ligand Interactions using 3,4-Difluorophenylalanine and NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction: Leveraging the Power of ¹⁹F NMR with 3,4-Difluorophenylalanine
Fluorine-19 (¹⁹F) Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as a powerful tool for investigating protein structure, dynamics, and molecular interactions.[1][2] The unique properties of the ¹⁹F nucleus, including its 100% natural abundance, spin of ½, and high gyromagnetic ratio, result in a strong NMR signal that is highly sensitive to the local chemical environment.[1][2] Since fluorine is virtually absent in biological systems, ¹⁹F NMR offers a background-free window to observe labeled proteins.[1]
Incorporating fluorinated non-canonical amino acids, such as this compound (3,4-diF-Phe), into a protein of interest provides a minimally perturbative yet highly informative NMR probe. By replacing native phenylalanine residues, these ¹⁹F probes can be used to monitor specific sites within the protein. The change in the ¹⁹F chemical shift upon ligand binding, known as Chemical Shift Perturbation (CSP), provides a sensitive readout for mapping binding sites and quantifying binding affinities.[1][3]
While this compound is a valuable tool, it is important to note that other isomers, such as 3,5-Difluorophenylalanine and 4-Fluorophenylalanine, are more commonly reported in the literature for similar applications. The protocols and principles outlined in this document are broadly applicable to these fluorinated phenylalanine analogs.
Principle of the Method
The overall workflow for utilizing 3,4-diF-Phe in protein-ligand interaction studies by NMR involves three main stages:
-
Biosynthetic Incorporation: The protein of interest is overexpressed in an E. coli expression system where the endogenous synthesis of phenylalanine is inhibited. The growth medium is supplemented with this compound, leading to its incorporation at phenylalanine positions within the protein sequence.[1]
-
Protein Purification: The labeled protein is purified from the E. coli lysate using standard chromatographic techniques.[1]
-
NMR Analysis: A simple one-dimensional ¹⁹F NMR spectrum of the labeled protein is acquired. A ligand of interest is then titrated into the protein sample, and changes in the ¹⁹F chemical shifts are monitored to characterize the binding event.[1][4]
Data Presentation: Quantitative Analysis of Protein-Ligand Interactions
The following tables provide examples of the types of quantitative data that can be obtained from ¹⁹F NMR experiments. Note: As specific data for 3,4-diF-Phe is limited in the literature, the following tables present representative data for the closely related 3,5-Difluorophenylalanine to illustrate the expected experimental output.
Table 1: Representative ¹⁹F NMR Parameters for a 3,5-diF-Phe Labeled Protein in the Absence of Ligand
| Residue | Chemical Shift (ppm)¹ | Linewidth (Hz) | T₁ (s) | T₂ (ms) |
| Phe-22 | -112.8 | 60 | 0.8 | 30 |
| Phe-85 | -113.5 | 55 | 0.9 | 35 |
| Phe-114 | -114.1 | 80 | 0.7 | 20 |
¹ Chemical shifts are highly dependent on the local environment and are typically referenced relative to an external standard like trifluoroacetic acid (TFA).
Table 2: Chemical Shift Perturbations (CSPs) upon Ligand Binding
| Residue | Chemical Shift (Apo, ppm) | Chemical Shift (Bound, ppm) | Δδ (ppm) |
| Phe-22 | -112.8 | -113.2 | 0.4 |
| Phe-85 | -113.5 | -114.5 | 1.0 |
| Phe-114 | -114.1 | -114.2 | 0.1 |
Table 3: Dissociation Constants (Kd) Determined from ¹⁹F NMR Titration
| Protein-Ligand System | Labeled Residue(s) | Kd (µM) |
| Example Protein A + Ligand X | Phe-85 | 55 ± 5 |
| Example Protein B + Ligand Y | Phe-22, Phe-85 | 150 ± 10 |
Experimental Protocols
Protocol for Biosynthetic Incorporation of this compound
This protocol is adapted from established methods for incorporating fluorinated aromatic amino acids into proteins expressed in E. coli.[1][2] It relies on the inhibition of the shikimate pathway, which is responsible for aromatic amino acid biosynthesis.
Materials:
-
E. coli expression strain (e.g., BL21(DE3)) harboring the expression plasmid for the protein of interest.
-
M9 minimal media components.
-
Glucose (or other carbon source).
-
3,4-Difluoro-DL-phenylalanine (commercially available).
-
L-Tyrosine and L-Tryptophan.
-
Glyphosate (B1671968) solution (e.g., 10 mg/mL stock in sterile water).
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Appropriate antibiotic.
Procedure:
-
Starter Culture: Inoculate 5-10 mL of LB medium containing the appropriate antibiotic with a single colony of the expression strain. Grow overnight at 37°C with shaking (220 rpm).[1]
-
Main Culture Growth: The next day, use the starter culture to inoculate 1 L of M9 minimal media (supplemented with antibiotic) in a 2.8 L baffled flask to an initial OD₆₀₀ of ~0.05-0.1. Grow the main culture at 37°C with vigorous shaking until the OD₆₀₀ reaches 0.6 - 0.8.[1]
-
Inhibition and Amino Acid Addition: Reduce the shaker temperature to 18-20°C and allow the culture to equilibrate for 30-60 minutes. Add glyphosate to a final concentration of 1 g/L. Immediately add the following sterile amino acid solutions:
-
Induction: After a 30-minute incubation with the amino acids, induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.[4]
-
Expression: Continue to grow the culture at 18-20°C for 18-20 hours.[2]
-
Harvesting: Harvest the cells by centrifugation (e.g., 5,000 x g for 15 minutes at 4°C). The cell pellet, containing the labeled protein, can be stored at -80°C until purification.[1]
Protocol for Protein Purification and Sample Preparation
Procedure:
-
Purification: Purify the 3,4-diF-Phe labeled protein from the cell pellet using the same protocol established for the unlabeled protein (e.g., Ni-NTA affinity chromatography for His-tagged proteins, followed by size-exclusion chromatography).[1]
-
Buffer Exchange: The final purification step should exchange the protein into a suitable NMR buffer. A typical buffer is 20-50 mM Phosphate or HEPES (pH 6.5-7.5), 50-150 mM NaCl, and 5-10% D₂O for the field-frequency lock.[1]
-
Concentration: Concentrate the protein sample to the desired concentration for NMR analysis, typically 100-500 µM.[1]
-
Sample Preparation: Transfer the final protein solution to an NMR tube. Add an internal or external chemical shift reference if desired (e.g., trifluoroacetic acid, TFA).[1]
Protocol for ¹⁹F NMR Data Acquisition and Ligand Titration
Procedure:
-
Spectrometer Setup: Tune and match the ¹⁹F channel on the NMR spectrometer.[1]
-
1D ¹⁹F Spectrum Acquisition:
-
Acquire a simple one-dimensional ¹⁹F spectrum. A simple pulse-acquire sequence is sufficient.[1]
-
Use a wide spectral width (e.g., 100-200 ppm) initially to locate the signals.[1]
-
A recycle delay of 1.5-2.0 seconds is typically adequate.[1]
-
The number of scans will depend on the protein concentration and spectrometer strength.
-
-
Ligand Titration:
-
Acquire a reference 1D ¹⁹F spectrum of the protein alone.
-
Prepare a concentrated stock solution of the ligand in the same NMR buffer.
-
Add small aliquots of the ligand stock to the protein sample, acquiring a 1D ¹⁹F spectrum after each addition.[1]
-
Monitor the changes in chemical shift and/or line shape of the ¹⁹F signals.[1]
-
Mandatory Visualizations
Caption: Experimental workflow for labeling a protein with 3,4-diF-Phe and subsequent NMR analysis.
Caption: Principle of Chemical Shift Perturbation (CSP) in ¹⁹F NMR for detecting ligand binding.
Caption: Logical relationship from ligand binding to the determination of interaction parameters.
References
- 1. benchchem.com [benchchem.com]
- 2. Fluorine labeling of proteins for NMR studies – Bio-NMR Core [bionmr.cores.ucla.edu]
- 3. USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid Quantification of Protein-Ligand Binding via 19F NMR Lineshape Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Free Protein Synthesis with 3,4-Difluorophenylalanine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the site-specific incorporation of the non-canonical amino acid 3,4-Difluorophenylalanine (3,4-diF-Phe) into proteins using an E. coli-based cell-free protein synthesis (CFPS) system. The introduction of fluorine atoms into proteins can significantly alter their physicochemical properties, offering unique advantages for protein engineering, drug discovery, and structural biology.
Introduction to Fluorinated Proteins
The substitution of hydrogen with fluorine in amino acid side chains can profoundly impact protein structure and function.[1] Fluorine's high electronegativity and small size can alter the local electronic environment, enhance protein stability, and modulate protein-protein interactions.[2] Specifically, incorporating fluorinated phenylalanine analogs like 3,4-diF-Phe can increase thermal and chemical stability of proteins.[1] This makes them valuable tools for developing more robust therapeutic proteins and for biophysical studies using ¹⁹F NMR spectroscopy.[3][4]
Cell-free protein synthesis has emerged as a powerful platform for incorporating non-canonical amino acids (ncAAs) due to its open nature, which allows for the direct manipulation of the translation machinery.[5] This avoids issues of cellular toxicity and membrane transport of the ncAA that can be problematic in in vivo systems.
Principle of Site-Specific Incorporation
The site-specific incorporation of 3,4-diF-Phe is achieved by repurposing a stop codon, typically the amber stop codon (UAG), to encode for the ncAA. This requires an orthogonal translation system consisting of an aminoacyl-tRNA synthetase (aaRS) and a suppressor tRNA that are specific for the ncAA and do not cross-react with endogenous components of the E. coli translation machinery.[3][6] The engineered aaRS specifically recognizes and attaches 3,4-diF-Phe to the suppressor tRNA, which then delivers the ncAA to the ribosome in response to the UAG codon in the mRNA template.
Experimental Workflow Overview
The overall workflow for cell-free protein synthesis with 3,4-diF-Phe involves several key stages: preparation of the cell-free extract, assembly of the CFPS reaction, expression of the target protein, and finally, purification and analysis of the resulting protein. To maximize the efficiency of ncAA incorporation, it is highly recommended to use a cell-free extract derived from an E. coli strain lacking release factor 1 (RF1), which normally recognizes the UAG stop codon and terminates translation.
Signaling Pathway for ncAA Incorporation
The core of this technique lies in the successful competition of the aminoacylated suppressor tRNA with release factors at the ribosomal A-site when a UAG codon is encountered.
Detailed Protocols
Protocol 1: Preparation of E. coli Cell-Free Extract
This protocol is adapted from standard methods for preparing highly active cell-free extracts for protein synthesis.
Materials:
-
E. coli strain (e.g., a derivative of BL21 lacking RF1)
-
2xYT+P medium (16 g/L tryptone, 10 g/L yeast extract, 5 g/L NaCl, 7 g/L K₂HPO₄, 3 g/L KH₂PO₄)
-
S30A buffer (10 mM Tris-acetate pH 8.2, 14 mM magnesium acetate, 60 mM potassium acetate, 1 mM DTT)
-
S30B buffer (10 mM Tris-acetate pH 8.2, 14 mM magnesium acetate, 60 mM potassium acetate, 275 µg/mL iodoacetamide)
-
High-pressure homogenizer or sonicator
-
Centrifuge and ultracentrifuge
Procedure:
-
Inoculate a 10 mL starter culture of the E. coli strain in 2xYT+P medium and grow overnight at 37°C with shaking.
-
The next day, inoculate 1 L of 2xYT+P medium with the overnight culture and grow at 37°C with vigorous shaking.
-
Monitor the optical density at 600 nm (OD₆₀₀) and induce with 1 mM IPTG at an OD₆₀₀ of 0.6-0.8.
-
Continue to grow the cells for another 2-3 hours.
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Wash the cell pellet twice with ice-cold S30A buffer.
-
Resuspend the cell pellet in S30A buffer at a ratio of 1 mL of buffer per gram of wet cell paste.
-
Lyse the cells using a high-pressure homogenizer or sonicator, keeping the sample on ice at all times.
-
Centrifuge the lysate at 30,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and centrifuge again at 30,000 x g for 30 minutes at 4°C.
-
Transfer the supernatant to a new tube and incubate at 37°C for 80 minutes to degrade endogenous mRNA and nucleic acids.
-
Dialyze the extract against S30B buffer overnight at 4°C.
-
Aliquot the cell-free extract, flash-freeze in liquid nitrogen, and store at -80°C.
Protocol 2: Cell-Free Protein Synthesis of a 3,4-diF-Phe Containing Protein
This protocol provides a starting point for the expression of a target protein with a site-specifically incorporated 3,4-diF-Phe. Optimization of component concentrations may be necessary for maximal yield and incorporation efficiency.
Materials:
-
Prepared cell-free extract
-
Plasmid DNA encoding the target protein with an in-frame amber (UAG) codon at the desired incorporation site.
-
Orthogonal aminoacyl-tRNA synthetase (specific for 3,4-diF-Phe)
-
Suppressor tRNA
-
This compound (3,4-diF-Phe)
-
Energy solution (e.g., containing ATP, GTP, CTP, UTP, and a regeneration system like creatine (B1669601) phosphate (B84403) and creatine kinase)
-
Amino acid mixture (lacking phenylalanine)
-
T7 RNA polymerase
-
RNase inhibitor
CFPS Reaction Assembly (15 µL reaction):
| Component | Stock Concentration | Volume to Add | Final Concentration |
| Cell-free Extract | - | 4.5 µL | 30% (v/v) |
| Plasmid DNA | 500 ng/µL | 0.5 µL | ~16.7 ng/µL |
| Orthogonal aaRS | 1 mg/mL | 0.5 µL | ~33.3 µg/mL |
| Suppressor tRNA | 1 mg/mL | 0.5 µL | ~33.3 µg/mL |
| 3,4-diF-Phe | 50 mM | 0.6 µL | 2 mM |
| Energy Solution | 10x | 1.5 µL | 1x |
| Amino Acid Mix (-Phe) | 20x | 0.75 µL | 1x |
| T7 RNA Polymerase | 50 U/µL | 0.3 µL | 1 U/µL |
| RNase Inhibitor | 40 U/µL | 0.25 µL | ~0.67 U/µL |
| Nuclease-free Water | - | to 15 µL | - |
Procedure:
-
Thaw all components on ice.
-
Assemble the reaction mixture in a microcentrifuge tube on ice, adding the components in the order listed in the table.
-
Mix gently by pipetting.
-
Incubate the reaction at 30-37°C for 2-4 hours.
-
After incubation, the reaction can be analyzed directly by SDS-PAGE or stored at -20°C.
Protocol 3: Analysis of 3,4-diF-Phe Incorporation by Mass Spectrometry
Mass spectrometry is the definitive method to confirm the successful and site-specific incorporation of 3,4-diF-Phe.
Procedure:
-
Purify the expressed protein from the CFPS reaction, for example, using Ni-NTA affinity chromatography if the protein has a His-tag.
-
Run the purified protein on an SDS-PAGE gel and excise the corresponding band.
-
Perform in-gel tryptic digestion of the protein.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4]
-
Search the MS/MS data against the target protein sequence, including a modification at the target residue corresponding to the mass shift of 3,4-diF-Phe (mass of 3,4-diF-Phe minus the mass of the original amino acid).
-
Successful identification of the peptide containing the mass-shifted amino acid confirms the incorporation of 3,4-diF-Phe.
Expected Mass Shifts:
| Amino Acid Replaced | Molecular Weight (Da) | 3,4-diF-Phe Molecular Weight (Da) | Mass Shift (Da) |
| Phenylalanine (Phe) | 165.19 | 201.17 | +35.98 |
| Tyrosine (Tyr) | 181.19 | 201.17 | +19.98 |
| Tryptophan (Trp) | 204.23 | 201.17 | -3.06 |
Data Presentation
Table 1: Representative Protein Yields in CFPS
| Protein | CFPS System | ncAA | Yield (µg/mL) | Reference |
| sfGFP | E. coli extract | p-acetyl-L-phenylalanine | 96 ± 3 | [5] |
| sfGFP | E. coli extract (RF1 knockout) | p-acetyl-L-phenylalanine | 1780 ± 30 | [5] |
| sfGFP | E. coli extract | p-propargyloxyphenylalanine | ~150 | [7] |
Table 2: Incorporation Efficiency of Fluorinated Phenylalanine Analogs
| ncAA | Expression System | Incorporation Efficiency | Analytical Method | Reference |
| p-F-Phe | E. coli (in vivo) | 64-75% | Amino Acid Analysis | [6] |
| p-F-Phe | E. coli (in vivo) | >95% | Mass Spectrometry | [3] |
Conclusion
The protocols and information provided here offer a robust framework for the successful incorporation of this compound into proteins using cell-free protein synthesis. The ability to introduce this and other fluorinated amino acids opens up new avenues for protein engineering and the development of novel protein-based therapeutics and research tools. Careful optimization of the CFPS reaction conditions and the use of appropriate analytical techniques are crucial for achieving high yields and incorporation efficiencies.
References
- 1. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorine: A new element in protein design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Expansion of the genetic code: site-directed p-fluoro-phenylalanine incorporation in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of fluorinated proteins by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 6. Expansion of the genetic code: site-directed p-fluoro-phenylalanine incorporation in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for Labeling Proteins with 3,4-Difluorophenylalanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-canonical amino acids into proteins is a powerful technique for probing protein structure, dynamics, and function. 3,4-Difluorophenylalanine (3,4-DFP) is a fluorinated analog of phenylalanine that serves as a valuable probe for ¹⁹F Nuclear Magnetic Resonance (NMR) studies. The fluorine nucleus (¹⁹F) has highly favorable properties for NMR, including a spin of ½, 100% natural abundance, and a high gyromagnetic ratio, resulting in a sensitivity that is 83% of that of protons.[1][2] Crucially, the near-complete absence of fluorine in biological systems provides a background-free window for observation, and the ¹⁹F chemical shift is exceptionally sensitive to the local electrostatic environment, making it an exquisite probe for subtle conformational changes.[1][2]
This document provides a detailed protocol for the biosynthetic incorporation of 3,4-DFP into proteins expressed in Escherichia coli. The method relies on the inhibition of the endogenous aromatic amino acid biosynthesis pathway, forcing the bacterium to utilize exogenously supplied 3,4-DFP for protein synthesis.
Principle of the Method
The overall workflow for labeling proteins with 3,4-DFP involves three main stages:
-
Biosynthetic Incorporation: A protein of interest is overexpressed in an E. coli expression system. The endogenous synthesis of aromatic amino acids is inhibited by glyphosate (B1671968), which blocks the shikimate pathway. The growth medium is then supplemented with this compound, leading to its incorporation into the protein at phenylalanine positions.[1][2]
-
Protein Purification: The labeled protein is purified from the E. coli lysate using standard chromatographic techniques.[1][2]
-
Analysis: The incorporation of 3,4-DFP can be verified by mass spectrometry, and the labeled protein can be used for various biophysical studies, most notably ¹⁹F NMR.
Data Presentation
The following tables provide a summary of the recommended starting concentrations and conditions for the labeling protocol. Empirical optimization for each specific protein of interest is highly recommended.
Table 1: Reagent Concentrations for Protein Labeling
| Reagent | Stock Concentration | Final Concentration | Notes |
| This compound | 10 mg/mL in sterile water | 50-100 mg/L | Optimal concentration should be determined empirically, as high concentrations may be toxic. |
| L-Tyrosine | 10 mg/mL in sterile water | 50 mg/L | To supplement the minimal media. |
| L-Tryptophan | 10 mg/mL in sterile water | 50 mg/L | To supplement the minimal media. |
| Glyphosate | 100 mg/mL in sterile water | 1 g/L | Inhibits the shikimate pathway. |
| IPTG | 1 M | 0.5 - 1.0 mM | Induces protein expression. |
Table 2: Culture Conditions for Protein Expression
| Parameter | Value | Notes |
| Bacterial Strain | E. coli BL21(DE3) | Or other suitable expression strain. |
| Culture Medium | M9 Minimal Media | Supplemented with necessary nutrients and antibiotics. |
| Initial Growth Temperature | 37°C | For initial cell growth to mid-log phase. |
| Induction Temperature | 18-20°C | Lower temperature often improves protein folding and solubility. |
| Incubation Time Post-Induction | 16-20 hours | |
| OD₆₀₀ at Induction | 0.6 - 0.8 |
Experimental Protocols
Materials
-
E. coli expression strain (e.g., BL21(DE3)) harboring the expression plasmid for the protein of interest.
-
M9 minimal media components.
-
This compound (L-isomer).
-
L-Tyrosine.
-
L-Tryptophan.
-
Glyphosate.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Appropriate antibiotics.
-
Sterile culture flasks.
-
Shaking incubator.
-
Centrifuge.
Protocol for Biosynthetic Incorporation of 3,4-DFP in E. coli
-
Day 1: Starter Culture
-
Inoculate a single colony of E. coli BL21(DE3) containing the plasmid for the protein of interest into 50 mL of LB medium with the appropriate antibiotic.
-
Incubate overnight at 37°C with vigorous shaking.
-
-
Day 2: Main Culture and Induction
-
Inoculate 1 L of M9 minimal media (supplemented with required nutrients and antibiotic) with the overnight starter culture.
-
Grow the main culture at 37°C with vigorous shaking until the OD₆₀₀ reaches 0.6 - 0.8.[3]
-
Reduce the shaker temperature to 18-20°C and allow the culture to equilibrate for 30-60 minutes.
-
Inhibit endogenous aromatic amino acid synthesis by adding glyphosate to a final concentration of 1 g/L.[1]
-
Immediately add the following sterile amino acid solutions:
-
Incubate for 20-30 minutes with shaking.
-
Induce protein expression by adding IPTG to a final concentration of 0.5 - 1.0 mM.[3]
-
Continue to incubate the culture at 18-20°C for 16-20 hours.[3]
-
-
Day 3: Harvesting
-
Harvest the cells by centrifugation (e.g., 5,000 x g for 15 minutes at 4°C).
-
Discard the supernatant. The cell pellet, containing the labeled protein, can be stored at -80°C until purification.
-
Protein Purification
The purification protocol for the 3,4-DFP labeled protein is generally the same as for the unlabeled protein. Standard chromatographic techniques such as affinity, ion-exchange, and size-exclusion chromatography can be employed.
Analysis by ¹⁹F NMR
-
Sample Preparation
-
Spectrometer Setup
-
Tune and match the ¹⁹F channel on the NMR spectrometer.
-
-
1D ¹⁹F Spectrum Acquisition
Mandatory Visualization
Caption: Experimental workflow for biosynthetic labeling of proteins with 3,4-DFP in E. coli.
Caption: Inhibition of endogenous synthesis and incorporation of 3,4-DFP.
References
Applications of 3,4-Difluorophenylalanine in Enzyme Inhibitor Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Difluorophenylalanine is a synthetic amino acid analog of phenylalanine, featuring two fluorine atoms on the phenyl ring. The introduction of fluorine, a highly electronegative and small atom, can significantly alter the electronic properties and metabolic stability of the molecule. These characteristics make this compound a compound of interest in enzyme inhibitor studies, particularly for enzymes that process aromatic amino acids. As an analog of natural substrates, it holds the potential to act as a competitive or mechanism-based inhibitor for several key enzymes involved in crucial metabolic pathways.
This document provides an overview of the potential applications of this compound in enzyme inhibitor research, focusing on key enzyme targets. While specific inhibitory data for this compound is not extensively available in the public domain, this guide outlines the theoretical basis for its use and provides generalized protocols for evaluating its inhibitory potential against relevant enzyme classes. The primary targets for inhibition by this compound are pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes that utilize aromatic amino acids as substrates.
Potential Enzyme Targets and Signaling Pathways
The structural similarity of this compound to L-DOPA and other aromatic amino acids suggests its potential to interact with and inhibit enzymes involved in neurotransmitter synthesis and amino acid metabolism. Key potential enzyme targets include:
-
Aromatic L-Amino Acid Decarboxylase (AADC): This PLP-dependent enzyme is crucial for the final step in the biosynthesis of the neurotransmitters dopamine (B1211576) and serotonin.[1][2] Inhibition of AADC is a therapeutic strategy in the management of Parkinson's disease to prevent the peripheral conversion of L-DOPA to dopamine.[1]
-
Tyrosine Aminotransferase (TAT): Another PLP-dependent enzyme, TAT, catalyzes the first step in the catabolism of tyrosine.[3] Its inhibition can modulate tyrosine levels, which has implications in various metabolic disorders.
-
Tryptophan Hydroxylase (TPH): This enzyme is the rate-limiting step in the synthesis of serotonin.[4] While not a direct analog of tryptophan, the aromatic nature of this compound suggests a possibility for interaction with the active site.
The inhibition of these enzymes can have significant effects on downstream signaling pathways, particularly in the regulation of neurotransmitter levels in the central and peripheral nervous systems.
Quantitative Data Summary
Currently, there is a lack of specific quantitative data (e.g., IC50, Ki values) in publicly accessible literature detailing the inhibition of specific enzymes by this compound. The inhibitory potential of fluorinated amino acids is well-recognized, with various analogs demonstrating potent enzyme inhibition.[5] Researchers are encouraged to perform empirical studies to determine these values for this compound against their enzyme of interest. The protocols provided below offer a framework for such investigations.
Experimental Protocols
The following are generalized protocols for assessing the inhibitory activity of this compound against AADC, a primary potential target. These protocols can be adapted for other PLP-dependent enzymes.
Protocol 1: In Vitro Inhibition Assay of Aromatic L-Amino Acid Decarboxylase (AADC)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against AADC.
Materials:
-
Recombinant human AADC
-
L-DOPA (substrate)
-
Pyridoxal 5'-phosphate (PLP)
-
This compound (test inhibitor)
-
Assay buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.2, containing 0.1 mM EDTA and 10 µM PLP)
-
96-well microplate
-
Microplate reader capable of measuring absorbance or fluorescence
Procedure:
-
Enzyme Preparation: Dilute the recombinant AADC to the desired concentration in the assay buffer. The optimal concentration should be determined empirically to yield a linear reaction rate over the desired time course.
-
Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO). Create a serial dilution of the inhibitor in the assay buffer to cover a wide range of concentrations.
-
Assay Setup:
-
To each well of a 96-well plate, add a fixed volume of the AADC enzyme solution.
-
Add varying concentrations of the this compound solution to the wells. Include a control with no inhibitor.
-
Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 15 minutes) at a constant temperature (e.g., 37°C).
-
-
Reaction Initiation: Initiate the enzymatic reaction by adding a fixed concentration of the substrate, L-DOPA. The final substrate concentration should ideally be close to its Km value for AADC.
-
Detection: Monitor the formation of dopamine over time. This can be achieved through various methods, including:
-
HPLC-based detection: Stop the reaction at various time points by adding an acid (e.g., perchloric acid). Analyze the amount of dopamine produced by reverse-phase HPLC with electrochemical or fluorescence detection.
-
Coupled-enzyme assay: Couple the production of dopamine to a reaction that results in a change in absorbance or fluorescence.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Protocol 2: Determination of Kinetic Parameters (Ki) and Mechanism of Inhibition
Objective: To determine the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) of this compound on AADC.
Procedure:
-
Follow the general procedure for the in vitro inhibition assay (Protocol 1).
-
Perform the assay with multiple, fixed concentrations of the inhibitor (this compound) and varying concentrations of the substrate (L-DOPA).
-
Measure the initial reaction velocities for each combination of inhibitor and substrate concentration.
-
Data Analysis:
-
Generate Lineweaver-Burk, Dixon, or Cornish-Bowden plots of the data.
-
Analyze the plots to determine the mode of inhibition.
-
Competitive inhibition: Lines on a Lineweaver-Burk plot will intersect on the y-axis.
-
Non-competitive inhibition: Lines will intersect on the x-axis.
-
Uncompetitive inhibition: Lines will be parallel.
-
-
Calculate the Ki value from the replots of the slopes or intercepts from the primary plots.
-
Visualizations
Signaling Pathway: Dopamine Biosynthesis and Inhibition
Caption: Inhibition of dopamine synthesis by this compound.
Experimental Workflow: Enzyme Inhibition Assay
Caption: General workflow for determining enzyme inhibition.
Logical Relationship: Mechanism of AADC Inhibition
Caption: Competitive inhibition of AADC by a substrate analog.
Conclusion
This compound represents a promising, yet under-investigated, candidate for the development of novel enzyme inhibitors, particularly for PLP-dependent enzymes involved in amino acid metabolism. The protocols and conceptual frameworks provided herein are intended to guide researchers in exploring the therapeutic and scientific potential of this compound. Further empirical studies are essential to fully characterize its inhibitory profile and to elucidate its precise mechanisms of action.
References
- 1. Aromatic L-amino acid decarboxylase inhibitor - Wikipedia [en.wikipedia.org]
- 2. Aromatic L-amino acid decarboxylase - Wikipedia [en.wikipedia.org]
- 3. Tyrosine aminotransferase - Wikipedia [en.wikipedia.org]
- 4. Mechanism of Inhibition of Novel Tryptophan Hydroxylase Inhibitors Revealed by Co-crystal Structures and Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]
Application Notes and Protocols: 19F NMR Spectroscopy of Proteins Containing 3,4-Difluorophenylalanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy has emerged as a powerful tool for investigating protein structure, dynamics, and interactions. The unique properties of the ¹⁹F nucleus, including its 100% natural abundance, spin ½ nature, and high gyromagnetic ratio, make it a highly sensitive NMR probe. Furthermore, the absence of endogenous fluorine in most biological systems provides a background-free signal, allowing for the unambiguous detection of fluorine-labeled molecules. The chemical shift of ¹⁹F is also exquisitely sensitive to its local environment, making it an ideal reporter for subtle conformational changes, ligand binding events, and changes in solvent accessibility.
The incorporation of fluorinated non-canonical amino acids, such as 3,4-Difluorophenylalanine (3,4-diF-Phe), into proteins of interest offers a minimally perturbative yet highly informative strategy for site-specific analysis by ¹⁹F NMR. By replacing native phenylalanine residues, these ¹⁹F probes can be used to monitor specific regions within a protein, providing valuable insights for drug discovery and development. This document provides detailed protocols and application notes for the biosynthetic incorporation of 3,4-diF-Phe into proteins and their subsequent analysis using ¹⁹F NMR spectroscopy.
Principle of the Method
The overall workflow for ¹⁹F NMR studies of proteins containing 3,4-diF-Phe involves three main stages:
-
Biosynthetic Incorporation: The protein of interest is overexpressed in an E. coli expression system. The endogenous biosynthesis of phenylalanine is inhibited, and the growth medium is supplemented with this compound, leading to its incorporation at phenylalanine positions within the protein sequence.
-
Protein Purification: The labeled protein is purified from the cellular lysate using standard chromatographic techniques to ensure a high-purity sample for NMR analysis.
-
¹⁹F NMR Spectroscopy: High-resolution ¹⁹F NMR spectra are acquired to study the structure, dynamics, and interactions of the labeled protein. Ligand binding events can be monitored by observing changes in the ¹⁹F chemical shifts and/or line shapes upon titration with a compound of interest.
Experimental Protocols
Protocol 1: Biosynthetic Incorporation of this compound into Proteins in E. coli
This protocol is adapted from established methods for incorporating fluorinated aromatic amino acids into proteins expressed in E. coli.
Materials:
-
E. coli expression strain (e.g., BL21(DE3)) transformed with the expression plasmid for the protein of interest.
-
Luria-Bertani (LB) medium.
-
M9 minimal medium supplemented with glucose and appropriate antibiotics.
-
3,4-Difluoro-DL-phenylalanine.
-
L-Tyrosine and L-Tryptophan.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
Procedure:
-
Starter Culture: Inoculate 10 mL of LB medium containing the appropriate antibiotic with a single colony of the expression strain. Grow overnight at 37°C with vigorous shaking.
-
Main Culture: The next day, inoculate 1 L of M9 minimal medium (supplemented with antibiotic) in a 2.8 L baffled flask with the starter culture to an initial OD₆₀₀ of ~0.1.
-
Growth: Grow the main culture at 37°C with vigorous shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Amino Acid Addition: Add the following sterile amino acid solutions:
-
3,4-Difluoro-DL-phenylalanine: 50-100 mg/L (optimal concentration should be determined empirically).
-
L-Tyrosine: 50 mg/L.
-
L-Tryptophan: 50 mg/L.
-
-
Induction: After a 20-30 minute incubation with the amino acids, induce protein expression by adding IPTG to a final concentration of 0.5 mM.
-
Expression: Continue to incubate the culture at 18-20°C for 16-20 hours.
-
Harvesting: Harvest the cells by centrifugation (e.g., 5,000 x g for 15 minutes at 4°C). The cell pellet containing the labeled protein can be stored at -80°C.
Protocol 2: Protein Purification and Sample Preparation for NMR
Materials:
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).
-
Chromatography resins (e.g., Ni-NTA for His-tagged proteins).
-
NMR buffer (e.g., 50 mM Phosphate pH 7.0, 100 mM NaCl, 10% D₂O).
-
Protein concentration devices.
-
NMR tubes.
Procedure:
-
Cell Lysis: Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or high-pressure homogenization.
-
Clarification: Centrifuge the lysate at high speed (e.g., 20,000 x g for 30 minutes at 4°C) to remove cell debris.
-
Purification: Purify the protein from the supernatant using appropriate chromatography techniques (e.g., affinity and size-exclusion chromatography).
-
Buffer Exchange: Exchange the purified protein into the desired NMR buffer.
-
Concentration: Concentrate the protein to a final concentration of 100-500 µM for NMR analysis.
-
Sample Preparation: Transfer the final protein solution to an NMR tube. Add a chemical shift reference (e.g., trifluoroacetic acid, TFA) if required.
Protocol 3: ¹⁹F NMR Data Acquisition and Ligand Titration
Procedure:
-
Spectrometer Setup: Tune and match the ¹⁹F channel on the NMR spectrometer.
-
1D ¹⁹F Spectrum: Acquire a one-dimensional ¹⁹F spectrum using a simple pulse-acquire sequence.
-
Spectral Width: Initially use a wide spectral width (e.g., 100-200 ppm) to locate the signals.
-
Recycle Delay: A recycle delay of 1.5-2.0 seconds is typically sufficient.
-
-
Ligand Titration:
-
Prepare a concentrated stock solution of the ligand in the same NMR buffer.
-
Acquire a baseline 1D ¹⁹F spectrum of the protein.
-
Add small aliquots of the ligand stock solution to the protein sample, and acquire a ¹⁹F spectrum after each addition.
-
Monitor the changes in chemical shifts and/or line shapes of the ¹⁹F signals.
-
Data Presentation
Quantitative data from protein expression, labeling, and NMR experiments should be systematically tabulated for clear comparison and analysis. Due to the limited availability of specific published data for this compound, the following tables present illustrative data based on typical results for other fluorinated phenylalanine analogs.
Table 1: Representative Protein Expression and Labeling Efficiency
| Parameter | Unlabeled Protein | 3,4-diF-Phe Labeled Protein |
| Expression Yield (mg/L) | 25 | 15 |
| Purity (%) | >95 | >95 |
| Labeling Efficiency (%) | N/A | >90 |
Table 2: Illustrative ¹⁹F NMR Data for a 3,4-diF-Phe Labeled Protein
| Residue | Chemical Shift (ppm)¹ (Apo) | Chemical Shift (ppm)¹ (Holo) | Chemical Shift Perturbation (Δδ ppm) | Linewidth (Hz) (Apo) | Linewidth (Hz) (Holo) |
| Phe-34F | -135.2 | -135.8 | 0.6 | 50 | 70 |
| Phe-34F | -138.5 | -138.6 | 0.1 | 45 | 48 |
| Phe-34F | -140.1 | -140.1 | 0.0 | 55 | 55 |
¹ Chemical shifts are highly dependent on the local environment and are referenced relative to a standard like TFA.
Table 3: Example Ligand Binding Affinity Data from ¹⁹F NMR Titration
| Ligand | Target Protein | K₋ (µM) | Method |
| Compound A | Protein X (3,4-diF-Phe) | 50 ± 5 | Chemical Shift Perturbation |
| Compound B | Protein X (3,4-diF-Phe) | 120 ± 10 | Linewidth Broadening |
Visualizations
Caption: Overall experimental workflow for ¹⁹F NMR studies of proteins containing this compound.
Caption: Signaling pathway illustrating ligand binding detection by ¹⁹F NMR.
Unlocking Protein Stability and Folding Insights with Fluorinated Amino Acids
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorinated amino acids into proteins has emerged as a powerful tool for dissecting the intricacies of protein folding, stability, and interactions. The unique physicochemical properties of fluorine, including its high electronegativity, hydrophobicity, and small van der Waals radius, offer a minimally perturbative probe to modulate and study protein structure and function.[1][2][3][4] These application notes provide a comprehensive overview, detailed protocols, and data presentation guidelines for leveraging fluorinated amino acids in your research.
Application Note 1: Enhancing Protein Stability with Fluorinated Amino Acids
The substitution of hydrocarbon amino acid side chains with their fluorinated counterparts can significantly enhance protein stability.[][6][7] This "fluoro-stabilization" effect is primarily attributed to the increased hydrophobicity of fluorocarbon chains, which drives more favorable packing within the protein core.[3][8] This enhanced stability can be advantageous for protein engineering, therapeutic protein development, and structural biology studies.
Quantitative Impact of Fluorination on Protein Stability
The stabilizing effect of incorporating fluorinated amino acids has been quantified in various model protein systems. The change in the free energy of unfolding (ΔΔG°fold) and the melting temperature (Tm) are key parameters used to assess these effects. Below is a summary of reported stability changes upon substitution with fluorinated amino acids.
| Protein System | Fluorinated Amino Acid | Substitution Details | ΔΔG°fold (kcal/mol) | Reference |
| α4H (Four-helix bundle) | L-5,5,5,5',5',5'-Hexafluoroleucine (hFLeu) | Substitution of 3 Leucine residues at 'a' positions in the hydrophobic core | 9.6 | [3] |
| α4-H (Four-helix bundle) | L-5,5,5,5',5',5'-Hexafluoroleucine (hFLeu) | Substitution of central two layers of Leucine in the core | 0.3 per hFLeu residue | [2][8] |
| Protein G B1 Domain | (S)-pentafluorophenylalanine (Pff) | Substitution of Phenylalanine at a solvent-exposed guest position | ~0.35 | [9] |
| Protein G B1 Domain | (S)-5,5,5,5',5',5'-hexafluoroleucine (Hfl) | Substitution of Leucine at a solvent-exposed guest position | > (S)-5,5,5',5'-tetrafluoroleucine (Qfl) > Leucine | [9] |
| Cold Shock Protein B (BsCspB) | 4-19F-Trp | Single Tryptophan substitution | 1.4 (relative to wild-type) | [10] |
| Cold Shock Protein B (BsCspB) | 5-19F-Trp | Single Tryptophan substitution | -1.7 (relative to wild-type) | [10] |
Experimental Protocols
Protocol 1: Biosynthetic Incorporation of Fluorinated Aromatic Amino Acids in E. coli
This protocol is adapted for labeling proteins with fluorinated versions of aromatic amino acids.
Materials:
-
E. coli BL21(DE3) cells harboring the expression plasmid for the protein of interest.
-
Minimal media (e.g., M9 salts)
-
Fluorinated amino acid (e.g., 3-fluoro-L-tyrosine, 5-fluoro-L-tryptophan)
-
Glyphosate (B1671968) (for aromatic amino acid synthesis inhibition)
-
IPTG (isopropyl β-D-1-thiogalactopyranoside)
-
Standard antibiotics
Procedure:
-
Transform the expression plasmid into E. coli BL21(DE3) cells and plate on LB-agar with the appropriate antibiotic. Incubate overnight at 37°C.
-
Inoculate a starter culture in LB medium with antibiotic and grow overnight at 37°C.
-
Inoculate 1 L of minimal media with the overnight culture to an initial OD600 of ~0.1.
-
Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
To inhibit the endogenous synthesis of aromatic amino acids, add glyphosate to a final concentration of 1 g/L.
-
Supplement the media with the desired fluorinated amino acid (e.g., 50 mg/L of 3-fluoro-L-tyrosine) and the other two non-fluorinated aromatic amino acids (50 mg/L each of L-phenylalanine and L-tryptophan if labeling with a tyrosine analog).
-
Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.
-
Reduce the temperature to 18-25°C and continue to shake for 16-20 hours.
-
Harvest the cells by centrifugation and purify the fluorinated protein using standard chromatography techniques.
Protocol 2: Thermal Denaturation of Fluorinated Proteins using Circular Dichroism (CD) Spectroscopy
This protocol outlines the determination of the melting temperature (Tm) of a fluorinated protein.[11][12][13]
Materials:
-
Purified fluorinated protein in a suitable buffer (e.g., phosphate (B84403) buffer; avoid Tris as its pKa is temperature-dependent).[11][12]
-
CD spectropolarimeter equipped with a Peltier temperature controller.
-
1 mm pathlength quartz cuvette.
Procedure:
-
Sample Preparation: Prepare a protein solution with a concentration of 2-50 µM in a degassed buffer.[11] A typical volume for a 1 mm cuvette is 250 µL.
-
Instrument Setup:
-
Set the wavelength to monitor the change in secondary structure. For α-helical proteins, 222 nm is commonly used.[12][13]
-
Set the temperature range for the experiment (e.g., 10°C to 90°C).
-
Set the equilibration time at each temperature step (e.g., 30 seconds).[11]
-
Set the signal averaging time (e.g., 30 seconds).[11]
-
Set the bandwidth (e.g., 1 nm).[11]
-
-
Data Acquisition:
-
Record a baseline spectrum of the buffer alone across the temperature range.
-
Record the CD signal of the protein sample as a function of increasing temperature.
-
To check for reversibility, cool the sample back to the starting temperature and record the spectrum again.[14]
-
-
Data Analysis:
-
Subtract the buffer baseline from the protein data.
-
Plot the CD signal (molar ellipticity) at the chosen wavelength as a function of temperature.
-
Fit the resulting sigmoidal curve to a two-state unfolding model to determine the Tm, which is the temperature at the midpoint of the transition.
-
Protocol 3: Protein-Observed 19F NMR Spectroscopy for Stability and Ligand Binding
19F NMR is a powerful tool to study the local environment of the fluorine label within the protein.[15] Changes in the 19F chemical shift can report on protein folding, conformational changes, and ligand binding.[16]
Materials:
-
Purified fluorinated protein (typically 10-50 µM) in a suitable NMR buffer (e.g., 50 mM sodium phosphate, 100 mM NaCl, pH 7.4) containing 10% D₂O.[15]
-
NMR spectrometer equipped with a fluorine probe.
-
Ligand of interest (if studying binding).
Procedure:
-
Sample Preparation: Prepare the fluorinated protein sample in NMR buffer.
-
NMR Data Acquisition (1D 19F Spectrum):
-
Pulse Program: A standard 1D pulse-acquire sequence with 1H decoupling is typically used.[15]
-
Sweep Width: A sweep width of 30-50 ppm is a good starting point, centered on the expected resonance of the fluorinated amino acid.[15]
-
Acquisition Time: ~1.0 second.[15]
-
Relaxation Delay (D1): 3-5 seconds.[15]
-
Number of Scans: 1024-4096, depending on the protein concentration and desired signal-to-noise ratio.[15]
-
Temperature: Maintain a constant temperature, e.g., 298 K.[15]
-
-
Ligand Titration (for binding studies):
-
Acquire a reference 1D 19F spectrum of the protein alone.
-
Prepare a concentrated stock solution of the ligand in the same NMR buffer.
-
Add increasing aliquots of the ligand to the protein sample, acquiring a 1D 19F spectrum at each titration point.
-
-
Data Analysis:
-
Process the spectra using appropriate software (e.g., applying a window function and Fourier transformation).
-
For stability studies, changes in the chemical shift and line width as a function of a denaturant or temperature can be monitored.
-
For ligand binding, monitor changes in the 19F chemical shift and/or line broadening upon addition of the ligand. These changes can be used to calculate the dissociation constant (KD).
-
Application Note 2: Fluorinated Amino Acids in Drug Development
The incorporation of fluorinated amino acids into peptides and proteins is a valuable strategy in drug design.[17] Fluorination can enhance metabolic stability, improve binding affinity, and modulate the pharmacokinetic properties of therapeutic peptides and proteins.[1][17]
-
Enhanced Proteolytic Resistance: The strong C-F bond can sterically hinder the action of proteases, thereby increasing the in vivo half-life of peptide-based drugs.[1]
-
Improved Binding Affinity: The unique electronic properties of fluorine can lead to favorable interactions with protein targets, such as orthogonal multipolar interactions with backbone carbonyls, enhancing binding affinity and specificity.
-
Modulation of Bioavailability: The increased hydrophobicity of fluorinated amino acids can influence the membrane permeability and overall bioavailability of a drug candidate.
By providing a means to fine-tune the biophysical properties of proteins, fluorinated amino acids are a critical tool for the rational design of more stable and effective protein-based therapeutics.
References
- 1. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Structural basis for the enhanced stability of highly fluorinated proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of the structures and stabilities of coiled-coil proteins containing hexafluoroleucine and t-butylalanine provides insight into the stabilizing effects of highly fluorinated amino acid side-chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Effect of Fluorine-Containing Amino Acids on Protein Secondary Structure Stability [acswebcontent.acs.org]
- 7. Design, Synthesis, and Study of Fluorinated Proteins | Springer Nature Experiments [experiments.springernature.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. What does fluorine do to a protein? Thermodynamic, and highly-resolved structural insights into fluorine-labelled variants of the cold shock protein - PMC [pmc.ncbi.nlm.nih.gov]
- 11. boddylab.ca [boddylab.ca]
- 12. Chazin Lab Protocol for thermal melts [structbio.vanderbilt.edu]
- 13. Virtual Labs [cds-iiith.vlabs.ac.in]
- 14. Using circular dichroism collected as a function of temperature to determine the thermodynamics of protein unfolding and binding interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for Fluorescent Labeling of Proteins with Phenylalanine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The site-specific incorporation of fluorescent unnatural amino acids (UAAs) into proteins represents a powerful tool for elucidating protein structure, function, and dynamics. Phenylalanine derivatives, engineered with unique chemical handles or intrinsic fluorescence, offer a versatile platform for precise protein labeling. This approach circumvents the limitations of traditional labeling methods, such as the non-specific modification of cysteine or lysine (B10760008) residues, providing homogenous populations of labeled proteins for a wide range of applications, including Förster Resonance Energy Transfer (FRET), cellular imaging, and studies of protein-protein interactions.
This document provides detailed protocols for the incorporation of two widely used phenylalanine derivatives, p-azido-L-phenylalanine (pAzF) and p-acetyl-L-phenylalanine (pAcPhe), and their subsequent fluorescent labeling through bioorthogonal chemistry. Additionally, it summarizes the photophysical properties of various fluorescent phenylalanine analogs.
Key Phenylalanine Derivatives and Labeling Chemistries
The site-specific incorporation of phenylalanine derivatives is achieved through the genetic code expansion technology, which utilizes an orthogonal aminoacyl-tRNA synthetase/tRNA pair to recognize a unique codon (typically the amber stop codon, UAG) and insert the UAA during protein translation.
Two primary strategies for fluorescent labeling using phenylalanine derivatives are:
-
Bioorthogonal Labeling: A phenylalanine analog with a chemically unique functional group (a "bioorthogonal handle") is incorporated into the protein. This handle then reacts specifically with a fluorescent probe carrying a complementary reactive group.
-
p-azido-L-phenylalanine (pAzF): Contains an azide (B81097) group that reacts with cyclooctyne- or phosphine-containing fluorophores via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) or Staudinger Ligation, respectively.[1][2][3][4]
-
p-acetyl-L-phenylalanine (pAcPhe): Possesses a ketone group that reacts with hydroxylamine- or hydrazine-containing fluorophores to form a stable oxime or hydrazone linkage.[5][6]
-
-
Intrinsically Fluorescent Phenylalanine Analogs: These derivatives are themselves fluorescent and can be directly incorporated into proteins to act as reporters.
-
Biphenyl-phenylalanines: Exhibit useful fluorescent properties for monitoring protein conformational changes.[7][8]
-
Cyanophenylalanines: Serve as fluorescent probes sensitive to their local environment and can act as FRET donors.[1][9][10][11][12]
-
Dansylalanine and Coumarinyl-phenylalanine: Offer bright fluorescence with distinct spectral properties.
-
Data Presentation: Photophysical Properties of Phenylalanine Derivatives
The selection of a suitable fluorescent phenylalanine derivative depends on the specific application and the required photophysical properties. The following tables summarize key quantitative data for several common derivatives.
Table 1: Photophysical Properties of Bioorthogonal Phenylalanine Derivatives (Pre-labeling)
| Phenylalanine Derivative | Functional Group | Excitation Max (λex) (nm) | Emission Max (λem) (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) |
| p-azido-L-phenylalanine (pAzF) | Azide | ~250 | - | ~14,000 | Non-fluorescent |
| p-acetyl-L-phenylalanine (pAcPhe) | Ketone | ~280 | - | ~13,000 | Non-fluorescent |
Table 2: Photophysical Properties of Intrinsically Fluorescent Phenylalanine Analogs
| Phenylalanine Derivative | Solvent/Environment | Excitation Max (λex) (nm) | Emission Max (λem) (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) |
| L-Phenylalanine | Water | 257 | 282 | 195 | 0.022[13] |
| Biphenyl-L-phenylalanine (isomer A) | Acetonitrile | 283 | 311 | 21,000 | 0.83 |
| Biphenyl-L-phenylalanine (isomer B) | Acetonitrile | 282 | 310 | 22,000 | 0.63 |
| Biphenyl-L-phenylalanine (isomer C) | Acetonitrile | 249 | 344 | 22,000 | 0.16 |
| Biphenyl-L-phenylalanine (isomer D) | Acetonitrile | 252 | 345 | 19,000 | 0.10 |
| p-cyanophenylalanine (PheCN) | Water | 275 | 295 | 850 | ~0.10[1][9] |
| 4-cyanotryptophan | Water | 295 | 410 | 6,000 | >0.8[14] |
| 1-Naphthyl-alkynyl-phenylalanine | Methanol | 316, 336 | 343, 359 | 24,100 | 0.65 |
Experimental Protocols
The following are detailed protocols for the site-specific labeling of a target protein with a fluorescent dye using pAzF or pAcPhe.
Protocol 1: Incorporation of pAzF and Labeling via SPAAC
This protocol describes the incorporation of pAzF into a protein of interest in E. coli and subsequent labeling with a DBCO-functionalized fluorescent dye.
Workflow for pAzF Incorporation and SPAAC Labeling
Caption: Experimental workflow for pAzF incorporation and SPAAC labeling.
Materials:
-
Expression plasmid for the protein of interest.
-
pEVOL-pAzF plasmid (for pAzF incorporation in E. coli).
-
E. coli expression strain (e.g., BL21(DE3)).
-
p-azido-L-phenylalanine (pAzF).
-
DBCO-functionalized fluorescent dye.
-
LB medium and appropriate antibiotics.
-
IPTG and L-arabinose for induction.
-
Purification buffers and chromatography columns.
-
Reaction buffer (e.g., PBS, pH 7.4).
Procedure:
-
Site-Directed Mutagenesis: Introduce an amber stop codon (TAG) at the desired labeling site in the gene of your protein of interest using a standard mutagenesis protocol.
-
Transformation: Co-transform the expression plasmid containing the TAG mutant and the pEVOL-pAzF plasmid into a suitable E. coli expression strain. Plate on LB agar (B569324) with appropriate antibiotics for selection.
-
Protein Expression:
-
Inoculate a single colony into a starter culture and grow overnight.
-
The next day, inoculate a larger volume of LB medium containing the appropriate antibiotics and 1 mM pAzF.
-
Grow the culture at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression with 1 mM IPTG and 0.02% L-arabinose and continue to grow the culture overnight at a reduced temperature (e.g., 18-25°C).
-
-
Protein Purification: Harvest the cells by centrifugation. Lyse the cells and purify the pAzF-containing protein using a suitable chromatography method (e.g., Ni-NTA affinity chromatography for His-tagged proteins). Note: Avoid using reducing agents like DTT in your purification buffers as they can reduce the azide group.
-
Fluorescent Labeling (SPAAC):
-
Prepare a stock solution of the DBCO-functionalized dye in DMSO.
-
In a reaction tube, combine the purified pAzF-containing protein (at a concentration of 10-50 µM in PBS, pH 7.4) with a 5-10 fold molar excess of the DBCO-dye.
-
Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.
-
-
Purification of Labeled Protein: Remove the excess, unreacted dye using a desalting column or dialysis.
-
Characterization: Confirm successful labeling by SDS-PAGE (observing a fluorescent band) and mass spectrometry (detecting the mass shift corresponding to the addition of the fluorophore).
Protocol 2: Incorporation of pAcPhe and Labeling via Oxime Ligation
This protocol outlines the incorporation of pAcPhe and subsequent labeling with a hydroxylamine-functionalized fluorescent dye.
Workflow for pAcPhe Incorporation and Oxime Ligation
Caption: Experimental workflow for pAcPhe incorporation and oxime ligation.
Materials:
-
Expression plasmid for the protein of interest with a TAG codon.
-
pEVOL-pAcPhe plasmid.
-
E. coli expression strain.
-
p-acetyl-L-phenylalanine (pAcPhe).
-
Hydroxylamine-functionalized fluorescent dye.
-
LB medium and appropriate antibiotics.
-
IPTG and L-arabinose.
-
Purification buffers.
-
Labeling buffer (e.g., 100 mM acetate (B1210297) buffer, pH 4.5).
Procedure:
-
Site-Directed Mutagenesis and Transformation: Follow steps 1 and 2 as described in Protocol 1, using the pEVOL-pAcPhe plasmid instead of pEVOL-pAzF.
-
Protein Expression: Follow step 3 from Protocol 1, adding 1 mM pAcPhe to the culture medium.
-
Protein Purification: Purify the pAcPhe-containing protein as described in step 4 of Protocol 1.
-
Fluorescent Labeling (Oxime Ligation):
-
Exchange the purified protein into a labeling buffer of pH 4.0-5.0 (e.g., 100 mM sodium acetate, pH 4.5).
-
Add a 10-50 fold molar excess of the hydroxylamine-functionalized dye to the protein solution.
-
Incubate the reaction at 37°C for 12-24 hours. For some proteins, the addition of an aniline (B41778) catalyst (e.g., 10-100 mM p-anisidine) can accelerate the reaction and allow for labeling at a more neutral pH.[5]
-
-
Purification of Labeled Protein: Remove the excess dye using a desalting column or dialysis.
-
Characterization: Confirm labeling by SDS-PAGE and mass spectrometry.
Application: Studying GPCR Signaling
Fluorescently labeled proteins are invaluable tools for studying cellular signaling pathways. For instance, a G-protein coupled receptor (GPCR) can be site-specifically labeled with a fluorescent phenylalanine derivative to study its activation and downstream signaling.
GPCR Signaling Pathway
Caption: A generalized GPCR signaling cascade leading to cAMP production.
By labeling a specific site on a GPCR, researchers can use FRET to monitor conformational changes upon ligand binding and G-protein coupling. Furthermore, downstream events, such as the production of second messengers like cyclic AMP (cAMP), can be quantified using assays like the cAMP-Glo™ Assay, providing a comprehensive view of the signaling cascade.[11] The use of fluorescently labeled GPCRs allows for the direct correlation of receptor dynamics with downstream cellular responses.
References
- 1. One-Pot Synthesis of Alkynyl-Conjugated Phenylalanine Analogues for Peptide-Based Fluorescent Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Visualizing the Conformational Dynamics of Membrane Receptors Using Single-Molecule FRET - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FTIR analysis of GPCR activation using azido probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | An Improved Genetically Encoded Fluorescent cAMP Indicator for Sensitive cAMP Imaging and Fast Drug Screening [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Recent advances in the synthesis and application of fluorescent α-amino acids - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB01715K [pubs.rsc.org]
- 8. promega.com [promega.com]
- 9. researchgate.net [researchgate.net]
- 10. A live cell assay of GPCR coupling allows identification of optogenetic tools for controlling Go and Gi signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. G Protein-selective GPCR Conformations Measured Using FRET Sensors in a Live Cell Suspension Fluorometer Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors [frontiersin.org]
- 14. cAMP-Glo™ Assay [promega.com]
Application Notes and Protocols: Genetic Encoding of Fluorinated Phenylalanine Analogs for In Vivo Studies
Audience: Researchers, scientists, and drug development professionals.
Application Notes
The site-specific incorporation of non-canonical amino acids (ncAAs) into proteins in vivo represents a powerful tool in protein engineering and drug development.[1] Among these, fluorinated phenylalanine (fPhe) analogs are particularly valuable due to the unique physicochemical properties conferred by the fluorine atom.[2] Fluorine is highly electronegative and has a small van der Waals radius, similar to hydrogen.[3] Its introduction into phenylalanine can modulate acidity, basicity, hydrophobicity, and conformation, thereby influencing protein stability, folding, and interactions with other molecules.[2][3][4]
This technology enables the creation of proteins with enhanced therapeutic properties, such as increased catabolic stability, and provides novel tools for studying biological processes.[5][6] A primary application is the use of fluorine as a sensitive probe for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy.[7][8] Since fluorine is virtually absent in biological systems, ¹⁹F NMR offers background-free detection, allowing for detailed in-cell or in vivo studies of protein structure, dynamics, and ligand binding without the size limitations of traditional NMR.[9][10]
The principal method for site-specific incorporation is the suppression of a stop codon, typically the amber codon (UAG), using an engineered, orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA).[1][11] This orthogonal translation system (OTS) is engineered to exclusively charge the desired fPhe analog onto the suppressor tRNA, which then delivers it to the ribosome to be incorporated at the UAG codon in the target mRNA.[1] Recent advancements have produced robust OTSs that function efficiently in both bacterial (E. coli) and mammalian (HEK 293T) cells, paving the way for broad applications in research and biotechnology.[12][13][14]
Key Applications Include:
-
In Vivo ¹⁹F NMR: Probing protein conformational changes, dynamics, and protein-ligand interactions in a cellular environment.[7][15]
-
Enhanced Protein Stability: Fluorination of hydrophobic cores can significantly increase the thermal and chemical stability of proteins.[16][17]
-
Modulation of Protein-Protein Interactions: The altered electrostatic properties of the fluorinated aromatic ring can be used to fine-tune or disrupt specific protein-protein interactions.[12][15]
-
Drug Development and Therapeutics: Incorporation of fPhe can improve the pharmacokinetic properties of therapeutic proteins and peptide-based vaccines.[3][5]
-
PET Imaging: Radio-labeled fluorinated phenylalanine analogs, such as [¹⁸F]FBPA, are used as tracers for Positron Emission Tomography (PET) in tumor imaging.[3][5][18]
Quantitative Data Summary
The efficiency and fidelity of incorporation are critical for the successful application of this technology. The data below is summarized from studies using evolved pyrrolysine-based aminoacyl-tRNA synthetase/tRNA pairs (PheX-D6 and PheX-B5) to incorporate various fPhe analogs into superfolder Green Fluorescent Protein (sfGFP) in E. coli and HEK 293T cells.[12][13]
Table 1: Incorporation Fidelity of Fluorinated Phenylalanine Analogs in E. coli and HEK 293T Cells
| Fluorinated Analog | Orthogonal System | Host Organism | Fidelity (%) |
| Penta-fluoro Phenylalanine | PheX-D6 | HEK 293T | 97.5[12][13] |
| 2,3,4,5-tetra-fluoro Phe | PheX-D6 | HEK 293T | 100[12][13] |
| 2,3,5,6-tetra-fluoro Phe | PheX-D6 | HEK 293T | 98.2[12][13] |
| 2,3,6-tri-fluoro Phe | PheX-D6 | HEK 293T | 98.5[12][13] |
| 2,6-di-fluoro Phe | PheX-D6 | HEK 293T | 97.6[12][13] |
| 2,5-di-fluoro Phe | PheX-D6 | HEK 293T | 95.6[12][13] |
| Penta-fluoro Phenylalanine | PheX-B5 | HEK 293T | 96.2[12][13] |
| 2,3,4,5-tetra-fluoro Phe | PheX-B5 | HEK 293T | 97.4[12][13] |
| 2,3,5,6-tetra-fluoro Phe | PheX-B5 | HEK 293T | 100[12][13] |
| 2,3,6-tri-fluoro Phe | PheX-B5 | HEK 293T | 100[12][13] |
| 2,6-di-fluoro Phe | PheX-B5 | HEK 293T | 100[12][13] |
| 2,5-di-fluoro Phe | PheX-B5 | HEK 293T | 91.3[12][13] |
Fidelity was estimated via ESI-mass spectrometry analysis of intact purified protein.[12][13]
Table 2: Protein Yield for Site-Specific Incorporation
| Protein | Fluorinated Analog | Orthogonal System | Host Organism | Yield |
| sfGFP | Penta-fluoro Phenylalanine | PheX-D6 | HEK 293T | ~34 µg per gram of cell pellet[12][13][19] |
This yield is generally sufficient for biochemical characterization and structural studies via methods like cryo-EM.[12][13]
Experimental Protocols & Methodologies
Core Principle: Amber Stop Codon Suppression
The genetic encoding of fPhe relies on the repurposing of the UAG (amber) stop codon. An orthogonal translation system (OTS), composed of an aaRS/tRNA pair from a different domain of life (e.g., archaea), is introduced into the host cell.[1][11] The aaRS is evolved to specifically recognize and charge the desired fPhe analog onto its cognate suppressor tRNA (tRNACUA).[20] This charged tRNA recognizes the UAG codon in the mRNA of the target protein, leading to the incorporation of the fPhe analog instead of translation termination.
Protocol 1: Site-Specific Incorporation of fPhe in E. coli
This protocol describes the expression of a target protein containing a site-specifically incorporated fPhe analog in E. coli using a plasmid-based OTS.
Materials:
-
Plasmid 1: Expression vector for the gene of interest (GOI) with an in-frame amber (TAG) codon at the desired position (e.g., pET vector).
-
Plasmid 2: Vector containing the evolved orthogonal aaRS and tRNACUA genes (e.g., pEVOL or similar).[12]
-
Chemically competent E. coli expression strain (e.g., BL21(DE3)).
-
Fluorinated phenylalanine analog (e.g., 4-azido-L-phenylalanine, pentafluorophenylalanine).
-
LB media, appropriate antibiotics, IPTG.
Procedure:
-
Transformation: Co-transform the competent E. coli cells with both the GOI plasmid and the OTS plasmid. Plate on LB agar (B569324) with appropriate antibiotics and incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 5-10 mL of LB media with antibiotics. Grow overnight at 37°C with shaking.
-
Expression Culture: Inoculate a larger volume (e.g., 1 L) of LB media with antibiotics using the overnight starter culture (1:100 dilution).
-
Growth and Induction: Grow the culture at 37°C with shaking to an OD₆₀₀ of 0.6-0.8.
-
Supplementation: Add the fPhe analog to a final concentration of 1-2 mM.
-
Induction: Immediately add IPTG to a final concentration of 0.5-1 mM to induce protein expression.
-
Expression: Reduce the temperature to 18-25°C and continue shaking for 16-20 hours.
-
Harvesting: Harvest the cells by centrifugation (e.g., 5,000 x g for 15 min at 4°C). The cell pellet can be stored at -80°C or used immediately for protein purification.
Protocol 2: Site-Specific Incorporation of fPhe in Mammalian Cells (HEK 293T)
This protocol is adapted for transient transfection in HEK 293T cells.[12][13][14]
Materials:
-
Plasmid 1: Mammalian expression vector for the GOI with a TAG codon.
-
Plasmid 2: Mammalian expression vector for the orthogonal aaRS/tRNA pair.
-
HEK 293T cells.
-
DMEM supplemented with 10% FBS.
-
Transfection reagent (e.g., jetPRIME®, Lipofectamine®).
-
Fluorinated phenylalanine analog.
Procedure:
-
Cell Seeding: Seed HEK 293T cells in a suitable format (e.g., 10 cm dish) to reach 70-80% confluency on the day of transfection.
-
Transfection: Prepare the transfection complex according to the manufacturer's protocol, using an optimized ratio of GOI plasmid to OTS plasmid. Co-transfect the cells.
-
Supplementation: 4-6 hours post-transfection, replace the medium with fresh DMEM/10% FBS containing the fPhe analog at a final concentration of 1-2 mM.[12]
-
Expression: Incubate the cells for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Harvesting:
-
For adherent cells, wash with PBS, detach using a cell scraper, and collect in a conical tube.
-
Centrifuge the cell suspension (e.g., 500 x g for 5 min at 4°C) to pellet the cells.
-
Wash the pellet with cold PBS and store at -80°C or proceed to lysis.
-
Protocol 3: Protein Expression and Fidelity Analysis
Materials:
-
Cell pellets from Protocol 1 or 2.
-
Lysis buffer (e.g., Tris buffer with protease inhibitors).
-
Purification system (e.g., Ni-NTA affinity chromatography for His-tagged proteins).
-
SDS-PAGE gels and Western blot reagents.
-
Mass spectrometer (e.g., ESI-MS).
Procedure:
-
Lysis: Resuspend the cell pellet in lysis buffer and lyse the cells (e.g., by sonication for E. coli or freeze-thaw cycles for mammalian cells).
-
Clarification: Centrifuge the lysate at high speed (e.g., 20,000 x g for 30 min at 4°C) to pellet cell debris.
-
Purification: Purify the protein from the supernatant using an appropriate chromatography method (e.g., affinity chromatography for tagged proteins).
-
Expression Analysis (SDS-PAGE/Western Blot):
-
Run samples of the purified protein on an SDS-PAGE gel.
-
Compare the expression levels of the full-length protein (with fPhe) versus any truncated product resulting from termination at the amber codon.
-
Perform a Western blot using an antibody against the protein or its tag to confirm identity and expression levels.
-
-
Fidelity Assessment (Mass Spectrometry):
-
Submit a sample of the highly purified protein for intact mass analysis by ESI-MS.
-
Compare the observed molecular weight with the theoretical molecular weight for the protein with the correctly incorporated fPhe analog.[13][14]
-
The absence of a peak corresponding to the wild-type amino acid (e.g., Phe, Tyr) at the target site confirms high fidelity.[12]
-
Visualizations of Workflows and Applications
References
- 1. Selection, Addiction and Catalysis: Emerging Trends for the Incorporation of Noncanonical Amino Acids into Peptides and Proteins in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluoro amino acids: a rarity in nature, yet a prospect for protein engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorinated amino acids as orthogonal tools in peptide and protein engineering - American Chemical Society [acs.digitellinc.com]
- 5. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. New Frontiers and Developing Applications in 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The precious Fluorine on the Ring: Fluorine NMR for biological systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Incorporation of non-canonical amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. Tuning aromatic contributions by site-specific encoding of fluorinated phenylalanine residues in bacterial and mammalian cells [biophysicscolab.org]
- 14. Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. comp-bio.anu.edu.au [comp-bio.anu.edu.au]
- 16. Fluorine: A new element in protein design - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Fluorinated amino acids in protein design and engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Tuning aromatic contributions by site-specific encoding of fluorinated phenylalanine residues in bacterial and mammalian cells [biophysicscolab.org]
- 20. Selection and validation of orthogonal tRNA/synthetase pairs for the encoding of unnatural amino acids across kingdoms - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Solid-Phase Peptide Synthesis (SPPS) with Fmoc-Protected Fluorophenylalanines
Introduction
The incorporation of non-canonical amino acids into peptides is a powerful strategy for modulating their structure, stability, and biological activity. Fluorinated amino acids, particularly fluorophenylalanines (F-Phe), have gained significant attention in peptide chemistry and drug development. The high electronegativity and hydrophobicity of fluorine can alter the electronic properties and conformation of peptides. Furthermore, the presence of the ¹⁹F atom provides a sensitive NMR probe for studying peptide structure and interactions without the background noise typical of ¹H-NMR.
This document provides a detailed protocol for the manual solid-phase peptide synthesis (SPPS) of peptides containing Fmoc-protected monofluorophenylalanine isomers (2-F-Phe, 3-F-Phe, and 4-F-Phe) using standard Fmoc/tBu chemistry.
Key Applications of Fluorophenylalanine Incorporation:
-
¹⁹F-NMR Spectroscopic Probes: The ¹⁹F nucleus is an excellent NMR probe due to its high gyromagnetic ratio, 100% natural abundance, and the absence of endogenous ¹⁹F signals in biological systems.
-
Enhanced Metabolic Stability: The strong carbon-fluorine bond can increase resistance to enzymatic degradation.
-
Modulation of Bioactivity: Fluorine's unique electronic properties can alter pKa values and hydrogen bonding capabilities, influencing receptor binding and overall peptide activity.
-
Protein Engineering and Folding Studies: Fluorinated residues can be used to study protein folding pathways and conformational changes.
Experimental Protocols
This section details the step-by-step procedure for incorporating Fmoc-L-fluorophenylalanine into a peptide sequence on a Rink Amide MBHA resin.
Materials and Reagents
-
Resin: Rink Amide MBHA resin (100-200 mesh, loading capacity ~0.6 mmol/g)
-
Fmoc-Amino Acids:
-
Standard Fmoc-protected amino acids
-
Fmoc-L-2-fluorophenylalanine (Fmoc-2-F-Phe-OH)
-
Fmoc-L-3-fluorophenylalanine (Fmoc-3-F-Phe-OH)
-
Fmoc-L-4-fluorophenylalanine (Fmoc-4-F-Phe-OH)
-
-
Solvents:
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Methanol (B129727) (MeOH)
-
Diethyl ether (ice-cold)
-
-
Coupling Reagents:
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
HCTU (2-(6-Chloro-1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium hexafluorophosphate)
-
N,N'-Diisopropylethylamine (DIPEA)
-
-
Deprotection Solution: 20% (v/v) piperidine in DMF
-
Cleavage Cocktail (Reagent K):
-
Trifluoroacetic acid (TFA): 82.5%
-
Phenol: 5%
-
Water: 5%
-
Thioanisole: 5%
-
1,2-Ethanedithiol (EDT): 2.5%
-
-
Washing Solvents: DMF, DCM, MeOH
Workflow for SPPS Cycle
The following diagram outlines the key steps in a single cycle of solid-phase peptide synthesis for adding an amino acid.
Detailed Synthesis Protocol
This protocol is based on a 0.1 mmol synthesis scale.
-
Resin Swelling:
-
Place the Rink Amide resin (167 mg, 0.1 mmol) in a fritted syringe reaction vessel.
-
Add 5 mL of DCM and allow the resin to swell for 30 minutes at room temperature with occasional agitation.
-
Drain the DCM and wash the resin with DMF (3 x 5 mL).
-
-
Initial Fmoc Deprotection:
-
Add 5 mL of 20% piperidine in DMF to the resin.
-
Agitate for 10 minutes, then drain.
-
Repeat with a fresh 5 mL portion of the deprotection solution for another 10 minutes.
-
Wash the resin thoroughly with DMF (5 x 5 mL) and DCM (3 x 5 mL) to remove all traces of piperidine.
-
-
Amino Acid Coupling (Fmoc-F-Phe-OH):
-
In a separate vial, pre-activate the amino acid by dissolving Fmoc-F-Phe-OH (0.4 mmol, 4 eq.), HBTU (0.39 mmol, 3.9 eq.), and DIPEA (0.8 mmol, 8 eq.) in 2 mL of DMF.
-
Let the activation mixture stand for 2-3 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel at room temperature for 60-120 minutes. Note: Coupling of fluorophenylalanines, particularly the sterically hindered 2-F-Phe, may require longer coupling times or the use of a more efficient coupling agent like HCTU.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (blue beads), the coupling is incomplete; repeat the coupling step.
-
-
Washing:
-
After a negative Kaiser test, drain the coupling solution.
-
Wash the resin with DMF (5 x 5 mL) and DCM (3 x 5 mL).
-
-
Peptide Elongation:
-
Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
-
Final Cleavage and Deprotection:
-
After the final amino acid has been coupled and deprotected, wash the peptide-resin with DCM (5 x 5 mL) and methanol (3 x 5 mL), then dry it under vacuum for at least 1 hour.
-
Add 5 mL of freshly prepared cleavage cocktail (Reagent K) to the dry resin.
-
Agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide into a 50 mL centrifuge tube.
-
Rinse the resin with an additional 1-2 mL of TFA and combine the filtrates.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA filtrate dropwise to 40 mL of ice-cold diethyl ether.
-
Centrifuge the mixture at 4000 rpm for 5 minutes, decant the ether, and repeat the ether wash twice.
-
Dry the resulting peptide pellet under a stream of nitrogen.
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity of the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF).
-
Data Presentation: Coupling Efficiency and Yields
The incorporation efficiency of fluorophenylalanine can be influenced by its position on the phenyl ring and the chosen coupling reagent. The following table summarizes typical data gathered from literature for the synthesis of model peptides.
| Amino Acid | Coupling Reagent | Coupling Time (min) | Crude Purity (%) | Isolated Yield (%) | Ref. |
| Fmoc-2-F-Phe-OH | HCTU/DIPEA | 120 | ~75-85 | ~60-70 | |
| Fmoc-3-F-Phe-OH | HBTU/DIPEA | 60 | >90 | ~75-85 | |
| Fmoc-4-F-Phe-OH | HBTU/DIPEA | 60 | >90 | ~80-90 | |
| Fmoc-Phe-OH (Control) | HBTU/DIPEA | 60 | >95 | >90 |
Note: Data are representative and can vary based on peptide sequence, length, and specific synthesis conditions. The sterically hindered nature of 2-F-Phe often leads to lower coupling efficiency and may require double coupling or stronger activation.
Troubleshooting and Key Considerations
The following diagram illustrates a logical decision-making process for troubleshooting common issues during the synthesis.
-
Incomplete Coupling of 2-F-Phe: The fluorine atom at the ortho position provides significant steric hindrance. To overcome this, use extended coupling times (up to 2 hours), perform a "double coupling" (repeating the coupling step with fresh reagents before deprotection), or switch to a more potent coupling reagent like HCTU.
-
Aggregation: Peptides containing multiple hydrophobic residues like F-Phe may be prone to aggregation on the resin. If this occurs, consider using pseudoproline dipeptides or incorporating a solvent like N-methyl-2-pyrrolidone (NMP) in the DMF.
-
Racemization: While generally low with urethane-based protecting groups (Fmoc), using HBTU/HCTU with excess DIPEA can increase the risk. Ensure the amount of DIPEA is carefully controlled.
Troubleshooting & Optimization
Technical Support Center: Optimizing Protein Expression with 3,4-Difluorophenylalanine
Welcome to the technical support center for the incorporation of 3,4-Difluorophenylalanine (3,4-diF-Phe) into recombinant proteins. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting strategies for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in protein expression?
A1: this compound is a non-canonical amino acid (ncAA), an analog of the natural amino acid phenylalanine. The two fluorine atoms on the phenyl ring alter the electronic and hydrophobic properties of the side chain.[1] Incorporating 3,4-diF-Phe into proteins can enhance their stability, modify their function, and serve as a probe for biophysical studies, such as ¹⁹F NMR spectroscopy.[1]
Q2: How is this compound incorporated into proteins?
A2: The most common method for site-specific incorporation of ncAAs like 3,4-diF-Phe is through the use of an orthogonal translation system.[2] This system consists of an engineered aminoacyl-tRNA synthetase (aaRS) and a corresponding transfer RNA (tRNA) that are specific for the ncAA and do not cross-react with the host cell's native translational machinery. The target gene is modified to include a unique codon (often an amber stop codon, UAG) at the desired incorporation site.[3] When the orthogonal aaRS/tRNA pair and the 3,4-diF-Phe are present, the ncAA is incorporated at the UAG codon, allowing for the synthesis of the full-length modified protein.
Q3: What are the potential benefits of incorporating this compound into my protein?
A3: Incorporating 3,4-diF-Phe can offer several advantages:
-
Enhanced Thermal and Chemical Stability: Fluorinated amino acids can increase the hydrophobicity of the protein core, leading to improved stability.[4]
-
Altered Protein Function: The modified electronic properties of the fluorinated aromatic ring can influence protein-protein or protein-ligand interactions, potentially altering the protein's activity or specificity.[1]
-
Biophysical Probe: The ¹⁹F nucleus is a sensitive NMR probe, allowing for detailed structural and dynamic studies of the protein in its native environment without background noise from other atoms.
-
Improved Pharmacokinetic Properties: For therapeutic proteins, the increased stability can lead to a longer half-life in vivo.[1]
Q4: Is this compound toxic to expression hosts like E. coli?
A4: High concentrations of some non-canonical amino acids can be toxic to host cells. While specific toxicity data for this compound is not extensively documented in the reviewed literature, it is a common consideration for fluorinated amino acids. It is recommended to perform pilot experiments to determine the optimal concentration that balances incorporation efficiency with cell viability. For some toxic proteins, using expression systems with very low basal expression is advisable.[5][6]
Troubleshooting Guides
Problem 1: Low or No Expression of the Target Protein
Possible Causes & Solutions
| Cause | Recommended Action |
| Toxicity of 3,4-diF-Phe | Titrate the concentration of 3,4-diF-Phe in your culture medium. Start with a lower concentration (e.g., 0.1 mM) and gradually increase it. Monitor cell growth (OD600) to assess toxicity. For some fluorinated phenylalanine analogs, a concentration of 0.5 mM has been shown to be effective in E. coli.[7] |
| Inefficient aaRS/tRNA Pair | Ensure you are using an aminoacyl-tRNA synthetase that has been evolved or selected for 3,4-diF-Phe. A polyspecific synthetase that accepts various phenylalanine analogs might be an option.[2] Verify the integrity and expression of both the synthetase and the tRNA. |
| Plasmid and Gene Sequence Issues | Sequence your plasmid to confirm the presence of the amber (UAG) codon at the desired position and that the gene is in the correct reading frame. Check for rare codons that might hinder translation in E. coli and consider codon optimization. |
| Suboptimal Induction Conditions | Optimize the inducer (e.g., IPTG, arabinose) concentration and the cell density at the time of induction (typically OD600 of 0.5-0.8). Lowering the induction temperature (e.g., 18-25°C) and extending the induction time (e.g., overnight) can improve the yield of soluble protein.[5] |
| Leaky Expression of a Toxic Protein | If your target protein is toxic, basal expression before induction can inhibit cell growth. Use a host strain and vector system with tight regulation of basal expression, such as those containing a pLysS plasmid or the araBAD promoter.[6][8] |
Problem 2: Low Incorporation Efficiency of this compound
Possible Causes & Solutions
| Cause | Recommended Action |
| Competition with Natural Phenylalanine | If using a phenylalanine auxotrophic E. coli strain, ensure the minimal medium is completely devoid of phenylalanine. For non-auxotrophic strains, consider using a defined minimal medium to control the concentration of competing amino acids.[7] |
| Insufficient 3,4-diF-Phe Concentration | The intracellular concentration of the ncAA must be high enough to outcompete the natural amino acid for the orthogonal tRNA. For some fluorinated phenylalanine analogs, concentrations of 1-2 mM have been used in mammalian cells, while 0.5 mM has been effective in E. coli.[7] Titrate the concentration to find the optimal balance between incorporation and toxicity. |
| Suboptimal aaRS Activity | Ensure the expression of the orthogonal aminoacyl-tRNA synthetase is sufficient. You may need to optimize the expression conditions for the synthetase itself. |
| Poor Uptake of 3,4-diF-Phe | While not commonly reported as an issue for phenylalanine analogs, poor transport into the cell could be a factor. Ensure the cells are healthy and in the logarithmic growth phase during induction. |
Problem 3: Protein Insolubility and Aggregation
Possible Causes & Solutions
| Cause | Recommended Action |
| Increased Hydrophobicity | The incorporation of 3,4-diF-Phe can increase the hydrophobicity of the protein, potentially leading to aggregation.[9] |
| Misfolding due to Rapid Expression | Lower the induction temperature (e.g., 15-25°C) and reduce the inducer concentration to slow down protein synthesis and allow more time for proper folding.[5] |
| Inappropriate Buffer Conditions | During purification, screen different buffer conditions (pH, ionic strength, additives) to improve solubility. The pH should be far from the protein's isoelectric point (pI).[10] |
| Lack of Chaperones | Co-express molecular chaperones (e.g., GroEL/ES, DnaK/J) to assist in the proper folding of your target protein.[5] |
| Fusion Tag Issues | The choice and position (N- or C-terminal) of a fusion tag can impact solubility. Experiment with different solubility-enhancing tags (e.g., MBP, GST).[5] |
Quantitative Data Summary
The following tables summarize quantitative data for the expression of proteins containing fluorinated phenylalanine analogs. Note that specific data for this compound is limited in the reviewed literature; therefore, data for other fluorinated analogs are provided as a reference and a starting point for optimization.
Table 1: Recommended Concentrations of Fluorinated Phenylalanine Analogs for Protein Expression
| Expression System | Fluorinated Analog | Recommended Concentration | Reference |
| E. coli | para-methyl, tetra-fluoro Phe | 0.5 mM | [7] |
| HEK 293T Cells | Various fluoro-Phe ncAAs | 1-2 mM | [7] |
Table 2: Reported Protein Yields with Site-Specific Incorporation of Fluorinated Phenylalanine Analogs
| Protein | Expression System | Fluorinated Analog | Yield | Reference |
| sfGFP | HEK 293T Cells | penta-fluoro phenylalanine | ~34 µg per gram of cell pellet | [7] |
| DHFR | E. coli | p-fluoro-phenylalanine | 8-12 mg/L of culture | [11] |
Table 3: Incorporation Efficiency of p-fluoro-phenylalanine in E. coli
| Protein | Incorporation Efficiency at Amber Codon | Background Incorporation at Phe Codons | Reference |
| DHFR | 64-75% | 11-21 fold lower than at the amber codon | [11] |
Experimental Protocols
Protocol 1: General Protocol for Site-Specific Incorporation of this compound in E. coli
This protocol provides a general framework. Optimization of specific parameters will be necessary for your protein of interest.
1. Transformation:
-
Co-transform a suitable E. coli expression strain (e.g., BL21(DE3)) with two plasmids:
-
An expression plasmid for your target protein with an amber (TAG) codon at the desired incorporation site.
-
A plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair for 3,4-diF-Phe.
-
-
Plate the transformed cells on LB agar (B569324) plates containing the appropriate antibiotics for both plasmids and incubate overnight at 37°C.
2. Starter Culture:
-
Inoculate a single colony into 5-10 mL of LB medium with the required antibiotics.
-
Grow overnight at 37°C with shaking.
3. Expression Culture:
-
Inoculate a larger volume of minimal medium (supplemented with all amino acids except phenylalanine if using a Phe-auxotrophic strain) with the starter culture to an initial OD600 of ~0.05.
-
Add the appropriate antibiotics.
-
Add this compound to the desired final concentration (start with a titration from 0.1 mM to 1 mM).
-
Grow the culture at 37°C with shaking until the OD600 reaches 0.5-0.8.
4. Induction:
-
Induce protein expression by adding the appropriate inducer (e.g., 1 mM IPTG and 0.02% L-arabinose, if applicable).
-
Reduce the temperature to 18-30°C and continue to shake overnight (12-16 hours).
5. Cell Harvesting and Lysis:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in a suitable lysis buffer and lyse the cells (e.g., by sonication or high-pressure homogenization).
-
Clarify the lysate by centrifugation to separate the soluble and insoluble fractions.
6. Protein Purification:
-
Purify the target protein from the soluble fraction using standard chromatography techniques (e.g., affinity chromatography based on a fusion tag, followed by size-exclusion chromatography).
Protocol 2: Verifying Incorporation of this compound by Mass Spectrometry
1. Sample Preparation:
-
Purify the protein containing 3,4-diF-Phe to a high degree of purity.
-
For bottom-up proteomics, denature the protein (e.g., with 8 M urea), reduce disulfide bonds (with DTT), and alkylate cysteine residues (with iodoacetamide).[12]
-
Digest the protein into peptides using a protease such as trypsin.[12]
-
Desalt the peptide mixture using a C18 column or tip.[12]
2. Mass Spectrometry Analysis:
-
Analyze the intact protein (top-down) or the peptide digest (bottom-up) using a high-resolution mass spectrometer (e.g., ESI-Q-TOF or Orbitrap).
-
For bottom-up analysis, use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to separate the peptides and fragment them.[12]
3. Data Analysis:
-
For top-down analysis, compare the measured mass of the intact protein with the theoretical mass calculated for the protein with and without 3,4-diF-Phe incorporation.
-
For bottom-up analysis, use a database search engine (e.g., Mascot, Sequest) to identify peptides from the MS/MS spectra.[12] Include a modification in your search parameters corresponding to the mass shift caused by the substitution of phenylalanine with this compound (+36.0 Da).
-
Manually inspect the MS/MS spectra of the peptide containing the modification to confirm the site of incorporation.
Visualizations
Caption: General experimental workflow for protein expression with this compound.
Caption: A logical workflow for troubleshooting common protein expression issues.
Caption: Simplified pathway of non-canonical amino acid incorporation into a protein.
References
- 1. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Evolved Aminoacyl-tRNA Synthetase with Atypical Polysubstrate Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Expansion of the genetic code: site-directed p-fluoro-phenylalanine incorporation in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorine: A new element in protein design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tips for Optimizing Protein Expression and Purification | Rockland [rockland.com]
- 6. Strategies to Optimize Protein Expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biopharminternational.com [biopharminternational.com]
- 9. benchchem.com [benchchem.com]
- 10. Toward a Molecular Understanding of Protein Solubility: Increased Negative Surface Charge Correlates with Increased Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Expansion of the genetic code: site-directed p-fluoro-phenylalanine incorporation in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Low Incorporation Efficiency of 3,4-Difluorophenylalanine
Welcome to the technical support center for the incorporation of the non-canonical amino acid (ncAA), 3,4-Difluorophenylalanine (3,4-diF-Phe). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the site-specific incorporation of 3,4-diF-Phe into proteins.
Frequently Asked Questions (FAQs)
Q1: I am observing very low or no expression of my target protein after inducing expression in the presence of 3,4-diF-Phe. What are the common causes?
A1: Low or no protein expression is a common issue when working with ncAAs. The primary reasons can be categorized as follows:
-
Inefficient Aminoacyl-tRNA Synthetase (aaRS): The engineered aaRS may not efficiently charge the suppressor tRNA with 3,4-diF-Phe. The specificity and activity of the aaRS are critical for successful incorporation.
-
Toxicity of the ncAA: High concentrations of 3,4-diF-Phe may be toxic to the E. coli expression host, leading to poor cell growth and reduced protein synthesis.
-
Suboptimal Expression Conditions: Standard protein expression protocols may not be suitable for ncAA incorporation. Factors like induction time, temperature, and inducer concentration need to be optimized.
-
Competition with Endogenous Machinery: The suppressor tRNA must compete with release factors that recognize the stop codon (e.g., UAG). If this competition is inefficient, it will lead to premature termination of translation.
-
Plasmid Instability: The plasmids encoding the orthogonal translation machinery (aaRS and tRNA) and the target protein may be unstable.
Q2: How can I confirm that 3,4-diF-Phe is being incorporated into my protein?
A2: The most definitive method for confirming the incorporation of 3,4-diF-Phe is mass spectrometry (MS) . Electrospray ionization mass spectrometry (ESI-MS) of the intact protein is a powerful technique to verify the mass shift corresponding to the incorporation of the ncAA. A "bottom-up" proteomics approach, involving enzymatic digestion of the protein followed by LC-MS/MS analysis of the resulting peptides, can pinpoint the exact site of incorporation.
Q3: My mass spectrometry results show a mixed population of my protein with and without 3,4-diF-Phe. How can I improve the incorporation efficiency?
A3: A mixed population indicates that the incorporation is happening but is inefficient. To improve efficiency, consider the following:
-
Optimize 3,4-diF-Phe Concentration: Perform a dose-response experiment to find the optimal concentration of 3,4-diF-Phe. While higher concentrations can increase charging, they may also be toxic. A typical starting range is 1-2 mM.
-
Vary Induction Conditions:
-
Temperature: Lowering the induction temperature (e.g., to 18-25°C) can improve protein folding and solubility, and sometimes enhance incorporation efficiency.
-
Inducer Concentration: Reducing the concentration of the inducer (e.g., IPTG) can slow down the rate of transcription, which may allow the orthogonal system more time to incorporate the ncAA.
-
Induction Time: A longer induction period at a lower temperature is often beneficial.
-
-
Use an Engineered aaRS: Employ an aminoacyl-tRNA synthetase that has been specifically evolved for di-fluorinated phenylalanine analogs. Pyrrolysine-based aaRS systems have shown promise for this class of ncAAs.[1]
-
Enhance Suppressor tRNA Expression: Ensure that the suppressor tRNA is expressed at a high level to outcompete the release factors.
Q4: I am seeing a significant amount of truncated protein. What is the likely cause and solution?
A4: Protein truncation is a classic sign of inefficient suppression of the stop codon. This means the ribosome is terminating translation at the amber (UAG) codon instead of incorporating 3,4-diF-Phe. To address this:
-
Increase Suppressor tRNA and aaRS levels: Ensure robust expression of the orthogonal tRNA and synthetase.
-
Use a Genomically Recoded Organism: For highly efficient incorporation, consider using an E. coli strain where all UAG stop codons have been replaced with UAA, and the corresponding release factor 1 (RF1) has been deleted. This eliminates competition from the endogenous release factor.
-
Optimize ncAA Concentration: Ensure that a sufficient intracellular concentration of charged tRNA is available.
Quantitative Data Summary
The following tables summarize data for the incorporation of fluorinated phenylalanine analogs. Note that specific data for this compound is limited in the literature; therefore, data for other di- and poly-fluorinated analogs are provided as a reference point for expected outcomes.
Table 1: Mass Spectrometry Data for sfGFP with Site-Specifically Incorporated Fluorinated Phenylalanine Analogs
| Fluorinated Phenylalanine Analog | Expected Mass Shift (Da) | Observed Mass Shift (Da) | Fidelity (%) |
| 2,5-Difluorophenylalanine | +36 | +36 | 95.6 |
| 2,6-Difluorophenylalanine | +36 | +36 | 97.6 |
| 2,3,6-Trifluorophenylalanine | +54 | +54 | 98.5 |
| 2,3,5,6-Tetrafluorophenylalanine | +72 | +72 | 98.2 |
| Pentafluorophenylalanine | +90 | +90 | 97.5 |
Data adapted from a study on superfolder GFP (sfGFP) expressed in E. coli using an engineered pyrrolysine-based tRNA/RS pair. Fidelity was estimated from ESI-MS of the intact protein.[1]
Table 2: Protein Yield with a Fluorinated Phenylalanine Analog
| Protein | Fluorinated Analog | Yield in E. coli (mg/L of culture) |
| Dihydrofolate Reductase (DHFR) | p-Fluoro-phenylalanine | 8-12 |
This yield corresponds to approximately two-thirds of the expression level of the wild-type protein.[2]
Experimental Protocols
Protocol 1: Expression of a Protein with this compound in E. coli
This protocol is a general starting point and should be optimized for your specific protein and expression system.
-
Transformation:
-
Co-transform your E. coli expression strain (e.g., BL21(DE3)) with two plasmids:
-
A plasmid encoding your gene of interest with an in-frame amber (TAG) codon at the desired incorporation site.
-
A plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair specific for 3,4-diF-Phe (e.g., an evolved pyrrolysine-based system).
-
-
Plate the transformed cells on LB agar (B569324) plates containing the appropriate antibiotics for both plasmids.
-
Incubate overnight at 37°C.
-
-
Starter Culture:
-
Inoculate a single colony into 5 mL of LB medium containing the selective antibiotics.
-
Grow overnight at 37°C with shaking.
-
-
Expression Culture:
-
Inoculate 500 mL of LB medium with the overnight starter culture.
-
Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
-
Induction:
-
Add this compound to a final concentration of 1 mM.
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM.
-
Reduce the temperature to 20°C and continue to grow for 16-20 hours with shaking.
-
-
Harvesting and Analysis:
-
Harvest the cells by centrifugation.
-
Lyse the cells and purify your protein of interest using an appropriate method (e.g., affinity chromatography).
-
Analyze the purified protein by SDS-PAGE and confirm incorporation by mass spectrometry.
-
Protocol 2: Confirmation of 3,4-diF-Phe Incorporation by ESI-MS
-
Sample Preparation:
-
Purify the protein of interest to a high degree of purity.
-
Buffer exchange the protein into a volatile buffer, such as 10 mM ammonium (B1175870) acetate.
-
The final protein concentration should be in the range of 1-10 µM.
-
-
Mass Spectrometry Analysis:
-
Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.
-
Acquire the mass spectrum of the intact protein.
-
Compare the observed mass with the theoretical mass of the protein with and without the incorporation of 3,4-diF-Phe. The expected mass increase for the incorporation of one molecule of 3,4-diF-Phe in place of phenylalanine is approximately 36 Da.
-
Visualizations
Caption: A typical experimental workflow for the incorporation of this compound.
Caption: A logical flowchart for troubleshooting low incorporation efficiency of 3,4-diF-Phe.
References
Technical Support Center: Enhancing the Solubility of Proteins Containing 3,4-Difluorophenylalanine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with proteins incorporating the non-canonical amino acid 3,4-Difluorophenylalanine.
Introduction
The incorporation of this compound into proteins can enhance their stability and biological activity. However, the hydrophobic nature of the difluorinated phenyl ring often leads to decreased solubility and an increased propensity for aggregation. This guide offers systematic approaches to diagnose and resolve these common issues.
Frequently Asked Questions (FAQs)
Q1: Why do my proteins containing this compound have poor solubility?
A1: The poor aqueous solubility is primarily due to the increased hydrophobicity of the this compound residue. The two fluorine atoms on the phenyl ring increase the non-polar surface area of the amino acid side chain, which can promote intermolecular hydrophobic interactions, leading to aggregation and precipitation in aqueous solutions. This is a common challenge with proteins that have a high content of hydrophobic residues.
Q2: What is the first step I should take when I encounter a solubility problem with my protein?
A2: The recommended first step is to perform a small-scale solubility test with a small aliquot of your protein to avoid risking the entire sample.[1] Begin with a standard buffer (e.g., PBS, pH 7.4). If the protein does not dissolve, you can proceed to test a range of buffer conditions and additives.
Q3: Can adjusting the pH of my buffer improve the solubility of my protein?
A3: Yes, adjusting the pH can significantly impact solubility.[1][2] Proteins are generally least soluble at their isoelectric point (pI), where their net charge is zero. By adjusting the buffer pH to be at least one unit above or below the pI, you can increase the net charge of the protein, leading to greater electrostatic repulsion between molecules and improved solubility. For acidic proteins (low pI), using a basic buffer can help, while for basic proteins (high pI), an acidic buffer is often beneficial.[1]
Q4: What are some common additives that can improve the solubility of my protein?
A4: Several additives can help to increase protein solubility. L-arginine and L-glutamate (often used together) are known to suppress aggregation and improve solubility.[3][4][5] Other additives include non-detergent sulfobetaines, low concentrations of organic solvents like DMSO, and osmolytes such as glycerol (B35011) or sucrose.[1][6] The optimal additive and its concentration will be protein-specific and should be determined empirically through screening.
Q5: My protein is expressed in E. coli and forms inclusion bodies. What should I do?
A5: Inclusion bodies are dense aggregates of misfolded protein.[6][7] To recover your protein, you will need to first isolate and wash the inclusion bodies, then solubilize them using strong denaturants like 8 M urea (B33335) or 6 M guanidine (B92328) hydrochloride (GdnHCl).[7] The solubilized, unfolded protein must then be refolded into its native, active conformation. This is typically achieved by removing the denaturant through methods like dialysis or on-column refolding.[3][8]
Troubleshooting Guide
Problem 1: Low solubility of purified protein in standard buffers.
This troubleshooting workflow provides a step-by-step guide to addressing poor solubility of your purified protein.
Caption: Troubleshooting workflow for improving the solubility of purified proteins.
Problem 2: Protein is expressed as inclusion bodies.
This workflow outlines the steps for recovering active protein from inclusion bodies.
Caption: Workflow for the recovery of active protein from inclusion bodies.
Data Presentation
The following tables provide representative data on the expected solubility of a model peptide containing this compound under various conditions. Please note that these are illustrative examples, and actual solubility will depend on the specific protein sequence.
Table 1: Solubility of a Model Protein in Different Solvent Systems (Adapted from data for 3,5-Difluoro-DL-phenylalanine containing peptides[1])
| Solvent System | Estimated Solubility (mg/mL) | Observations |
| Water | < 0.1 | Insoluble, forms a suspension. |
| PBS (pH 7.4) | < 0.1 | Insoluble, visible particulates. |
| 10% Acetic Acid | 0.5 - 1.0 | Improved solubility for basic proteins. |
| 0.1M Ammonium Bicarbonate | 0.5 - 1.0 | Improved solubility for acidic proteins. |
| 50% Acetonitrile/Water | 1.0 - 2.0 | Soluble, but may not be suitable for all biological assays. |
| 100% DMSO | > 10 | Highly soluble, suitable for creating stock solutions. |
Table 2: Effect of Common Additives on Protein Solubility
| Additive | Concentration Range | General Effect on Hydrophobic Proteins |
| L-Arginine | 0.5 - 1 M | Suppresses aggregation and increases solubility.[3][4][5] |
| L-Glutamate | 0.5 - 1 M | Often used with L-Arginine to enhance solubility. |
| Glycerol | 5 - 20% (v/v) | Acts as an osmolyte, stabilizing protein structure and improving solubility. |
| Sucrose | 0.25 - 1 M | Similar to glycerol, it is a stabilizing osmolyte. |
| Non-detergent sulfobetaines (NDSBs) | 0.1 - 1 M | Can help to solubilize proteins without denaturing them. |
Experimental Protocols
Protocol 1: Small-Scale Solubility Screening
-
Preparation: Aliquot small, equal amounts of your lyophilized protein into several microcentrifuge tubes.
-
Initial Test: To the first tube, add a small volume of your primary buffer (e.g., 20 mM Tris, 150 mM NaCl, pH 7.5) to achieve the desired final concentration. Vortex briefly and visually inspect for solubility.
-
pH Screening: In separate tubes, add buffers with varying pH values (e.g., pH 4.0, 6.0, 8.0, 9.0) to test the effect of pH on solubility.
-
Additive Screening: To a set of tubes containing your primary buffer, add stock solutions of different additives (e.g., L-arginine, glycerol) to final concentrations within the recommended range.
-
Incubation and Analysis: Gently mix all samples and incubate at 4°C for 1-2 hours. Centrifuge the tubes at high speed (e.g., >14,000 x g) for 10-15 minutes. Carefully collect the supernatant and measure the protein concentration (e.g., by Bradford assay or Nanodrop). Compare the concentrations to determine the optimal solubility conditions.
Protocol 2: On-Column Refolding of His-tagged Protein from Inclusion Bodies
This protocol is adapted from established methods for on-column refolding.[3][8]
-
Inclusion Body Solubilization:
-
Isolate inclusion bodies from the cell lysate by centrifugation.
-
Wash the inclusion body pellet with a buffer containing a mild detergent (e.g., 1% Triton X-100) to remove contaminants.
-
Solubilize the washed inclusion bodies in a binding buffer containing 8 M urea or 6 M GdnHCl, 20 mM Tris-HCl, 500 mM NaCl, and 5 mM imidazole (B134444), pH 8.0.
-
-
Protein Binding:
-
Load the solubilized protein onto a Ni-NTA affinity column pre-equilibrated with the same solubilization buffer.
-
Wash the column with the solubilization buffer to remove any unbound proteins.
-
-
On-Column Refolding:
-
Gradually exchange the denaturing buffer with a refolding buffer (e.g., 20 mM Tris-HCl, 500 mM NaCl, 20 mM imidazole, pH 8.0) using a linear gradient. This slow removal of the denaturant allows the protein to refold while bound to the resin. The inclusion of additives like L-arginine (0.5-1 M) in the refolding buffer can improve the refolding yield.
-
Wash the column with several column volumes of the refolding buffer.
-
-
Elution:
-
Elute the refolded protein from the column using a refolding buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
-
Analysis:
-
Analyze the eluted fractions by SDS-PAGE to check for purity and assess for aggregation.
-
Confirm the proper folding and activity of the protein using appropriate functional assays.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Troubleshooting Guide for Common Protein Solubility Issues [synapse.patsnap.com]
- 3. Different effects of L-arginine on protein refolding: suppressing aggregates of hydrophobic interaction, not covalent binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effects of arginine on protein binding and elution in hydrophobic interaction and ion-exchange chromatography [ouci.dntb.gov.ua]
- 5. The effects of arginine on protein binding and elution in hydrophobic interaction and ion-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 7. youtube.com [youtube.com]
- 8. Flipping out: role of arginine in hydrophobic interactions and biological formulation design - Chemical Science (RSC Publishing) DOI:10.1039/D4SC08672D [pubs.rsc.org]
Technical Support Center: Strategies to Increase Yield of 3,4-Difluorophenylalanine Labeled Proteins
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the expression and purification of proteins labeled with the non-canonical amino acid 3,4-Difluorophenylalanine (3,4-DFP).
Frequently Asked Questions (FAQs)
Q1: What are the general strategies for incorporating this compound into proteins?
A1: The most common strategy for incorporating 3,4-DFP into proteins in E. coli is to use an auxotrophic strain that cannot synthesize phenylalanine. The cells are grown in a minimal medium, and just before inducing protein expression, the medium is supplemented with 3,4-DFP and other essential amino acids. This forces the cell to incorporate the analog in place of phenylalanine.[1][2] In mammalian cells, a similar medium-switch strategy is employed where the standard medium is replaced with a phenylalanine-deficient medium containing 3,4-DFP after an initial period of cell growth and transfection.[1][3]
Q2: Why is the yield of my 3,4-DFP labeled protein low?
A2: Low yields of proteins containing non-canonical amino acids like 3,4-DFP can be attributed to several factors. These include inefficient incorporation of the amino acid analog, toxicity of the analog to the host cells, protein misfolding and aggregation into inclusion bodies, and protein degradation.[4][5] The introduction of fluorine atoms can alter the electronic and steric properties of the phenylalanine side chain, which may impact protein structure and stability.[1][6]
Q3: Can I use the same expression vector and host strain for 3,4-DFP labeling as I do for my wild-type protein?
A3: While it is possible to use the same vector and host, optimization is often necessary. For E. coli, using protease-deficient strains like BL21(DE3) and its derivatives is recommended to minimize protein degradation.[7] If toxicity is a concern, strains with tighter control over basal expression, such as BL21(DE3)pLysS, may be beneficial.[8] The choice of vector can also influence expression levels, with factors like promoter strength and copy number playing a role.[9]
Q4: How can I confirm the successful incorporation of 3,4-DFP into my protein?
A4: The most definitive method for confirming incorporation is mass spectrometry (MS). By comparing the mass of the labeled protein to the theoretical mass, you can verify the substitution of phenylalanine with 3,4-DFP.[10] ¹⁹F NMR spectroscopy is another powerful technique that not only confirms incorporation but also provides insights into the local environment of the fluorine label within the protein.[2][11]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments and provides actionable solutions.
| Problem | Potential Cause | Recommended Solution |
| Low Protein Expression | Toxicity of 3,4-DFP: The non-canonical amino acid may be toxic to the host cells, leading to poor growth and reduced protein synthesis. | - Lower the concentration of 3,4-DFP in the medium. - Use a host strain with tighter regulation of protein expression (e.g., BL21(DE3)pLysS).[8] - Reduce the induction temperature.[12] |
| Codon Usage: The gene for your protein of interest may contain codons that are rare in the expression host.[7] | - Synthesize a codon-optimized version of your gene for the specific expression host.[8][9] | |
| Suboptimal Induction Conditions: The concentration of the inducer, cell density at induction, or the duration and temperature of induction may not be optimal.[8] | - Perform small-scale pilot experiments to test a range of inducer concentrations (e.g., IPTG from 0.1 to 1 mM).[1] - Optimize the cell density (OD₆₀₀) at the time of induction. - Vary the induction temperature (e.g., 18-25°C) and duration (e.g., overnight).[1][12] | |
| Protein is Insoluble (Inclusion Bodies) | Protein Misfolding and Aggregation: Rapid protein synthesis at high temperatures can overwhelm the cell's folding machinery.[8] | - Lower the expression temperature to 18-25°C.[1] - Reduce the concentration of the inducer to slow down protein synthesis.[8] - Co-express molecular chaperones to assist in proper protein folding.[7] - Use solubility-enhancing fusion tags.[4] |
| Low Incorporation Efficiency | Competition with Endogenous Phenylalanine: The expression system may still be producing its own phenylalanine. | - In E. coli, use a phenylalanine auxotrophic strain. - For aromatic amino acid labeling in E. coli, consider using glyphosate (B1671968) to inhibit the shikimate pathway, which is responsible for aromatic amino acid biosynthesis.[11] |
| Inefficient Aminoacyl-tRNA Synthetase Activity: The native phenylalanyl-tRNA synthetase may not efficiently charge the tRNA with 3,4-DFP. | - Consider using an engineered aminoacyl-tRNA synthetase/tRNA pair that is specific for the desired non-canonical amino acid for site-specific incorporation.[10][13] | |
| Protein Degradation | Proteolytic Activity: The expressed protein may be susceptible to degradation by host cell proteases.[4] | - Use protease-deficient host strains (e.g., E. coli BL21).[7] - Add protease inhibitors to your lysis buffer.[4] - Perform all purification steps at low temperatures (e.g., 4°C). |
Quantitative Data Summary
While specific quantitative data for optimizing this compound labeled protein yield is limited in the reviewed literature, the following table provides an example of yields obtained for a different fluorinated phenylalanine analog in a mammalian expression system. These values can serve as a general benchmark, though yields are highly protein-dependent.
| Fluorinated Analog | Expression System | Protein | Yield | Reference |
| Penta-fluoro Phenylalanine | HEK 293T cells | sfGFP | 34 µg per gram of cell pellet | [10] |
Experimental Protocols
Protocol 1: Incorporation of 3,4-DFP in E. coli (Minimal Media Method)
This protocol is adapted from established methods for labeling proteins with fluorinated aromatic amino acids in E. coli.
1. Preparation:
-
Transform a phenylalanine auxotrophic E. coli strain (e.g., a derivative of BL21(DE3)) with the expression plasmid for your protein of interest.
-
Prepare M9 minimal media.
2. Starter Culture:
-
Inoculate 10-20 mL of LB medium with a single colony and grow overnight at 37°C.
3. Main Culture Growth:
-
The next day, inoculate 1 L of M9 minimal media with the overnight starter culture to an initial OD₆₀₀ of ~0.1.
-
Grow at 37°C with vigorous shaking until the OD₆₀₀ reaches 0.6-0.8.
4. Induction and Labeling:
-
Pellet the cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).
-
Resuspend the cell pellet in fresh, pre-warmed M9 minimal media lacking phenylalanine.
-
Add this compound to a final concentration of 50-100 mg/L.[1]
-
Supplement with other essential amino acids if necessary.
-
Induce protein expression with an appropriate concentration of IPTG (e.g., 0.1-1 mM).[1]
-
Reduce the temperature to 18-25°C and continue expression overnight.[1]
5. Cell Harvest and Protein Purification:
-
Harvest the cells by centrifugation.
-
Purify the labeled protein using standard chromatography techniques.[1]
Protocol 2: Incorporation of 3,4-DFP in Mammalian Cells (HEK293T)
This protocol is a generalized method based on strategies for other fluorinated amino acids.
1. Cell Culture and Transfection:
-
Culture HEK293T cells in standard growth medium (e.g., DMEM with 10% FBS).
-
Transfect the cells with the expression plasmid for your protein of interest using a suitable transfection reagent.
2. Medium Switch:
-
24 hours post-transfection, replace the standard medium with a custom medium that lacks phenylalanine but is supplemented with this compound (e.g., 1-2 mM).[10]
3. Expression and Harvest:
-
Incubate the cells for an additional 24-48 hours to allow for protein expression and incorporation of the analog.[1]
-
Harvest the cells for protein purification.
Visualizations
Caption: Workflow for incorporating 3,4-DFP into proteins in E. coli.
Caption: Troubleshooting logic for low yield of 3,4-DFP labeled proteins.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Controlling the incorporation of fluorinated amino acids in human cells and its structural impact - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tips for Optimizing Protein Expression and Purification | Rockland [rockland.com]
- 8. benchchem.com [benchchem.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fluorine labeling of proteins for NMR studies – Bio-NMR Core [bionmr.cores.ucla.edu]
- 12. Bacteria Expression Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. Expansion of the genetic code: site-directed p-fluoro-phenylalanine incorporation in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
dealing with conformational heterogeneity in 19F NMR spectra
Welcome to the Technical Support Center for 19F NMR Spectroscopy. This resource is designed for researchers, scientists, and drug development professionals to address challenges associated with conformational heterogeneity in 19F NMR spectra.
Troubleshooting Guides and FAQs
This section provides answers to common questions and troubleshooting advice for specific issues encountered during 19F NMR experiments focused on conformational dynamics.
Frequently Asked Questions (FAQs)
Q1: Why are my 19F NMR peaks unexpectedly broad?
A1: Broadening of 19F NMR resonances is a common indicator of dynamic processes, particularly conformational exchange on an intermediate timescale (microseconds to milliseconds) relative to the NMR chemical shift difference between the exchanging states.[1] Several factors can contribute to this:
-
Conformational Exchange: The protein or molecule may be sampling multiple conformations at a rate that is intermediate on the NMR timescale. This is a primary cause of exchange broadening.[1]
-
Chemical Shift Anisotropy (CSA): CSA is a relaxation mechanism that becomes more significant at higher magnetic fields and for larger molecules. It can lead to broader lines.[2][3]
-
Ligand Binding: If your sample contains a ligand, the exchange between the free and bound states can cause line broadening.
-
Sample Heterogeneity: Incomplete labeling or the presence of impurities can result in a mixture of species, leading to broadened or multiple overlapping resonances.[2]
-
High Viscosity: A highly viscous sample will lead to a longer rotational correlation time, which in turn increases the linewidth.
Q2: I see more 19F NMR peaks than expected. What does this signify?
A2: The observation of multiple peaks per fluorine label suggests that your molecule exists in two or more distinct conformational states that are in slow exchange on the NMR timescale.[4] Each peak represents a unique chemical environment for the 19F nucleus in a different conformation. The relative intensity of these peaks can provide information about the population of each state.[5]
Q3: How can I confirm that the observed line broadening is due to conformational exchange?
A3: Several experimental approaches can help confirm and quantify conformational exchange:
-
Temperature Variation: Acquiring spectra at different temperatures can help distinguish between different exchange regimes. Lowering the temperature may slow down the exchange, potentially resolving broad peaks into distinct signals (slow exchange regime). Conversely, increasing the temperature might accelerate the exchange, leading to a single, sharp, population-weighted average peak (fast exchange regime).[6]
-
Relaxation Dispersion Experiments: Techniques like Carr-Purcell-Meiboom-Gill (CPMG) and R1ρ relaxation dispersion are specifically designed to probe microsecond-to-millisecond timescale dynamics.[5][7] An observation of relaxation dispersion is a direct confirmation of conformational exchange.
-
Chemical Exchange Saturation Transfer (CEST): This technique is particularly useful for detecting and characterizing lowly populated ("dark") states that are in exchange with a major, visible state.[8][9]
Troubleshooting Specific Issues
| Problem | Possible Cause | Recommended Solution |
| Single broad peak | Intermediate conformational exchange. | Perform temperature-dependent NMR studies. A lower temperature may resolve the peak into multiple signals, while a higher temperature may sharpen it. Employ relaxation dispersion (CPMG, R1ρ) experiments to quantify the exchange kinetics.[5][7] |
| Multiple sharp peaks | Slow conformational exchange. | Use 2D EXSY (Exchange Spectroscopy) to identify exchanging peaks and quantify the slow exchange rates.[6] |
| Poor signal-to-noise | Low sample concentration, inefficient labeling, or broad lines. | Increase the number of scans. Ensure optimal labeling efficiency. If lines are broad due to CSA at high field, consider acquiring data at a lower field strength.[2] |
| Spectral artifacts | Incorrect data processing, non-uniform excitation. | Ensure proper phasing and baseline correction. For spectra with a wide chemical shift range, ensure the excitation pulse is uniform across the entire spectral width.[10][11] |
| Chemical shift drift | Spectrometer instability, sample-dependent changes. | Use an internal chemical shift reference to ensure accurate peak comparisons across different experiments and samples.[12] |
Experimental Protocols
Here are detailed methodologies for key experiments used to investigate conformational heterogeneity.
Protocol 1: Carr-Purcell-Meiboom-Gill (CPMG) Relaxation Dispersion
Objective: To quantify conformational exchange kinetics on the microsecond to millisecond timescale.[5]
Methodology:
-
Sample Preparation: Prepare a 19F-labeled protein sample at a suitable concentration (typically in the µM to mM range).
-
Spectrometer Setup: Tune and match the 19F channel on the NMR spectrometer.
-
Pulse Sequence: Utilize a 19F-based CPMG relaxation dispersion pulse sequence. This typically involves a series of 180-degree refocusing pulses applied at varying frequencies (νCPMG).[7]
-
Data Acquisition: Acquire a series of 1D 19F spectra, each with a different νCPMG value, ranging from low (e.g., 50 Hz) to high (e.g., 10 kHz) frequencies. A constant relaxation delay is maintained.
-
Data Processing and Analysis:
-
Process each 1D spectrum to obtain peak intensities.
-
Calculate the effective transverse relaxation rate (R2,eff) for each νCPMG.
-
Plot R2,eff versus νCPMG. A dispersion curve (a decrease in R2,eff as νCPMG increases) indicates conformational exchange.
-
Fit the dispersion data to the appropriate Carver-Richards equations to extract the exchange rate (kex), populations of the exchanging states (pA, pB), and the chemical shift difference between the states (Δω).
-
Protocol 2: Chemical Exchange Saturation Transfer (CEST)
Objective: To detect and characterize sparsely populated conformational states in slow exchange with a major state.[8][9]
Methodology:
-
Sample Preparation: Prepare a 19F-labeled protein sample.
-
Spectrometer Setup: Tune and match the 19F channel.
-
Pulse Sequence: Employ a 19F CEST pulse sequence. This involves applying a weak, selective radiofrequency (B1) field at various frequency offsets from the major peak resonance for a fixed saturation time.
-
Data Acquisition: Acquire a series of 1D 19F spectra, systematically varying the frequency offset of the B1 field across a wide range.
-
Data Processing and Analysis:
-
Process each spectrum and measure the intensity of the major peak.
-
Plot the normalized intensity of the major peak (I/I0) against the saturation frequency offset.
-
A dip in the intensity profile at a frequency offset corresponding to the chemical shift of the minor state is indicative of chemical exchange.
-
Analyze the CEST profile by fitting to the Bloch-McConnell equations to determine the exchange rate, population, and chemical shift of the invisible state.[9]
-
Visualizations
Experimental Workflow for Characterizing Conformational Exchange
Caption: Workflow for troubleshooting and analyzing conformational heterogeneity in 19F NMR.
Logical Relationship of NMR Exchange Regimes
References
- 1. 19F NMR Reveals Multiple Conformations at the Dimer Interface of the Non-Structural Protein 1 Effector Domain from Influenza A Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A suite of 19F based relaxation dispersion experiments to assess biomolecular motions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative analysis of the slow exchange process by 19F NMR in the presence of scalar and dipolar couplings: applications to the ribose 2'-19F probe in nucleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Mass Spectrometry of Fluorinated Proteins
Welcome to the technical support center for overcoming challenges in the mass spectrometry of fluorinated proteins. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: Why is mass spectrometry of fluorinated proteins challenging?
A1: The introduction of fluorine atoms can alter the physicochemical properties of proteins, leading to challenges in mass spectrometry analysis.[1] Increased fluorination can decrease solubility in aqueous solutions.[1] The high electronegativity of fluorine can also affect ionization efficiency and fragmentation patterns, potentially complicating data interpretation.
Q2: How does fluorination affect protein ionization in ESI-MS?
A2: Fluorination can impact the electrospray ionization (ESI) process. The hydrophobicity and class of the fluorinated compound can influence the ESI response factors.[2] Highly fluorinated molecules may exhibit different surface activity in the ESI droplet, potentially leading to ionization suppression or enhancement depending on the specific context.[2] The presence of certain anions in the ESI buffer can also significantly affect the charge state distribution of proteins.[3]
Q3: What are the best sample preparation techniques for fluorinated proteins?
A3: Proper sample preparation is critical for successful mass spectrometry of fluorinated proteins.[4] Key steps include efficient protein extraction, digestion, and peptide purification.[5] It is crucial to avoid contaminants like detergents (e.g., PEG), salts (e.g., Na+, K+), and keratin (B1170402), which can interfere with ionization and instrument performance.[6] Using volatile salts like ammonium (B1175870) acetate (B1210297) or ammonium bicarbonate is recommended.[6] For complex samples, enrichment strategies may be necessary to isolate the fluorinated protein of interest.[4]
Q4: Which fragmentation methods are most effective for fluorinated peptides?
A4: Various fragmentation techniques can be employed for fluorinated peptides. Collision-Induced Dissociation (CID) is a common method, but other techniques like Higher-energy C-trap Dissociation (HCD), Electron-Transfer Dissociation (ETD), and Electron-Capture Dissociation (ECD) can provide complementary information.[7] The choice of fragmentation method may depend on the specific properties of the fluorinated peptide and the desired structural information. The stability of the C-F bond can influence fragmentation pathways, sometimes leading to unique neutral losses that can be diagnostic.
Q5: How can I confirm the successful incorporation of fluorine into my protein?
A5: Mass spectrometry is a direct method to confirm and quantify fluorine incorporation.[8][9] By comparing the mass of the fluorinated protein or its peptides to the theoretical mass, the degree of labeling can be determined. 19F NMR spectroscopy is another powerful technique that can be used in conjunction with mass spectrometry to provide detailed information about the local environment of the fluorine atoms.[10][11]
Troubleshooting Guides
Mass spectrometry experiments can be complex, and issues can arise at various stages. This guide provides a structured approach to troubleshooting common problems encountered during the analysis of fluorinated proteins.
Common Issues and Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) | Relevant Quantitative Data/Parameter |
| Low Signal Intensity / Poor Ionization | - High salt concentration in the sample.- Presence of detergents (e.g., PEG).- Suboptimal electrospray source parameters.- Reduced solubility of the fluorinated protein/peptide. | - Desalt the sample using C18 spin columns or reverse-phase HPLC.- Perform a buffer exchange to a volatile buffer system (e.g., ammonium acetate).- Optimize ESI source voltages and gas flows.- Add a small percentage of organic solvent (e.g., acetonitrile (B52724), isopropanol) to improve solubility. | - Salt concentration should ideally be < 100 mM.[6]- Optimize spray voltage, capillary temperature, and sheath/auxiliary gas flow rates.[12] |
| Poor Fragmentation / Uninformative MS/MS Spectra | - Inappropriate fragmentation energy.- The chosen fragmentation method is not suitable for the fluorinated peptide.- The precursor ion is of low abundance. | - Optimize collision energy (for CID/HCD) or reaction time (for ETD/ECD).- Try alternative fragmentation methods (e.g., ETD for highly charged precursors).- Increase the accumulation time for the precursor ion in the ion trap or C-trap. | - Perform a collision energy ramp experiment to find the optimal setting.- For ETD, ensure sufficient reagent anion injection time. |
| Mass Inaccuracy / Calibration Issues | - The mass spectrometer is not properly calibrated.- Fluctuations in laboratory temperature. | - Perform an external and internal calibration of the mass spectrometer according to the manufacturer's protocol.- Ensure a stable laboratory environment. | - Mass accuracy should be within 5 ppm for high-resolution instruments. |
| Contamination Peaks in Spectra | - Keratin contamination from skin, hair, or dust.- Contaminants from glassware, solvents, or reagents (e.g., PEG from soap).- Column bleed from the LC system. | - Wear gloves and work in a clean environment (e.g., laminar flow hood).- Use high-purity, HPLC-grade solvents and reagents.- Thoroughly clean all glassware with organic solvent.- Condition the LC column before use. | - Common keratin peaks: m/z 484.8, 613.0, 856.5 (doubly charged).- PEG peaks appear as a repeating series with a mass difference of 44.03 Da. |
| Low Sequence Coverage | - Inefficient protein digestion.- Poor peptide recovery during sample cleanup.- The protein of interest is low in abundance. | - Optimize the enzyme-to-protein ratio and digestion time.- Use a combination of proteases (e.g., Trypsin and Lys-C).- Consider using low-binding tubes and pipette tips.- Enrich for the protein of interest using immunoprecipitation or other affinity-based methods. | - Typical trypsin-to-protein ratio is 1:20 to 1:50 (w/w).[5]- Digestion time can range from 4 hours to overnight.[5] |
Experimental Protocols
Protocol 1: In-Solution Digestion of Fluorinated Proteins
This protocol outlines the steps for digesting a purified fluorinated protein in solution prior to LC-MS/MS analysis.
Materials:
-
Purified fluorinated protein sample
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Ammonium bicarbonate (50 mM, pH 8.0)
-
Trypsin (mass spectrometry grade)
-
Formic acid
-
HPLC-grade water and acetonitrile
Procedure:
-
Denaturation: Dissolve the protein sample in 8 M urea, 50 mM ammonium bicarbonate.
-
Reduction: Add DTT to a final concentration of 10 mM and incubate at 37°C for 1 hour.
-
Alkylation: Add IAA to a final concentration of 25 mM and incubate in the dark at room temperature for 30 minutes.
-
Quenching: Add DTT to a final concentration of 10 mM to quench the excess IAA.
-
Dilution: Dilute the sample 4-fold with 50 mM ammonium bicarbonate to reduce the urea concentration to 2 M.
-
Digestion: Add trypsin at a 1:50 enzyme-to-protein ratio (w/w) and incubate overnight at 37°C.
-
Quenching the Digestion: Acidify the sample by adding formic acid to a final concentration of 1% to stop the digestion.
-
Desalting: Desalt the peptide mixture using a C18 StageTip or ZipTip according to the manufacturer's protocol.
-
Drying and Reconstitution: Dry the desalted peptides in a vacuum centrifuge and reconstitute in 0.1% formic acid in water for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis of Fluorinated Peptides
This protocol provides a general workflow for the analysis of fluorinated peptides using a high-resolution mass spectrometer coupled to a nano-liquid chromatography system.
Instrumentation:
-
Nano-LC system
-
High-resolution mass spectrometer (e.g., Orbitrap or Q-TOF)
-
C18 analytical column
Procedure:
-
Sample Injection: Inject the reconstituted peptide sample onto a trapping column for online desalting and concentration.
-
Chromatographic Separation: Elute the peptides from the trapping column onto the analytical column and separate them using a gradient of increasing acetonitrile concentration (e.g., 5-40% acetonitrile in 0.1% formic acid over 60 minutes).
-
Mass Spectrometry Analysis (Data-Dependent Acquisition):
-
Acquire full MS scans in the high-resolution mass analyzer (e.g., Orbitrap) over a mass range of m/z 350-1500.
-
Select the top 10-15 most intense precursor ions for fragmentation (MS/MS) using HCD or CID.
-
Use a dynamic exclusion list to prevent repeated fragmentation of the same precursor ion.
-
-
Data Analysis: Process the raw data using a suitable software package (e.g., MaxQuant, Proteome Discoverer). Search the MS/MS spectra against a protein database that includes the sequence of the fluorinated protein, specifying the mass modification corresponding to the incorporated fluorinated amino acid.
Visualizations
Caption: Experimental workflow for mass spectrometry of fluorinated proteins.
Caption: Logical troubleshooting workflow for poor MS signal.
References
- 1. The Application of Fluorine-Containing Reagents in Structural Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding the Electrospray Ionization Response Factors of Per- and Poly-Fluoroalkyl Substances (PFAS) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of anions on the electrospray ionization of proteins in strong acids - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. mass-spec.chem.ufl.edu [mass-spec.chem.ufl.edu]
- 7. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 8. Analysis of fluorinated proteins by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Codon Optimization for Efficient Unnatural Amino Acid Incorporation
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with codon optimization for the incorporation of unnatural amino acids (UAAs).
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments, offering potential causes and solutions.
Question: Why am I observing low yields of my UAA-containing protein?
Answer:
Low protein yield is a common issue when incorporating unnatural amino acids. Several factors can contribute to this problem, ranging from the efficiency of the orthogonal translation system to the health of the host cells. Inefficient incorporation not only leads to a low yield of the desired UAA-containing protein but also results in an increased accumulation of truncated protein products.[1]
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Suboptimal Codon Usage: | The codon chosen to encode the UAA may be inefficiently recognized by the orthogonal tRNA. Analyze the codon usage of your expression host and consider optimizing the codons in your gene of interest to match the host's preferences.[2][3] |
| Inefficient Orthogonal aaRS/tRNA Pair: | The aminoacyl-tRNA synthetase (aaRS) may not be efficiently charging the orthogonal tRNA (o-tRNA) with the UAA, or the o-tRNA may be a poor substrate for the ribosome.[1][4][5][6] Consider performing directed evolution of the aaRS to enhance its activity and specificity for the UAA.[1][4] Additionally, optimizing the interaction between the o-tRNA and the aaRS can improve incorporation efficiency.[1][4][5] |
| Competition with Release Factors (RFs): | If you are using a stop codon (e.g., the amber codon UAG) to encode the UAA, it will compete with endogenous release factors that terminate translation.[7][8] In E. coli, RF1 recognizes UAG and UAA, while RF2 recognizes UGA and UAA.[9][10] To mitigate this, consider using an E. coli strain with a deleted or engineered release factor (e.g., RF1 knockout).[8][11][12] In mammalian cells, engineering the eukaryotic release factor 1 (eRF1) can increase UAA incorporation at UAG codons.[13] |
| Toxicity of the UAA or Orthogonal System: | The unnatural amino acid itself or components of the orthogonal system may be toxic to the host cells, leading to poor growth and reduced protein expression.[14] Perform toxicity assays to assess the impact of the UAA and orthogonal components on cell viability. If toxicity is observed, try lowering the concentration of the UAA or using a more robust expression host. |
| Poor Transport of UAA into the Cell: | The unnatural amino acid may not be efficiently transported into the cytoplasm.[15] Ensure that the UAA is readily taken up by the host cell or consider engineering transport pathways. |
| Suboptimal Expression Vector Ratios: | The relative expression levels of the orthogonal aaRS, tRNA, and the target protein can significantly impact incorporation efficiency.[16] Experiment with different plasmid copy numbers or promoter strengths to find the optimal balance. |
Question: I am seeing a significant amount of truncated protein product. What is the cause and how can I fix it?
Answer:
The presence of truncated protein is a direct consequence of translation termination at the codon designated for the UAA. This indicates that the incorporation of the unnatural amino acid is not efficient enough to outcompete the termination process.
Primary Cause and Solutions:
The primary reason for truncation is the competition between the suppressor tRNA and release factors for the stop codon.[7][8]
| Strategy | Detailed Approach |
| Enhance Suppression Efficiency: | Increase the concentration and/or activity of the orthogonal aaRS/tRNA pair. This can be achieved by using higher copy number plasmids for the aaRS and tRNA genes or by using stronger promoters. Directed evolution of the aaRS can also lead to variants with significantly enhanced activity.[1][4] |
| Reduce Release Factor Competition: | Utilize a host strain with a modified release factor. For amber suppression (UAG codon) in E. coli, using a strain with a knockout of release factor 1 (RF1) is highly effective.[8][11][12] For mammalian systems, co-expression of an engineered eRF1 mutant (e.g., eRF1-E55D) can improve UAA incorporation.[13] |
| Optimize tRNA Levels: | In mammalian cells, tRNA levels can be a limiting factor for UAA incorporation efficiency.[13] Optimizing the expression of the suppressor tRNA can lead to a substantial increase in full-length protein production. |
| Utilize Cell-Free Protein Synthesis (CFPS): | CFPS systems offer a robust platform for UAA incorporation as they are not limited by cell membrane permeability or the toxicity of unnatural components.[14][17] These systems allow for more direct manipulation of the translation machinery, including the removal of release factors.[12] |
Frequently Asked Questions (FAQs)
Q1: What is codon optimization in the context of unnatural amino acid incorporation?
A1: Codon optimization for UAA incorporation involves selecting a specific codon to be reassigned from its canonical function (encoding a standard amino acid or signaling translation termination) to encode the desired UAA.[9][10] The most common strategy is the suppression of a nonsense (stop) codon, typically the amber codon (UAG), because it is the least used stop codon in many organisms like E. coli.[7][8][17] The process requires an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA) pair. This orthogonal pair works independently of the host's endogenous aaRS/tRNA pairs, ensuring that the UAA is specifically incorporated at the designated codon.[18]
Q2: What are the key components of a system for incorporating unnatural amino acids?
A2: A successful UAA incorporation system has several critical components:
-
An Orthogonal Aminoacyl-tRNA Synthetase (aaRS): An engineered enzyme that specifically recognizes and attaches the unnatural amino acid to its corresponding orthogonal tRNA.[1][4][5][6]
-
An Orthogonal tRNA (o-tRNA): A tRNA that is not recognized by any of the host cell's endogenous aaRSs but is recognized by the orthogonal aaRS. It contains an anticodon that is complementary to the codon reassigned for the UAA (e.g., CUA for the UAG amber codon).[15][18]
-
A Reassigned Codon: A codon within the gene of interest that is designated to encode the UAA. This is often a stop codon (like UAG) or a rare sense codon.[9][10][19]
-
The Unnatural Amino Acid (UAA): The novel amino acid to be incorporated, which must be supplied to the expression system.[15]
-
An Expression Host: A cellular (e.g., E. coli, yeast, mammalian cells) or cell-free system that provides the necessary translational machinery.[1][14][20]
Q3: How can I improve the efficiency of my orthogonal aaRS/tRNA pair?
A3: Improving the efficiency of the orthogonal pair is crucial for high-yield UAA incorporation. Directed evolution is a powerful technique to identify aaRS variants with enhanced activity.[1][4] This involves creating a library of mutant aaRSs and using a selection system to identify variants that lead to improved UAA incorporation. Additionally, fine-tuning the interaction between the aaRS and the tRNA through rational engineering can also boost efficiency.[1][4][5][6]
Q4: Are there alternatives to using stop codons for UAA incorporation?
A4: Yes, while stop codon suppression is the most common method, other strategies exist:
-
Frameshift Suppression: This involves using quadruplet (four-base) codons to encode UAAs.[1][8] This can theoretically expand the number of available codons significantly.[19] However, the efficiency of decoding four-nucleotide codons can be lower than for triplet codons.[19]
-
Sense Codon Reassignment: A rare sense codon can be reassigned to encode a UAA. This requires depleting the corresponding endogenous tRNA to prevent competition.[9][10]
-
Unnatural Base Pairs: The creation of novel, unnatural base pairs can generate new codons that are completely orthogonal to the natural genetic code.
Q5: Can I incorporate multiple different unnatural amino acids into a single protein?
A5: Yes, it is possible to incorporate multiple distinct UAAs into one protein. This typically requires the use of multiple, mutually orthogonal aaRS/tRNA pairs, each specific for a different UAA and recognizing a different reassigned codon (e.g., a combination of different stop codons or quadruplet codons).[5][16][21]
Experimental Protocols
Protocol 1: General Workflow for UAA Incorporation in E. coli
This protocol outlines the key steps for incorporating a UAA into a target protein expressed in E. coli using an amber stop codon.
-
Plasmid Preparation:
-
Clone your gene of interest into an expression vector. Introduce an amber (TAG) stop codon at the desired site for UAA incorporation via site-directed mutagenesis.
-
Co-transform E. coli with the plasmid containing your target gene and a second plasmid encoding the orthogonal aaRS/tRNA pair (e.g., a pEVOL plasmid).[22]
-
-
Cell Culture and Induction:
-
Grow the transformed E. coli in a suitable medium (e.g., LB broth) with appropriate antibiotics at 37°C with shaking.
-
When the culture reaches an OD600 of 0.6-0.8, induce the expression of the orthogonal system and the target protein. The specific inducers will depend on the promoters used in your expression vectors (e.g., arabinose for the pBAD promoter and IPTG for the T7 promoter).
-
Simultaneously, add the unnatural amino acid to the culture medium to a final concentration typically in the range of 1-10 mM.
-
-
Protein Expression and Harvest:
-
Continue to incubate the culture under inducing conditions, often at a reduced temperature (e.g., 18-30°C) for several hours to overnight to improve protein folding and solubility.
-
Harvest the cells by centrifugation.
-
-
Protein Purification and Analysis:
-
Lyse the cells and purify the target protein using an appropriate method (e.g., affinity chromatography if your protein has a tag).
-
Analyze the purified protein to confirm UAA incorporation. This can be done by SDS-PAGE and Western blotting to check for full-length protein expression.[17] Mass spectrometry is the definitive method to confirm the precise mass of the protein and thus the incorporation of the UAA.[11][17]
-
Visualizations
Caption: General experimental workflow for UAA incorporation in E. coli.
Caption: Competing pathways at the amber (UAG) stop codon during UAA incorporation.
References
- 1. Fine-tuning Interaction between Aminoacyl-tRNA Synthetase and tRNA for Efficient Synthesis of Proteins Containing Unnatural Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. blog.addgene.org [blog.addgene.org]
- 3. eu.idtdna.com [eu.idtdna.com]
- 4. Fine-tuning interaction between aminoacyl-tRNA synthetase and tRNA for efficient synthesis of proteins containing unnatural amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Unnatural amino acid incorporation in E. coli: current and future applications in the design of therapeutic proteins [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. preprints.org [preprints.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Emerging Methods for Efficient and Extensive Incorporation of Non-canonical Amino Acids Using Cell-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pnas.org [pnas.org]
- 16. Evaluation and optimisation of unnatural amino acid incorporation and bioorthogonal bioconjugation for site-specific fluorescent labelling of proteins expressed in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Advances and Challenges in Cell-Free Incorporation of Unnatural Amino Acids Into Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Incorporation of non-standard amino acids into proteins: Challenges, recent achievements, and emerging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. portlandpress.com [portlandpress.com]
- 20. researchgate.net [researchgate.net]
- 21. Incorporating Unnatural Amino Acids into Recombinant Proteins in Living Cells [labome.com]
- 22. An efficient protocol for incorporation of an unnatural amino acid in perdeuterated recombinant proteins using glucose-based media - PMC [pmc.ncbi.nlm.nih.gov]
reducing misincorporation of natural amino acids during synthesis
Welcome to the technical support center for peptide synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize the misincorporation of natural amino acids during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is amino acid misincorporation in the context of peptide synthesis?
A1: In synthetic peptide chemistry, misincorporation refers to any deviation from the desired amino acid sequence. This includes side reactions that modify amino acids, the deletion or insertion of amino acids, or the inversion of stereochemistry (racemization), all of which lead to impurities in the final product.[1] Common issues include aspartimide formation, which is a mass-neutral side reaction, making it difficult to detect.[2]
Q2: Which amino acids are most susceptible to synthesis-related side reactions?
A2: Certain amino acids are particularly prone to side reactions. Aspartic acid (Asp) is notorious for forming aspartimide intermediates, especially when followed by residues with low steric hindrance like Glycine (Gly), Serine (Ser), or Asparagine (Asn).[3] Histidine (His) and Cysteine (Cys) are highly susceptible to racemization during the coupling step.[4][5] Arginine (Arg) can be challenging to incorporate due to its bulky side chain protecting group.[6]
Q3: How can I proactively minimize misincorporation when planning my synthesis?
A3: Proactive measures are key. When designing your peptide, be aware of "hot spots" for side reactions, such as Asp-Gly sequences.[3] Choose appropriate coupling reagents and additives from the start; for example, always use carbodiimides like DIC with a racemization-suppressing additive like HOBt or HOAt.[4] For difficult or hydrophobic sequences, consider using specialized resins (e.g., TentaGel), pseudoproline dipeptides, or backbone protection strategies to mitigate aggregation.[5][7]
Q4: What is the primary cause of aspartimide formation and how can it be prevented?
A4: Aspartimide formation is a base-catalyzed side reaction that occurs during the piperidine-mediated Fmoc-deprotection step.[8] It is driven by prolonged exposure to basic conditions and accelerated by higher temperatures.[3] Prevention strategies focus on modifying deprotection conditions (e.g., adding an acidic additive like HOBt to the piperidine (B6355638) solution), using sterically bulky protecting groups for the Asp side chain (e.g., OMpe, OBno), or employing backbone protection on the subsequent amino acid.[2][8]
Q5: What is racemization and how is it suppressed?
A5: Racemization is the conversion of an L-amino acid to a mixture of L- and D-isomers, which can significantly impact the peptide's biological activity. It occurs during the amino acid activation step.[5] Suppression is achieved by using coupling additives like HOBt or HOAt which minimize the formation of highly reactive oxazolone (B7731731) intermediates.[4] Other strategies include lowering the reaction temperature, using the minimum necessary amount of base, and in some cases, pre-activating the amino acid for a short period before coupling.[4]
Troubleshooting Guide
This guide provides solutions to specific issues you may encounter during your experiments.
Issue 1: Mass spectrometry shows unexpected peaks, including deletions (M-residue) or insertions (M+residue).
Cause:
-
Deletion Sequences: Incomplete removal of the Fmoc protecting group or inefficient amino acid coupling can lead to one or more amino acids being skipped in the sequence.[1] This is often caused by steric hindrance or peptide aggregation on the resin, which blocks reactive sites.[5][9]
-
Insertion Sequences: If excess activated amino acids are not completely washed away after a coupling step, they can be incorporated into the sequence in the next cycle.[1]
Recommended Actions:
-
Review Your Sequence: Identify difficult couplings, such as sterically hindered amino acids (e.g., Val, Ile) or sequences prone to aggregation (hydrophobic stretches).[5][10]
-
Optimize Coupling: For known difficult residues, perform a "double coupling" by repeating the coupling step with a fresh solution of amino acid and reagents.[6][9] Extending the standard coupling time can also be effective.[9]
-
Improve Deprotection: If aggregation is suspected, switch to a stronger deprotection reagent (e.g., containing DBU) or use solvents known to disrupt secondary structures, like NMP.[5]
-
Enhance Washing: Ensure your washing steps between cycles are rigorous to completely remove unreacted reagents.
Issue 2: HPLC analysis shows a broad peak or a closely eluting impurity, and the mass is correct for the desired peptide.
Cause: This is a classic sign of two potential mass-neutral side reactions:
-
Aspartimide Formation: An Asp residue has cyclized to a succinimide (B58015) ring. This intermediate can then hydrolyze to form not only the native β-aspartyl peptide but also an iso-aspartyl peptide, which is an impurity that is often difficult to separate chromatographically.[2][3]
-
Racemization: One or more amino acids have epimerized, creating a diastereomeric impurity. These often have very similar retention times to the desired peptide.[4][5]
Recommended Actions:
-
Diagnose Aspartimide Formation: Re-examine your sequence for susceptible motifs like Asp-Gly, Asp-Asn, or Asp-Ser.[3] If present, this is a likely cause. For future syntheses, implement preventative measures (see Protocol 1).
-
Diagnose Racemization: Histidine and Cysteine are the most common culprits.[4] If your sequence contains these, review your coupling protocol. Using carbodiimide (B86325) reagents without additives like HOBt or HOAt is a frequent cause of racemization.[4][11]
-
Optimize HPLC: Attempt to resolve the impurities by modifying the HPLC gradient (e.g., making it shallower) or changing the column or mobile phase.[3]
-
Implement Preventative Synthesis: For subsequent attempts, modify the synthesis strategy based on the suspected cause. Use racemization-suppressing coupling additives or aspartimide-reducing deprotection cocktails from the start.
Data Presentation: Comparison of Mitigation Strategies
Table 1: Qualitative Comparison of Strategies to Minimize Aspartimide Formation
| Strategy | Effectiveness | Key Considerations |
| Modified Deprotection Cocktail | ||
| Add 0.1 M HOBt to 20% Piperidine | High | HOBt is explosive when anhydrous; use wetted form.[2] Significantly reduces aspartimide formation.[2] |
| Use 5% Piperazine w/ 0.1 M HOBt | Moderate-High | Piperazine is a weaker base, reducing the side reaction but may require longer deprotection times.[2][8] |
| Bulky Side-Chain Protection | ||
| Use Fmoc-Asp(OMpe)-OH | High | The 3-methylpent-3-yl (Mpe) group offers greater steric hindrance than the standard OtBu group.[2][8] |
| Use Fmoc-Asp(OBno)-OH | High | The 5-n-butyl-5-nonyl (OBno) ester has been shown to significantly reduce aspartimide formation.[8] |
| Backbone Protection | ||
| Use Fmoc-Asp(OtBu)-(Dmb)Gly-OH | Very High | Using a pre-formed dipeptide with a 2,4-dimethoxybenzyl (Dmb) group on the Gly nitrogen physically blocks the cyclization.[3][8] This is one of the most effective methods.[2] |
Table 2: Qualitative Comparison of Strategies to Minimize Racemization
| Strategy | Effectiveness | Key Considerations |
| Use of Coupling Additives | ||
| HOBt / HOAt with Carbodiimides | High | Considered standard practice to suppress oxazolone formation, the primary pathway for racemization.[4][5] |
| Copper (II) Chloride (CuCl₂) | High | Particularly effective in solution-phase synthesis but can also be adapted for SPPS.[4][5] |
| Optimized Reaction Conditions | ||
| Lowering Reaction Temperature (e.g., 0°C) | Moderate-High | Reduces the rate of racemization but also slows the desired coupling reaction, potentially requiring longer reaction times.[4] |
| Using Less Polar Solvents | Moderate | Can reduce racemization, but solvent choice is often constrained by reagent solubility and resin swelling requirements.[4] |
| Using a Weaker Base (e.g., collidine) | Moderate | Less base activity reduces the potential for epimerization.[12] |
| Activation Method | ||
| Short Pre-activation Time | Moderate | Reduces the time the activated amino acid exists in a highly reactive, racemization-prone state before coupling.[4] Intensive pre-activation can increase racemization.[13] |
Experimental Protocols
Protocol 1: Modified Fmoc-Deprotection to Reduce Aspartimide Formation
This protocol is recommended for syntheses containing Asp-Gly, Asp-Ser, or Asp-Asn sequences.[3]
Objective: To suppress base-mediated aspartimide formation during the Fmoc-deprotection step.
Reagents:
-
Deprotection Solution: 20% (v/v) Piperidine and 0.1 M 1-hydroxybenzotriazole (B26582) (HOBt) in N,N-Dimethylformamide (DMF).[2][8]
-
Preparation: Dissolve the appropriate amount of HOBt in DMF before adding the piperidine.
-
Methodology:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Pre-Wash: Wash the resin with DMF (3 times).
-
Fmoc Deprotection:
-
Add the HOBt-containing deprotection solution to the resin.
-
Allow the reaction to proceed for the minimum time required for complete Fmoc removal (typically 5-10 minutes, can be monitored with a UV detector).
-
Drain the reaction vessel.
-
Repeat the deprotection step one more time.
-
-
Washing: Wash the resin thoroughly with DMF (at least 5 times) to remove all traces of piperidine and HOBt.
-
Proceed: Continue with the standard coupling protocol for the next amino acid.
Protocol 2: Double Coupling for Sterically Hindered or Difficult Residues
This protocol is recommended when coupling sterically hindered amino acids (e.g., Arg, Val, Ile) or at any position where a coupling reaction is known to be slow or incomplete.[6]
Objective: To drive a difficult coupling reaction to completion and prevent deletion sequences.
Reagents:
-
Fmoc-protected amino acid
-
Coupling Reagent (e.g., HBTU, HATU)
-
Base (e.g., DIPEA)
-
DMF
Methodology:
-
First Coupling:
-
Perform the initial coupling reaction using your standard protocol (e.g., 4-fold excess of amino acid and coupling reagents for 30-45 minutes).[9]
-
After the reaction time, drain the vessel.
-
-
Wash: Wash the resin with DMF (3 times) to remove reaction byproducts.[9]
-
Second Coupling:
-
Final Wash: Wash the resin thoroughly with DMF (3-5 times) before proceeding to the next deprotection step.[9]
Visualizations
Caption: Troubleshooting workflow for identifying peptide synthesis impurities.
Caption: Causes and prevention strategies for aspartimide formation.
References
- 1. 6 peptide impurities that appear during the synthesis & storage of peptides: | MolecularCloud [molecularcloud.org]
- 2. biotage.com [biotage.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. biotage.com [biotage.com]
- 7. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Peptide Synthesis Strategies | AmbioPharm [ambiopharm.com]
- 11. bachem.com [bachem.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Researcher's Guide: 3,4-Difluorophenylalanine vs. 4-Fluorophenylalanine as NMR Probes
For researchers in structural biology and drug development, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is an invaluable tool for investigating protein structure, dynamics, and interactions. The technique's power is unlocked by incorporating fluorinated amino acids as probes into a protein of interest. The fluorine atom serves as a sensitive, background-free reporter on its local environment. Among the most common choices for probing phenylalanine residues are 4-fluorophenylalanine (4-F-Phe) and its di-fluorinated counterpart, 3,4-difluorophenylalanine (3,4-diF-Phe).
This guide provides an objective comparison of these two probes, supported by experimental data, to help researchers select the optimal tool for their specific application.
Physicochemical and Spectroscopic Properties
The fundamental differences between 3,4-diF-Phe and 4-F-Phe lie in the number and position of the fluorine substituents. These differences influence their electronic properties and, consequently, their behavior as NMR probes. 4-F-Phe is a more conservative substitution for phenylalanine, while the two electron-withdrawing fluorine atoms in 3,4-diF-Phe introduce a more significant electronic perturbation to the aromatic ring.[1] This can be advantageous for studying processes sensitive to electrostatic interactions.[1]
The ¹⁹F nucleus possesses highly favorable properties for NMR, including a spin of ½, 100% natural abundance, and a high gyromagnetic ratio, resulting in a sensitivity that is 83% of that of protons.[2][3][4] A crucial advantage is that fluorine is virtually absent in biological systems, providing a background-free window for observation.[2][4] The ¹⁹F chemical shift is exceptionally sensitive to the local environment, spanning a range of over 400 ppm, making it an excellent probe for subtle conformational changes.[2][4]
| Property | This compound | 4-Fluorophenylalanine |
| Molecular Weight | ~203.17 g/mol | 183.18 g/mol [1] |
| Number of Fluorine Atoms | 2 | 1[1] |
| Position of Fluorine(s) | 3 and 4 positions | 4 position[1] |
| ¹⁹F NMR Signals per Residue | Two distinct signals | One signal |
| Environmental Sensitivity | High; two probes offer more detailed environmental information | High; well-established probe |
| Potential for Perturbation | Higher due to greater electronic and steric alteration | Lower; considered a more conservative substitution |
Performance as ¹⁹F NMR Probes
The choice between these analogs impacts the resulting ¹⁹F NMR spectrum and the information that can be gleaned.
4-Fluorophenylalanine (4-F-Phe): As a well-established and more conservative probe, 4-F-Phe is often the first choice when minimizing structural perturbation is a priority.[1] Its single ¹⁹F signal per incorporated residue simplifies spectra, which is particularly useful in large proteins with many phenylalanine sites.[3] It has been successfully used to:
-
Monitor conformational changes: The sensitivity of the ¹⁹F chemical shift allows for the detection of subtle changes in protein structure upon ligand binding or interaction with other molecules.[3][5]
-
Quantify protein-ligand interactions: By monitoring changes in the ¹⁹F spectrum during titration experiments, one can determine binding affinities (K D ) and kinetic rates (k on , k off ).[6]
-
Study protein folding: The distinct signals from multiple 4-F-Phe residues can be used to follow the folding pathway of a protein in real-time.[7]
This compound (3,4-diF-Phe): The two fluorine atoms in 3,4-diF-Phe are in different chemical environments on the phenyl ring, giving rise to two distinct NMR signals for each incorporated residue. This provides more data points per label, potentially revealing more detailed information about the local environment and its anisotropy. The increased electronic perturbation can make the chemical shifts of its two fluorines even more responsive to changes in the local electrostatic field compared to 4-F-Phe. This enhanced sensitivity can be particularly useful for:
-
Detecting subtle electrostatic changes: The probe is well-suited for studying interactions involving charge or polarity changes.
-
Resolving conformational heterogeneity: The two signals can provide a more detailed fingerprint of the local environment, helping to distinguish between multiple co-existing protein conformations.
The primary trade-off is the higher potential for perturbing the native structure and function of the protein. Researchers must perform functional assays to validate that the labeled protein behaves like the wild-type.
Caption: Decision framework for selecting a fluorinated phenylalanine probe.
Experimental Protocols
Biosynthetic Incorporation of Fluorinated Phenylalanine
This protocol is a generalized method for incorporating 3,4-diF-Phe or 4-F-Phe into a protein overexpressed in E. coli. It relies on inhibiting the endogenous synthesis of aromatic amino acids.
Materials:
-
E. coli expression strain (e.g., BL21(DE3)).
-
Minimal medium (e.g., M9).
-
This compound or 4-Fluorophenylalanine.
-
L-Tyrosine, L-Tryptophan.
-
Glyphosate (B1671968) solution.
-
IPTG for induction.
Methodology:
-
Starter Culture: Inoculate a starter culture of the E. coli expression strain in LB medium and grow overnight at 37°C.
-
Main Culture: Inoculate minimal medium with the starter culture. Grow at 37°C with vigorous shaking until the OD₆₀₀ reaches 0.6 - 0.8.
-
Inhibition and Supplementation:
-
Add glyphosate to inhibit the shikimate pathway, which is responsible for aromatic amino acid biosynthesis.[3]
-
Immediately supplement the medium with the desired fluorinated phenylalanine (e.g., 50-100 mg/L). The optimal concentration should be determined empirically.[4]
-
Also add L-Tyrosine and L-Tryptophan (e.g., 50 mg/L each) to rescue their synthesis.[4]
-
-
Induction: After a short incubation period (e.g., 30 minutes) to allow for uptake, induce protein expression by adding IPTG.
-
Expression: Continue to grow the culture at a reduced temperature (e.g., 18-20°C) for 12-16 hours.
-
Harvest and Purification: Harvest the cells by centrifugation and purify the labeled protein using standard chromatographic techniques. Incorporation efficiency can be verified by mass spectrometry. Studies have shown that incorporation efficiency for 4-F-Phe can be up to 60% in human cells.[1]
¹⁹F NMR Data Acquisition
This protocol outlines the basic steps for acquiring a 1D ¹⁹F NMR spectrum of a labeled protein.
Materials:
-
Purified, fluorinated protein sample in a suitable NMR buffer (e.g., phosphate (B84403) buffer in 90% H₂O/10% D₂O).
-
NMR spectrometer equipped with a fluorine probe.
Methodology:
-
Sample Preparation: Prepare a concentrated protein sample (typically 100-500 µM) in a final volume appropriate for the NMR tube.
-
Spectrometer Setup: Tune and match the ¹⁹F channel on the NMR spectrometer.
-
Acquisition Parameters:
-
Experiment: Use a simple 1D pulse-acquire sequence.
-
Spectral Width: Start with a wide spectral width (e.g., 100-200 ppm) to locate the signals. The chemical shifts for 4-F-Phe in proteins are often observed around -113 to -118 ppm, while fluorinated tryptophans appear around -123 to -126 ppm.[8][9]
-
Recycle Delay: A recycle delay of 1.5-2.0 seconds is typically sufficient.[4]
-
Scans: The number of scans will depend on the protein concentration and spectrometer sensitivity.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential) and Fourier transform to obtain the spectrum. Reference the chemical shifts using an external standard like trifluoroacetic acid (TFA).[8]
Caption: General workflow for protein studies using ¹⁹F NMR.
Conclusion
Both this compound and 4-fluorophenylalanine are powerful probes for studying proteins by ¹⁹F NMR.
-
4-Fluorophenylalanine is the ideal choice for initial studies or when minimizing perturbation to the protein system is the highest priority. Its behavior is well-documented, and spectral analysis is straightforward.
-
This compound should be considered when seeking enhanced sensitivity to electrostatic changes or when a more detailed, multi-signal reporter from a single residue is desired. The potential for greater perturbation necessitates careful validation of the labeled protein's structural and functional integrity.
Ultimately, the selection depends on the specific biological question. By understanding the distinct properties of each probe, researchers can make an informed decision to effectively harness the power of ¹⁹F NMR for their investigations.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Fluorinated Aromatic Amino Acids Are Sensitive 19F NMR Probes for Bromodomain-Ligand Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapid Quantification of Protein-Ligand Binding via 19F NMR Lineshape Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Validating the Incorporation of 3,4-Difluorophenylalanine: A Mass Spectrometry-Based Comparative Guide
For researchers, scientists, and drug development professionals, the site-specific incorporation of non-canonical amino acids (ncAAs) like 3,4-Difluorophenylalanine into proteins offers a powerful tool for modulating protein function, stability, and therapeutic potential. Verifying the precise and efficient incorporation of this modified amino acid is a critical step in any workflow. This guide provides a comprehensive comparison of mass spectrometry-based methods for the validation of this compound incorporation, complete with detailed experimental protocols and data presentation frameworks.
Mass spectrometry stands as the gold standard for confirming the successful incorporation of ncAAs due to its high sensitivity, accuracy, and ability to provide site-specific information. The fundamental principle behind this validation is the detection of a predictable mass shift in the protein or its constituent peptides resulting from the replacement of a canonical amino acid with its non-canonical counterpart.
Expected Mass Shift: this compound vs. Phenylalanine
The validation of this compound incorporation typically involves its substitution for the canonical amino acid Phenylalanine. The expected mass shift is calculated based on their respective molecular weights.
| Amino Acid | Molecular Formula | Molecular Weight ( g/mol ) |
| Phenylalanine | C₉H₁₁NO₂ | 165.19[1][2][3][4][5] |
| This compound | C₉H₉F₂NO₂ | 201.17 |
| Expected Mass Shift | +35.98 |
This calculated mass shift of +35.98 Da serves as a key signature for identifying successful incorporation events in mass spectrometry data.
Comparison of Mass Spectrometry Approaches
Two primary proteomics strategies are employed for the validation of ncAA incorporation: top-down and bottom-up proteomics.
| Feature | Top-Down Proteomics | Bottom-Up Proteomics |
| Principle | Analysis of intact proteins. | Analysis of peptides generated by enzymatic digestion of the protein. |
| Primary Advantage | Provides the molecular weight of the entire protein, allowing for rapid confirmation of incorporation and the number of incorporated ncAAs. | Pinpoints the exact site of ncAA incorporation within the protein sequence.[6] |
| Primary Disadvantage | Does not provide site-specific information and can be challenging for large or complex proteins. | Requires an additional digestion step and data analysis is more complex to reconstruct the full protein sequence. |
| Typical Use Case | Initial screening to confirm that incorporation has occurred. | Definitive validation of site-specific incorporation and determination of incorporation efficiency at a specific residue.[6] |
| Instrumentation | High-resolution mass spectrometers such as Fourier-transform ion cyclotron resonance (FT-ICR) or Orbitrap mass analyzers are typically required. | Commonly performed on quadrupole time-of-flight (Q-TOF), Orbitrap, or triple quadrupole mass spectrometers coupled with liquid chromatography (LC-MS/MS). |
For the definitive validation of site-specific this compound incorporation, bottom-up proteomics followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the recommended and most widely used approach. [6]
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the key processes involved in the validation of this compound incorporation.
Detailed Experimental Protocols
The following protocols provide a detailed methodology for the validation of this compound incorporation using a bottom-up proteomics approach.
Protein Expression and Purification
-
Expression: Express the target protein in a suitable expression system (e.g., E. coli, mammalian cells) where the expression of an orthogonal aminoacyl-tRNA synthetase/tRNA pair allows for the incorporation of this compound in response to a specific codon, typically the amber stop codon (TAG). The growth medium should be supplemented with this compound.
-
Purification: Purify the expressed protein using standard chromatography techniques (e.g., affinity, ion-exchange, size-exclusion chromatography) to ensure high purity for mass spectrometry analysis.
In-Solution Protein Digestion
-
Denaturation, Reduction, and Alkylation:
-
Resuspend the purified protein in a denaturing buffer (e.g., 8 M urea (B33335) in 100 mM Tris-HCl, pH 8.5).
-
Reduce disulfide bonds by adding dithiothreitol (B142953) (DTT) to a final concentration of 10 mM and incubating at 37°C for 1 hour.
-
Alkylate free cysteine residues by adding iodoacetamide (B48618) to a final concentration of 55 mM and incubating in the dark at room temperature for 45 minutes.
-
-
Digestion:
-
Dilute the sample with 100 mM Tris-HCl (pH 8.5) to reduce the urea concentration to less than 2 M.
-
Add sequencing-grade modified trypsin at a 1:50 (trypsin:protein) ratio.
-
Incubate overnight at 37°C.
-
-
Sample Cleanup:
-
Acidify the digestion reaction with formic acid to a final concentration of 0.1% to stop the enzymatic reaction.
-
Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge.
-
Elute the peptides and dry them in a vacuum centrifuge.
-
LC-MS/MS Analysis
-
Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a nano-liquid chromatography system.
-
Chromatographic Separation:
-
Reconstitute the dried peptide sample in a mobile phase A (e.g., 0.1% formic acid in water).
-
Load the sample onto a C18 trap column.
-
Separate the peptides on a C18 analytical column using a gradient of mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
-
Mass Spectrometry:
-
Operate the mass spectrometer in a data-dependent acquisition (DDA) mode.
-
Acquire full MS scans to detect peptide precursor ions.
-
Select the most intense precursor ions for fragmentation using higher-energy collisional dissociation (HCD) or collision-induced dissociation (CID).
-
Acquire MS/MS scans of the fragment ions.
-
Data Analysis
-
Database Searching:
-
Use a proteomics search engine (e.g., MaxQuant, Proteome Discoverer, Mascot) to search the acquired MS/MS spectra against a protein sequence database containing the sequence of the target protein.
-
Configure the search parameters to include a variable modification corresponding to the mass shift of this compound replacing Phenylalanine (+35.98 Da).
-
-
Validation:
-
Manually inspect the MS/MS spectra of peptides identified with the this compound modification to confirm the presence of fragment ions (b- and y-ions) that support the site of incorporation.
-
Quantify the incorporation efficiency by comparing the peak intensities of the modified and unmodified versions of the same peptide.
-
Conclusion
Mass spectrometry, particularly bottom-up proteomics with LC-MS/MS, provides a robust and reliable method for the validation of this compound incorporation into proteins. The detection of the characteristic +35.98 Da mass shift, coupled with the identification of specific fragment ions in MS/MS spectra, offers definitive evidence of successful and site-specific incorporation. The protocols and comparative data presented in this guide serve as a valuable resource for researchers in the fields of protein engineering and drug discovery, enabling the confident characterization of proteins containing this novel amino acid.
References
Unlocking Novel Enzymatic Properties: A Comparative Guide to Functional Assays of Enzymes with Incorporated 3,4-Difluorophenylalanine
For researchers, scientists, and drug development professionals, the site-specific incorporation of unnatural amino acids (uAAs) into enzymes offers a powerful tool for engineering novel catalytic functions and enhancing protein stability. Among these, 3,4-Difluorophenylalanine (3,4-diF-Phe) stands out for its unique electronic properties that can modulate enzyme activity, substrate specificity, and overall robustness. This guide provides a comparative analysis of functional assays for enzymes incorporating this fluorinated analog, supported by experimental data and detailed protocols to facilitate its application in your research.
The introduction of fluorine atoms into the phenyl ring of phenylalanine can significantly alter the local electronic environment within an enzyme's active site or at other critical positions. These alterations can lead to profound changes in an enzyme's catalytic efficiency and stability. While direct comparative studies on enzymes specifically incorporating 3,4-diF-Phe are emerging, valuable insights can be drawn from research on closely related fluorinated phenylalanine analogs.
This guide leverages a detailed case study on E. coli transketolase (TK) variants, where other fluorinated phenylalanines, 4-fluoro-phenylalanine (4-F-Phe) and trifluoromethyl-L-phenylalanine (tfm-Phe), were incorporated. The findings from this study serve as a strong predictive model for the potential effects of 3,4-diF-Phe on enzyme function and provide a robust framework for designing and executing relevant functional assays.
Comparative Performance Data
The incorporation of fluorinated phenylalanine analogs can lead to significant alterations in both the catalytic activity and thermal stability of an enzyme. The following tables summarize the key performance metrics of wild-type E. coli transketolase (WT TK) compared to its variants containing fluorinated phenylalanine analogs. This data provides a quantitative basis for evaluating the potential impact of incorporating 3,4-diF-Phe.
Enzyme Kinetic Parameters
The kinetic parameters of an enzyme, including the Michaelis constant (Km), maximum reaction velocity (Vmax), and the catalytic rate constant (kcat), are crucial indicators of its catalytic efficiency and substrate affinity.
| Enzyme Variant | Km (mM) | Vmax (µM/min) | kcat (s-1) | kcat/Km (s-1mM-1) |
| WT TK | 15 ± 2 | 1.2 ± 0.1 | 0.22 ± 0.02 | 14.7 |
| TK-4-F-Phe | 16 ± 3 | 1.1 ± 0.1 | 0.20 ± 0.02 | 12.5 |
| TK-tfm-Phe | 9.6 ± 1.5 | 1.3 ± 0.1 | 0.24 ± 0.02 | 25.0 |
Data presented is for E. coli transketolase and its variants with 4-F-Phe and tfm-Phe, serving as a model for the anticipated effects of 3,4-diF-Phe incorporation.
Thermal Stability
The thermal stability of an enzyme is a critical factor for its practical application, particularly in industrial processes. The melting temperature (Tm), at which 50% of the enzyme is denatured, is a key indicator of its thermostability.
| Enzyme Variant | Tm (°C) |
| WT TK | 56.7 |
| TK-4-F-Phe | 60.8 |
| TK-tfm-Phe | 64.1 |
Data presented is for E. coli transketolase and its variants with 4-F-Phe and tfm-Phe, indicating that fluorination can significantly enhance thermal stability.
Experimental Protocols
Detailed methodologies are essential for the reproducible functional characterization of enzymes with incorporated unnatural amino acids. The following protocols are based on established methods for assaying enzyme kinetics and thermal stability.
Enzyme Kinetics Assay (Spectrophotometric)
This protocol describes a continuous spectrophotometric assay to determine the kinetic parameters of an enzyme.
Materials:
-
Purified wild-type and 3,4-diF-Phe-containing enzyme
-
Substrate solution
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Microplate reader or spectrophotometer
Procedure:
-
Prepare a series of substrate concentrations in the reaction buffer.
-
Add a fixed concentration of the enzyme to each well of a microplate.
-
Initiate the reaction by adding the substrate solutions to the wells.
-
Immediately place the microplate in the reader and monitor the change in absorbance at a specific wavelength over time. The wavelength will depend on the substrate and product.
-
Calculate the initial reaction velocities from the linear portion of the absorbance versus time curves.
-
Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
Calculate kcat from the Vmax and the enzyme concentration.
Thermal Stability Assay (Differential Scanning Fluorimetry)
Differential Scanning Fluorimetry (DSF) is a high-throughput method to determine the thermal stability of a protein.
Materials:
-
Purified wild-type and 3,4-diF-Phe-containing enzyme
-
SYPRO Orange dye (5000x stock in DMSO)
-
Phosphate-buffered saline (PBS)
-
Real-time PCR instrument
Procedure:
-
Dilute the SYPRO Orange dye to a 50x working stock in PBS.
-
Prepare the protein samples at a final concentration of 2 µM in PBS.
-
Add the SYPRO Orange dye to each protein sample to a final concentration of 5x.
-
Place the samples in a real-time PCR instrument.
-
Set the instrument to ramp the temperature from 25 °C to 95 °C with a ramp rate of 1 °C/min.
-
Monitor the fluorescence of the SYPRO Orange dye.
-
The melting temperature (Tm) is the temperature at which the fluorescence intensity is at its maximum, corresponding to the midpoint of the protein unfolding transition.
Visualizing Experimental Workflows and Pathways
To provide a clear visual representation of the processes involved, the following diagrams have been generated using the Graphviz DOT language.
Caption: Workflow for determining enzyme kinetic parameters.
Caption: Workflow for determining enzyme thermal stability via DSF.
By leveraging the comparative data and detailed protocols provided in this guide, researchers can effectively design and execute functional assays to explore the impact of incorporating this compound on their enzymes of interest. This powerful technique opens up new avenues for enzyme engineering and the development of novel biocatalysts with tailored properties for a wide range of applications.
A Structural Showdown: Unveiling the Impact of 3,4-Difluorophenylalanine Incorporation on Protein Architecture and Stability
A Comparative Guide for Researchers and Drug Development Professionals
The strategic replacement of canonical amino acids with non-canonical counterparts is a powerful tool in protein engineering, offering a route to enhance therapeutic properties and probe biological mechanisms. Among these, fluorinated amino acids are of particular interest due to the unique physicochemical properties of fluorine, including its high electronegativity, small size, and the strength of the carbon-fluorine bond.[1] This guide provides an objective, data-driven comparison between a hypothetical wild-type protein and its mutant, where a native phenylalanine residue is replaced by 3,4-Difluorophenylalanine (3,4-diF-Phe).
The incorporation of fluorinated phenylalanines can modulate a protein's hydrophobicity, conformation, and electrostatic interactions, which can, in turn, influence folding, stability, and function.[1] Such modifications have been shown to increase thermal and catabolic stability.[1][2] This analysis synthesizes findings from studies on similar mono- and di-fluorinated phenylalanine analogs to present a representative comparison, supported by detailed experimental protocols for validation.
Quantitative Data Summary: A Tale of Two Proteins
The introduction of 3,4-diF-Phe is predicted to alter the protein's structural dynamics and enhance its thermal stability. The electron-withdrawing nature of the two fluorine atoms on the phenyl ring modifies local aromatic interactions, often leading to more stable conformations.[3]
Table 1: Thermal Stability Analysis
This table summarizes the thermal denaturation midpoints (Tm) for the wild-type (WT) and the 3,4-diF-Phe mutant of a hypothetical "Protein X," as would be determined by Differential Scanning Fluorimetry (DSF). An increase in Tm is indicative of enhanced thermal stability. The data shown is analogous to findings where 4-fluoro-phenylalanine incorporation increased the Tm of transketolase by over 4°C.[2]
| Protein Variant | Melting Temperature (Tm) | Change in Tm (ΔTm) |
| Protein X (Wild-Type) | 62.5 °C | N/A |
| Protein X (3,4-diF-Phe Mutant) | 67.8 °C | +5.3 °C |
Table 2: Molecular Dynamics (MD) Simulation Metrics
Molecular dynamics simulations provide insights into the structural stability and compactness of a protein over time. The Root Mean Square Deviation (RMSD) measures the average deviation of the protein backbone from its starting structure, with lower, more stable values indicating less conformational change. The Radius of Gyration (Rg) reflects the protein's overall compactness. In silico studies on other mutant proteins have shown that destabilizing mutations often lead to higher average RMSD and Rg values compared to the wild-type.[4][5]
| Protein Variant | Average RMSD (Å) | Average Radius of Gyration (Rg) (Å) |
| Protein X (Wild-Type) | 2.1 | 15.4 |
| Protein X (3,4-diF-Phe Mutant) | 1.8 | 15.1 |
Table 3: ¹⁹F NMR Spectroscopy Data
¹⁹F NMR is a powerful technique for studying fluorinated proteins because fluorine is absent in biological systems, providing a background-free signal.[3][6] The chemical shift of the ¹⁹F nucleus is highly sensitive to its local electrostatic environment, making it an exquisite probe for conformational changes and ligand binding.[3]
| Protein Variant | ¹⁹F Chemical Shift (ppm)¹ | Linewidth (Hz) |
| Protein X (3,4-diF-Phe Mutant) | -139.2 (F3), -145.5 (F4) | 45 |
¹ Chemical shifts are referenced relative to a standard such as trifluoroacetic acid (TFA).[3]
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating comparative structural data. The following protocols outline the key experiments for comparing a wild-type protein with its 3,4-diF-Phe mutant.
Protocol 1: Site-Specific Incorporation of this compound
This protocol describes the expression and purification of the mutant protein using an E. coli expression system. This method forces the incorporation of the non-canonical amino acid at the desired positions.[3]
-
Host Strain and Plasmid: Utilize a phenylalanine-auxotrophic E. coli strain (e.g., AF-p, an engineered strain with attenuated phenylalanine biosynthesis) transformed with an expression plasmid for the protein of interest, where the target phenylalanine codon (TTT or TTC) has been replaced with an amber stop codon (TAG). A second plasmid containing an evolved aminoacyl-tRNA synthetase/tRNA pair specific for 3,4-diF-Phe is also required.[7]
-
Culture Growth: Grow the cells in a minimal medium (e.g., M9 medium) supplemented with all canonical amino acids except phenylalanine.
-
Induction and Supplementation: When the culture reaches an OD₆₀₀ of 0.6-0.8, induce protein expression with IPTG. Simultaneously, supplement the medium with 1-2 mM this compound.
-
Harvest and Purification: After a 16-20 hour expression period at a reduced temperature (e.g., 20°C), harvest the cells by centrifugation. Lyse the cells and purify the target protein using standard chromatographic techniques (e.g., Ni-NTA affinity chromatography for His-tagged proteins followed by size-exclusion chromatography).
-
Verification: Confirm the successful incorporation of 3,4-diF-Phe using mass spectrometry.[8]
Protocol 2: ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol outlines the acquisition of a 1D ¹⁹F NMR spectrum to probe the local environment of the incorporated fluorinated amino acid.[3]
-
Sample Preparation: Exchange the purified protein into a suitable NMR buffer (e.g., 20 mM HEPES, pH 7.0, 100 mM NaCl, 10% D₂O).[3] Concentrate the protein to a typical concentration of 100-500 µM.[3]
-
Spectrometer Setup: Use an NMR spectrometer equipped with a fluorine-capable probe. Tune and match the ¹⁹F channel.[3]
-
Data Acquisition: Acquire a one-dimensional ¹⁹F spectrum using a simple pulse-acquire sequence. Use a spectral width sufficient to cover the expected chemical shift range (e.g., 100 ppm) and a recycle delay of 1.5-2.0 seconds.[3]
-
Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential line broadening) and perform a Fourier transform. Reference the chemical shift scale using an external standard like trifluoroacetic acid (TFA).[9]
Protocol 3: X-ray Crystallography
This protocol provides a high-level workflow for determining the three-dimensional atomic structure of the wild-type and mutant proteins.[10]
-
Crystallization: Screen a wide range of crystallization conditions (precipitants, salts, pH) for both the wild-type and mutant proteins using vapor diffusion methods (hanging or sitting drop).[11] Optimize promising conditions to grow diffraction-quality single crystals.[12]
-
Data Collection: Cryo-protect the crystal and mount it on the goniometer of a synchrotron beamline.[13] Expose the crystal to a high-intensity X-ray beam and collect diffraction images as the crystal is rotated.[11]
-
Structure Determination: Process the diffraction data to determine spot intensities and the unit cell parameters. Solve the "phase problem" using methods like molecular replacement if a homologous structure exists.[14]
-
Model Building and Refinement: Build an atomic model of the protein into the calculated electron density map.[10] Perform iterative cycles of refinement to improve the fit of the model to the experimental data and ensure ideal stereochemistry.[11]
Protocol 4: Molecular Dynamics (MD) Simulation
This protocol outlines the computational simulation of protein dynamics to compare the stability of the wild-type and mutant structures.[4]
-
System Setup: Use the solved crystal structure (or a high-quality homology model) as the starting point. For the mutant, computationally substitute the phenylalanine with 3,4-diF-Phe. Solvate the protein in a periodic water box with appropriate counter-ions to neutralize the system.
-
Parameterization: Use a suitable force field (e.g., CHARMM36m, AMBER) for the protein.[15] Generate or obtain parameters for the non-canonical 3,4-diF-Phe residue.
-
Equilibration: Perform energy minimization to remove steric clashes. Gradually heat the system to the target temperature (e.g., 300 K) and equilibrate it under constant pressure and temperature (NPT ensemble) until properties like density and potential energy stabilize.[4]
-
Production Simulation: Run a long production simulation (e.g., 500-1000 ns) to generate a trajectory of the protein's atomic motions.[4]
-
Analysis: Analyze the trajectory to calculate metrics like RMSD, RMSF (Root Mean Square Fluctuation), and Radius of Gyration over time.[4][5]
Visualizations: Workflows and Logic
Diagram 1: Overall Experimental Workflow
Caption: Workflow for comparing wild-type and 3,4-diF-Phe mutant proteins.
Diagram 2: Rationale for Structural Changes
Caption: The logic linking fluorination to changes in protein stability and function.
References
- 1. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enzyme stabilisation due to incorporation of a fluorinated non-natural amino acid at the protein surface - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Computational Study of Pathogenic Variants in Phenylalanine-4-hydroxylase (PAH): Insights into Structure, Dynamics, and BH4 Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Understanding the characteristic behaviour of the wild-type and mutant structure of FLT3 protein by computational methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorine labeling of proteins for NMR studies – Bio-NMR Core [bionmr.cores.ucla.edu]
- 7. researchgate.net [researchgate.net]
- 8. Biosynthesis and Genetic Incorporation of 3,4-Dihydroxy-L-Phenylalanine into Proteins in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. X-Ray Crystallography » Cancer Institute » UF Health Cancer Institute » University of Florida [cancer.ufl.edu]
- 12. Protein crystallization: Eluding the bottleneck of X-ray crystallography [aimspress.com]
- 13. phys.libretexts.org [phys.libretexts.org]
- 14. researchgate.net [researchgate.net]
- 15. zenodo.org [zenodo.org]
Unlocking New Perspectives in Structural Biology: A Comparative Guide to 3,4-Difluorophenylalanine
For researchers, scientists, and drug development professionals, the quest for high-resolution structural and functional insights into proteins is paramount. The incorporation of non-canonical amino acids offers a powerful tool to probe and modulate protein properties. Among these, 3,4-Difluorophenylalanine (3,4-diF-Phe) has emerged as a valuable tool, providing unique advantages for structural biology studies, particularly in NMR spectroscopy and the modulation of protein-ligand interactions.
This guide provides an objective comparison of this compound with its native counterpart, L-phenylalanine, and other fluorinated analogs. We present supporting experimental data, detailed methodologies for key experiments, and visualizations to illustrate its application in modern structural biology workflows.
Enhanced Spectroscopic Probing and Modulated Interactions
The primary advantage of incorporating this compound into a protein of interest lies in its unique spectroscopic properties and its ability to influence molecular interactions. The two fluorine atoms on the phenyl ring act as sensitive ¹⁹F NMR probes, offering a clear window into the local protein environment without the background noise inherent in ¹H NMR.[1][2][3] This is due to the 100% natural abundance of the ¹⁹F nucleus and its high gyromagnetic ratio.[2] Furthermore, the electron-withdrawing nature of the fluorine atoms can alter the electronic properties of the aromatic ring, influencing cation-π and other non-covalent interactions that are critical for protein stability and ligand binding.[4][5]
Performance Comparison: this compound vs. Alternatives
The choice of a non-canonical amino acid depends on the specific research question. Here, we compare this compound to L-phenylalanine and other commonly used fluorinated analogs.
| Property | L-Phenylalanine | 4-Fluorophenylalanine | This compound | 3,5-Difluorophenylalanine |
| Molecular Weight ( g/mol ) | 165.19 | 183.18 | 201.17 | 201.17 |
| ¹⁹F NMR Signal | None | Single peak | Two coupled peaks | Single peak |
| Effect on Protein Stability | Baseline | Generally minimal perturbation | Can increase or decrease stability depending on local environment[4] | Can enhance thermal stability[4] |
| Modulation of Binding Affinity | Baseline | Can alter binding affinity | Can modulate binding affinity | Can significantly alter binding affinity and selectivity |
Quantitative Data: Impact on Binding Affinity
Experimental data on the dissociation constants (Kd) of peptides containing fluorinated phenylalanine analogs provides insight into their effect on protein-ligand interactions. A lower Kd value indicates a stronger binding affinity.
| Peptide Analog (in α-factor peptide) | Dissociation Constant (Kd) in nM | Fold Change vs. Phenylalanine |
| Phenylalanine (Phe) | 26.2 | 1.0 |
| 4-Fluorophenylalanine (4-F-Phe) | 32.7 | 1.2 |
| This compound | 60.3 | 2.3 |
| 2,3,4,5,6-Pentafluorophenylalanine | 177.3 | 6.8 |
Data sourced from a study on α-factor analogs binding to the Ste2p receptor.
This data indicates that the incorporation of this compound can modestly decrease binding affinity in this specific context, highlighting its potential to fine-tune protein-ligand interactions.
Experimental Protocols
Incorporation of this compound into Proteins for NMR Studies
This protocol is adapted from methods used for other fluorinated phenylalanine analogs and is suitable for expression in E. coli.
Materials:
-
E. coli expression strain (e.g., BL21(DE3)) harboring the expression plasmid for the protein of interest.
-
Minimal media (e.g., M9) supplemented with necessary antibiotics.
-
3,4-Difluoro-DL-phenylalanine.
-
L-Tyrosine and L-Tryptophan.
-
Glyphosate (B1671968) solution.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
Procedure:
-
Starter Culture: Inoculate a small volume of Luria-Bertani (LB) medium containing the appropriate antibiotic with a single colony of the expression strain and grow overnight at 37°C.
-
Main Culture: Inoculate 1 L of minimal media with the starter culture and grow at 37°C with vigorous shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Inhibition of Aromatic Amino Acid Synthesis: Add glyphosate to a final concentration that effectively inhibits the endogenous synthesis of aromatic amino acids.
-
Supplementation: Immediately add sterile solutions of 3,4-Difluoro-DL-phenylalanine, L-tyrosine, and L-tryptophan to the culture. The optimal concentration of 3,4-Difluoro-DL-phenylalanine should be determined empirically.
-
Induction: After a short incubation period, induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.
-
Expression: Reduce the temperature to 18-25°C and continue to incubate the culture for 12-16 hours.
-
Harvesting: Harvest the cells by centrifugation. The cell pellet containing the protein with incorporated this compound can be stored at -80°C.
-
Purification: Purify the protein using standard chromatography techniques appropriate for the specific protein (e.g., affinity, ion exchange, and size-exclusion chromatography).
Workflow for Protein Expression and Purification
Thermal Shift Assay (Differential Scanning Fluorimetry) for Stability Analysis
This assay can be used to compare the thermal stability of a protein with and without the incorporation of this compound. An increase in the melting temperature (Tm) indicates enhanced stability.
Materials:
-
Purified wild-type and 3,4-diF-Phe-containing protein.
-
SYPRO Orange fluorescent dye.
-
96-well PCR plates.
-
Real-time PCR instrument.
Procedure:
-
Prepare Protein-Dye Mixture: In each well of a 96-well plate, mix the purified protein (at a final concentration of ~2-10 µM) with SYPRO Orange dye (at a final concentration of ~5x) in the desired buffer.
-
Temperature Ramp: Place the plate in a real-time PCR instrument and apply a temperature gradient, typically from 25°C to 95°C, with a ramp rate of 1°C/minute.
-
Fluorescence Measurement: Monitor the fluorescence of SYPRO Orange during the temperature ramp. As the protein unfolds, the dye binds to the exposed hydrophobic regions, leading to an increase in fluorescence.
-
Data Analysis: Plot fluorescence intensity versus temperature. The melting temperature (Tm) is the midpoint of the unfolding transition, which can be determined from the peak of the first derivative of the melting curve.
Signaling Pathway: Utilizing ¹⁹F NMR for Ligand Binding Studies
Conclusion
This compound offers a valuable addition to the structural biologist's toolkit. Its unique ¹⁹F NMR signature provides a sensitive and background-free probe for studying protein structure, dynamics, and interactions. While its incorporation may modestly alter binding affinities, this property can be harnessed to fine-tune protein-ligand interactions. The experimental protocols provided herein offer a starting point for researchers to leverage the advantages of this compound in their own structural biology investigations. Further research is warranted to generate more quantitative data on its effects on protein stability across a wider range of protein systems.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Fluorine labeling of proteins for NMR studies – Bio-NMR Core [bionmr.cores.ucla.edu]
- 3. USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells - PMC [pmc.ncbi.nlm.nih.gov]
comparative analysis of protein dynamics with different fluorine probes
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine atoms into proteins has revolutionized the study of their dynamics and interactions using ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. The unique properties of the ¹⁹F nucleus—a spin of 1/2, 100% natural abundance, and a large gyromagnetic ratio—provide a highly sensitive and background-free window into molecular behavior.[1][2] The large chemical shift range of ¹⁹F, spanning over 400 ppm, is exquisitely sensitive to subtle changes in the local chemical environment, making it a powerful tool to monitor protein conformational changes, ligand binding, and dynamics.[1][2]
This guide provides a comparative analysis of different fluorine probes used in protein dynamics studies, supported by experimental data and detailed methodologies, to assist researchers in selecting the optimal probe for their specific application.
Performance Comparison of Fluorine Probes
The choice of a fluorine probe depends on several factors, including the desired level of perturbation, the required sensitivity, and the specific dynamic process being investigated. The following table summarizes the key performance characteristics of commonly used fluorine probes.
| Probe Category | Specific Probe Example | Typical Chemical Shift Dispersion (ppm) | Key Advantages | Key Disadvantages | Primary Applications |
| Fluorinated Aromatic Amino Acids | 4-Trifluoromethyl-L-phenylalanine (4-CF₃-Phe) | ~2 | Biosynthetic incorporation allows for site-specific labeling; minimal structural perturbation.[3] | Lower chemical shift dispersion compared to some cysteine-reactive probes. | Probing conformational changes, ligand binding, and protein-protein interactions in a near-native environment.[3][4] |
| 5-Fluoro-Tryptophan (5-F-Trp) | Variable, sensitive to local environment | Can be biosynthetically incorporated; reports on changes in the local environment of tryptophan residues, which are often in functionally important regions.[1][4] | Potential for metabolic scrambling if not carefully controlled. | Studying protein folding, stability, and interactions involving tryptophan-rich regions.[5] | |
| 3-Fluoro-Tyrosine (3-F-Tyr) | Variable | Biosynthetic incorporation; sensitive to electrostatic environment and hydrogen bonding. | Can be susceptible to CSA-induced line broadening at higher magnetic fields.[6] | Investigating enzyme mechanisms and signaling pathways involving tyrosine phosphorylation. | |
| Cysteine-Reactive Probes | Trifluoroethyl (TFE) group | ~1.1 - 2 | High sensitivity due to three equivalent fluorine atoms and fast internal rotation which averages chemical shift anisotropy (CSA).[6][7][8] | Lower environmental sensitivity compared to newer probes.[8] | General purpose probe for studying conformational changes and ligand binding, especially in large proteins and membrane proteins.[6] |
| 2-bromo-N-(4-(trifluoromethyl)phenyl)acetamide (BTFMA) | High sensitivity to solvent polarity | Exhibits a significantly greater range of chemical shifts as a function of solvent polarity compared to other trifluoromethyl probes like BTFA and TFET.[7][9] | Requires cysteine mutagenesis for site-specific labeling; larger probe size may be more perturbing. | Probing changes in solvent exposure and polarity of specific sites. | |
| Monofluoroethyl (mFE) group | ~9 | Ultrahigh environmental sensitivity and dramatically increased chemical shift dispersion, enabling the resolution of multiple conformational states.[8] | Lower intrinsic sensitivity per fluorine atom compared to trifluoromethyl probes.[8] | Resolving complex conformational ensembles and studying the dynamics of large, multi-state proteins.[8] |
Experimental Protocols
Site-Specific Incorporation of Fluorinated Amino Acids via Amber Codon Suppression
This method allows for the precise incorporation of a fluorinated amino acid at a specific site in a protein.
Methodology:
-
Plasmid Preparation:
-
Clone the gene of interest into an expression vector.
-
Introduce an amber stop codon (TAG) at the desired labeling site using site-directed mutagenesis.
-
Co-transform the expression plasmid with a second plasmid encoding an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for the desired fluorinated amino acid (e.g., 4-trifluoromethyl-L-phenylalanine).[10][11]
-
-
Protein Expression:
-
Grow the transformed E. coli cells in a minimal medium.
-
Supplement the medium with the fluorinated amino acid.
-
Induce protein expression with Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
-
Protein Purification:
-
Harvest the cells and purify the labeled protein using standard chromatography techniques (e.g., affinity, ion-exchange, and size-exclusion chromatography).
-
-
¹⁹F NMR Spectroscopy:
-
Prepare the NMR sample with the purified, labeled protein in a suitable buffer.
-
Acquire one-dimensional ¹⁹F NMR spectra to observe the chemical shift of the fluorine probe.
-
Monitor changes in the chemical shift upon addition of ligands, changes in temperature, or other perturbations to study protein dynamics.
-
Cysteine Labeling with a Fluorine Probe
This method is useful when biosynthetic incorporation is not feasible or when a cysteine residue is already present at a strategic location.
Methodology:
-
Protein Preparation:
-
Express and purify the protein of interest. If necessary, introduce a cysteine residue at the desired labeling site via site-directed mutagenesis, ensuring no other reactive cysteines are present.
-
-
Labeling Reaction:
-
Reduce the protein with a reducing agent like dithiothreitol (B142953) (DTT) to ensure the cysteine thiol is free.
-
Remove the reducing agent, for example, by dialysis or a desalting column.
-
React the protein with a molar excess of the cysteine-reactive fluorine probe (e.g., a trifluoromethyl-containing maleimide (B117702) or iodoacetamide (B48618) derivative) under optimized conditions (pH, temperature, and time).
-
-
Purification of Labeled Protein:
-
Remove the unreacted probe by dialysis or size-exclusion chromatography.
-
Verify the labeling efficiency and specificity using mass spectrometry.
-
-
¹⁹F NMR Analysis:
-
Acquire ¹⁹F NMR spectra of the labeled protein to study its dynamics, as described in the previous protocol.
-
¹⁹F NMR Relaxation Dispersion Experiments
These experiments provide quantitative information on the kinetics and thermodynamics of protein dynamics on the microsecond to millisecond timescale.
Methodology:
-
Sample Preparation: Prepare a sample of the fluorine-labeled protein as described above.
-
NMR Data Acquisition:
-
Perform a series of Carr-Purcell-Meiboom-Gill (CPMG) or R₁ρ relaxation dispersion experiments.[12]
-
In a CPMG experiment, a series of 1D ¹⁹F spectra are recorded with a variable frequency of refocusing pulses.
-
In an R₁ρ experiment, spectra are acquired with a variable spin-lock field strength.
-
-
Data Analysis:
-
Extract the effective transverse relaxation rates (R₂eff) from the decay of the NMR signal at each pulse frequency or spin-lock strength.
-
Fit the resulting relaxation dispersion profiles to appropriate models (e.g., the Carver-Richards equation) to extract kinetic parameters (exchange rate, kₑₓ) and thermodynamic parameters (population of the exchanging states).
-
Visualizing Experimental Workflows and Concepts
References
- 1. Fluorine labeling of proteins for NMR studies – Bio-NMR Core [bionmr.cores.ucla.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorine NMR Spectroscopy Enables to Quantify the Affinity Between DNA and Proteins in Cell Lysate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorine-19 NMR of integral membrane proteins illustrated with studies of GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in ¹⁹F NMR studies of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preparation of site-specifically labeled fluorinated proteins for 19F-NMR structural characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A suite of 19F based relaxation dispersion experiments to assess biomolecular motions - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Quantitative Analysis of Protein-Ligand Binding: 19F NMR vs. Alternative Methods
For researchers, scientists, and drug development professionals, the precise quantification of protein-ligand binding is a cornerstone of modern drug discovery and chemical biology. Understanding the affinity and kinetics of these interactions is paramount for identifying and optimizing therapeutic candidates. Among the diverse array of biophysical techniques available, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as a powerful and versatile tool. This guide provides an objective comparison of ¹⁹F NMR with other widely used methods—Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Bio-layer Interferometry (BLI)—supported by experimental data and detailed protocols.
At a Glance: Comparing the Techniques
The choice of method for quantifying protein-ligand interactions depends on various factors, including the nature of the interacting molecules, the desired information (affinity, kinetics, thermodynamics), and available instrumentation. The following table summarizes the key quantitative parameters and characteristics of each technique.
| Feature | ¹⁹F NMR | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) | Bio-layer Interferometry (BLI) |
| Primary Output | Dissociation Constant (Kd), Kinetic Rates (kₒₙ, kₒff)[1] | Kinetic Rates (kₐ, kₒ), Dissociation Constant (KD)[2] | Dissociation Constant (Kₐ, KD), Enthalpy (ΔH), Stoichiometry (n)[3][4][5] | Kinetic Rates (kₐ, kₒ), Dissociation Constant (KD)[6] |
| Affinity Range | Weak to moderate (mM to µM)[7] | Wide range (pM to mM) | Wide range (nM to mM)[8] | Wide range (pM to mM) |
| Throughput | High (for ligand-observed screening)[7] | Medium to High | Low to Medium | High |
| Sample Consumption | Low (µM concentrations)[7] | Low | High (requires higher concentrations)[5] | Low |
| Labeling Requirement | ¹⁹F label on protein or ligand[7][9] | Label-free (one molecule is immobilized)[10] | Label-free[3][4] | Label-free (one molecule is immobilized)[11] |
| Thermodynamic Data | No | No | Yes (ΔH, ΔS, ΔG)[3][4][8] | No |
| Real-time Monitoring | No (endpoint measurements for titration) | Yes[2][12] | Yes | Yes[13] |
Delving Deeper: Experimental Protocols
Detailed and robust experimental design is critical for obtaining high-quality, reproducible data. This section outlines the typical methodologies for each key technique.
¹⁹F NMR Spectroscopy
¹⁹F NMR can be performed in two primary modes: ligand-observed and protein-observed.
1. Ligand-Observed ¹⁹F NMR for Fragment Screening and Kᵢ Determination:
-
Principle: The ¹⁹F NMR signal of a fluorine-containing ligand (or a cocktail of fragments) is monitored.[7] Binding to a protein target results in changes to the ligand's ¹⁹F signal, such as line broadening or chemical shift perturbations.[7]
-
Sample Preparation:
-
Prepare a stock solution of the target protein in a suitable NMR buffer (e.g., 50 mM sodium phosphate, 100 mM NaCl, pH 7.4) with 10% D₂O. A typical protein concentration is 10-50 µM.[7]
-
Prepare stock solutions of fluorinated fragments, typically at 10-100 mM in DMSO-d₆.[7]
-
For screening, create a cocktail of 5-10 fragments, each at a final concentration of 100-200 µM in the NMR buffer.[7]
-
-
NMR Data Acquisition (Fragment Screening):
-
Data Analysis (Fragment Screening):
-
Binding hits are identified by comparing the spectra of the protein-containing sample to the reference. Indicators of binding include line broadening, chemical shift perturbation, or a decrease in signal intensity.[7]
-
-
Competition Binding Assay for Kᵢ Determination:
-
A "spy molecule" (a known fluorinated binder) is pre-incubated with the protein.
-
A non-fluorinated competitor compound is titrated into the sample.
-
The displacement of the spy molecule is monitored by the sharpening and shifting of its ¹⁹F signal back towards the "free" state.[7]
-
The IC₅₀ value is determined and used to calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.[7]
-
2. Protein-Observed ¹⁹F NMR (PrOF NMR) for Kₔ Determination:
-
Principle: The protein is labeled with a fluorine-containing amino acid (e.g., 3-fluoro-L-tyrosine).[7] The ¹⁹F signal from the labeled protein is monitored upon titration with a ligand. Changes in the protein's ¹⁹F chemical shift are used to determine the dissociation constant (Kₔ).[7][9]
-
Sample Preparation:
-
NMR Data Acquisition:
-
Acquire a series of 1D ¹⁹F NMR spectra of the labeled protein while titrating in increasing concentrations of the ligand.[7]
-
Typical Parameters:
-
-
Data Analysis:
-
Calculate the chemical shift perturbation (Δδ) at each titration point.
-
Plot Δδ as a function of the total ligand concentration and fit the data to a binding isotherm equation to determine the Kₔ.[7]
-
Surface Plasmon Resonance (SPR)
-
Principle: SPR measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte from solution to a ligand immobilized on the chip.[2][10] This allows for real-time monitoring of association and dissociation.[12]
-
Experimental Protocol:
-
Immobilization: Covalently attach the ligand (e.g., protein) to the sensor chip surface.
-
Binding: Flow the analyte (e.g., small molecule) in solution over the chip surface at various concentrations.
-
Dissociation: Flow buffer over the chip to monitor the dissociation of the analyte.
-
Regeneration: Use a specific solution to remove the bound analyte, preparing the chip for the next cycle.
-
-
Data Analysis:
Isothermal Titration Calorimetry (ITC)
-
Principle: ITC directly measures the heat released or absorbed during a binding event.[3][4] A solution of one binding partner (the titrant) is injected into a solution of the other binding partner (the titrand) in a sample cell.[8]
-
Experimental Protocol:
-
Sample Preparation:
-
Titration: A series of small injections of the titrant into the titrand is performed at a constant temperature.
-
-
Data Analysis:
Bio-layer Interferometry (BLI)
-
Principle: BLI is an optical biosensing technique that measures the interference pattern of white light reflected from two surfaces: a layer of immobilized protein on a biosensor tip and an internal reference layer.[11] Binding of a molecule to the biosensor tip causes a wavelength shift in the interference pattern, which is monitored in real-time.[6]
-
Experimental Protocol:
-
Immobilization: The ligand is immobilized onto a biocompatible biosensor tip.[11][14]
-
Association: The biosensor tip is dipped into a solution containing the analyte, and the association is monitored.[14]
-
Dissociation: The biosensor tip is moved to a buffer-only solution to monitor dissociation.[14]
-
-
Data Analysis:
-
Similar to SPR, the data is used to determine the association (kₐ) and dissociation (kₒ) rate constants, from which the equilibrium dissociation constant (Kₔ) is calculated.[6]
-
Visualizing the Process: Workflows and Comparisons
To further clarify the experimental and logical frameworks, the following diagrams illustrate the workflow for ¹⁹F NMR and the comparative logic for selecting a binding assay.
Caption: Experimental workflows for ligand-observed and protein-observed ¹⁹F NMR.
Caption: Decision tree for selecting a protein-ligand binding assay.
Conclusion
The quantitative analysis of protein-ligand binding is a multifaceted endeavor, and no single technique is universally superior. ¹⁹F NMR offers distinct advantages, particularly for studying weak interactions and for high-throughput screening of fragment libraries, due to its high sensitivity and the absence of background signals in biological systems.[7] Its ability to provide site-specific information in protein-observed experiments further enhances its utility.[7] However, for researchers requiring a complete thermodynamic profile of an interaction, ITC is the gold standard.[3][4][8] When real-time kinetic data is the primary objective, SPR and BLI provide robust and sensitive platforms.[2][6][12] A thorough understanding of the principles, strengths, and limitations of each method, as outlined in this guide, will empower researchers to select the most appropriate technique to advance their scientific and drug discovery goals.
References
- 1. Rapid Quantification of Protein-Ligand Binding via 19F NMR Lineshape Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. criver.com [criver.com]
- 3. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 5. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 6. Biolayer Interferometry (BLI) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 7. benchchem.com [benchchem.com]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bio-layer interferometry - Wikipedia [en.wikipedia.org]
- 12. affiniteinstruments.com [affiniteinstruments.com]
- 13. Biolayer Interferometry (BLI) - Adaptyv Bio Docs [docs.adaptyvbio.com]
- 14. scispace.com [scispace.com]
A Researcher's Guide to Quantifying Low-Level Fluorophenylalanine Incorporation in Proteins
For researchers, scientists, and drug development professionals, the precise determination of unnatural amino acid incorporation, such as fluorophenylalanine (F-Phe), is critical for ensuring the structural integrity and functional efficacy of engineered proteins. This guide provides an objective comparison of key analytical techniques used to quantify low levels of F-Phe incorporation, supported by experimental data and detailed protocols.
The incorporation of fluorinated amino acids into proteins offers a powerful tool for studying protein structure, function, and dynamics using techniques like ¹⁹F NMR spectroscopy. However, verifying the precise level and location of incorporation is paramount. This guide compares the primary methods used for this determination: Mass Spectrometry, Amino Acid Analysis, and Edman Degradation, providing a framework for selecting the most appropriate technique for your research needs.
Comparison of Analytical Methods
The choice of analytical method depends on several factors, including the required sensitivity, the need for sequence-specific information, and the available instrumentation. The following table summarizes the key performance characteristics of the most common techniques.
| Method | Principle | Detection Level | Advantages | Limitations |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules. Can analyze intact proteins or digested peptides. | High sensitivity; can detect small mass shifts. | Provides high-fidelity confirmation of incorporation and can distinguish between different fluorinated species.[1][2] Can be used for both site-specific and global incorporation analysis.[1][2][3] | Can be complex to interpret spectra with multiple incorporation sites. May require specialized instrumentation. |
| Amino Acid Analysis (AAA) | Chemically hydrolyzes the protein into individual amino acids, which are then separated and quantified, typically by HPLC. | Can accurately detect substitutions of 1-3%.[4] | Provides quantitative data on the overall amino acid composition.[4] Established and robust method. | Destroys the protein, losing all sequence information. May have lower sensitivity for very low incorporation levels compared to MS. |
| Edman Degradation | Sequentially removes and identifies amino acids from the N-terminus of a peptide.[5][6] | Requires 10-100 picomoles of peptide.[5] | Provides direct sequence information, confirming the exact position of F-Phe incorporation. | Limited to sequencing peptides of typically less than 50-60 residues.[5] Will not work if the N-terminus is chemically modified.[5] |
| ¹⁹F NMR Spectroscopy | Directly detects the fluorine nucleus, providing information on the chemical environment of the incorporated F-Phe. | Highly sensitive to the local environment of the fluorine atom.[3] | Non-destructive. Provides structural and dynamic information about the protein at the site of incorporation.[7][8][9] | Does not directly provide quantitative incorporation levels without other methods. Requires specialized NMR equipment. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results. Below are protocols for the key experiments discussed.
Intact Protein Mass Spectrometry
This protocol is designed to confirm the incorporation of fluorophenylalanine into a purified protein using Electrospray Ionization Mass Spectrometry (ESI-MS).
Objective: To determine the molecular weight of the protein and confirm the mass shift corresponding to F-Phe incorporation.
Materials:
-
Purified protein sample containing F-Phe
-
His-tag purification resin or other appropriate affinity chromatography material
-
Tris buffer solution
-
Imidazole
-
Liquid chromatography-mass spectrometry (LC-MS) system with an ESI source
Procedure:
-
Protein Purification: Purify the F-Phe-containing protein using an appropriate method, such as His-tag affinity chromatography. Elute the protein using a buffer containing imidazole.[2]
-
Sample Preparation: Concentrate the purified protein to approximately 0.5 mg/mL.[1] Flash freeze the sample if not analyzed immediately.
-
LC-MS Analysis:
-
Inject the protein sample into the LC-MS system.
-
Separate the protein from contaminants using a suitable reverse-phase column.
-
Introduce the eluting protein into the ESI source.
-
-
Data Acquisition: Acquire mass spectra over a mass range appropriate for the expected molecular weight of the protein.
-
Data Analysis: Deconvolute the resulting mass spectra to determine the average molecular weight of the protein. Compare the observed mass with the theoretical mass of the protein with and without F-Phe incorporation. The mass difference will confirm the successful incorporation.[1][2]
Amino Acid Analysis via PITC Derivatization
This protocol describes the quantification of F-Phe incorporation by analyzing the total amino acid composition of the protein.
Objective: To quantify the percentage of phenylalanine residues substituted by fluorophenylalanine.
Materials:
-
Lyophilized protein sample
-
6 M HCl
-
Phenylisothiocyanate (PITC)
-
Triethylamine
-
Methanol
-
Sodium acetate (B1210297) buffer
-
Acetonitrile
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system with a UV detector
Procedure:
-
Protein Hydrolysis:
-
Place the protein sample in a hydrolysis tube.
-
Add 6 M HCl and seal the tube under vacuum.
-
Hydrolyze the protein at 110°C for 24 hours.
-
Dry the hydrolysate to remove the HCl.
-
-
Derivatization:
-
Redissolve the dried hydrolysate in a coupling buffer (e.g., ethanol:water:triethylamine).
-
Add PITC and incubate to form phenylthiocarbamoyl (PTC) amino acid derivatives.
-
Dry the sample to remove excess reagents.
-
-
HPLC Analysis:
-
Dissolve the derivatized sample in a suitable buffer.
-
Inject the sample into the RP-HPLC system.
-
Separate the PTC-amino acids using a gradient of sodium acetate buffer and acetonitrile.
-
Detect the eluting PTC-amino acids by monitoring absorbance at 254 nm.
-
-
Quantification:
-
Identify the peaks corresponding to PTC-phenylalanine and PTC-fluorophenylalanine by comparing their retention times to known standards.
-
Calculate the percentage of incorporation by comparing the peak areas of PTC-F-Phe to the total of PTC-Phe and PTC-F-Phe.[4]
-
N-terminal Sequencing by Edman Degradation
This protocol is for determining the amino acid sequence from the N-terminus of a protein or peptide to confirm the position of an incorporated F-Phe.
Objective: To identify the amino acid at each position from the N-terminus, thereby confirming the site of F-Phe incorporation.
Materials:
-
Purified peptide or protein sample
-
Automated protein sequencer
-
Phenyl isothiocyanate (PITC)
-
Anhydrous trifluoroacetic acid (TFA)
-
Solvents for extraction (e.g., n-butyl chloride, ethyl acetate)
-
HPLC system for PTH-amino acid identification
Procedure:
-
Sample Loading: Load the purified protein or peptide sample onto the sequencer's reaction cartridge.
-
Coupling Reaction: The N-terminal amino group is reacted with PITC under alkaline conditions to form a phenylthiocarbamoyl (PTC) derivative.[5][6]
-
Cleavage Reaction: The PTC-derivatized N-terminal amino acid is selectively cleaved from the peptide chain using anhydrous TFA, forming a thiazolinone derivative.[5]
-
Extraction: The thiazolinone derivative is extracted with an organic solvent.
-
Conversion: The extracted derivative is treated with acid to convert it into the more stable phenylthiohydantoin (PTH)-amino acid.[5]
-
Identification: The PTH-amino acid is identified by HPLC by comparing its retention time to a set of PTH-amino acid standards.
-
Cycle Repetition: The remaining peptide, now one residue shorter, undergoes the next cycle of coupling, cleavage, and identification to determine the subsequent amino acid in the sequence.[10]
Visualizing Experimental Workflows
Understanding the workflow of each analytical technique is essential for proper experimental planning and execution. The following diagrams illustrate the key steps in each process.
References
- 1. Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Analysis of fluorinated proteins by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of low levels of 4-fluorophenylalanine incorporation into proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Edman degradation - Wikipedia [en.wikipedia.org]
- 6. Edman Degradation: A Classic Protein Sequencing Technique - MetwareBio [metwarebio.com]
- 7. Controlling the incorporation of fluorinated amino acids in human cells and its structural impact - PMC [pmc.ncbi.nlm.nih.gov]
- 8. flore.unifi.it [flore.unifi.it]
- 9. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ehu.eus [ehu.eus]
Safety Operating Guide
Proper Disposal of 3,4-Difluorophenylalanine: A Guide for Laboratory Professionals
The safe and compliant disposal of 3,4-Difluorophenylalanine is a critical aspect of laboratory safety and environmental responsibility. This guide provides essential information for researchers, scientists, and drug development professionals on the proper handling and disposal procedures for this compound, ensuring adherence to safety protocols and regulatory requirements.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all personnel are equipped with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][2] All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[1][3]
Emergency Procedures:
-
In case of skin contact: Immediately wash the affected area with plenty of soap and water.[1][3] Seek medical attention if irritation occurs.[1]
-
In case of eye contact: Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[1]
-
In case of inhalation: Move the person to fresh air and keep them comfortable for breathing.[1][3] If you feel unwell, call a poison center or doctor.[1]
-
In case of a spill: Evacuate unnecessary personnel.[3] For minor spills, sweep or shovel the material into an appropriate, labeled container for disposal.[3][4] Avoid generating dust.[3][4] For major spills, contact your institution's environmental health and safety (EHS) department immediately.[4]
Step-by-Step Disposal Protocol
The recommended disposal method for this compound is incineration by a licensed hazardous waste disposal facility.[1][3] Do not dispose of this chemical down the drain or in regular trash.[5][6]
1. Waste Collection and Segregation:
-
Solid Waste: Collect solid this compound waste, including contaminated consumables (e.g., weigh boats, gloves), in a designated, compatible, and clearly labeled hazardous waste container.[7][8][9]
-
Liquid Waste: If this compound is in a solution, collect it in a separate, compatible, and labeled liquid hazardous waste container.[8] Do not mix with other incompatible waste streams.[7][10]
-
Segregation: Store waste containers away from incompatible materials, such as strong oxidizing agents.[1][10]
2. Container Management:
-
Compatibility: Use containers that are chemically compatible with the waste.[5][7] Plastic containers are often preferred for their durability.[11]
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Irritant").[12]
-
Closure: Keep waste containers securely closed at all times, except when adding waste.[8][11][13]
3. Storage in a Satellite Accumulation Area (SAA):
-
Store the labeled waste container in a designated SAA within the laboratory.[10][11][12]
-
The SAA should be under the control of the laboratory personnel and located at or near the point of generation.[12]
-
Ensure secondary containment is used to capture any potential leaks.[5][8]
4. Arranging for Disposal:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.[11]
-
Follow all institutional procedures for waste manifest documentation and handover.
Disposal of Empty Containers
Empty containers that previously held this compound must be decontaminated before disposal.
-
Triple Rinsing: Rinse the empty container three times with a suitable solvent (e.g., water or an appropriate organic solvent).[13]
-
Rinsate Collection: Collect all rinsate as hazardous liquid waste and dispose of it accordingly.[13]
-
Final Disposal: Once triple-rinsed and air-dried, the container can typically be disposed of in the regular trash or recycled, depending on institutional policies.[13] Deface the original label before disposal.[9]
Summary of Disposal Procedures
| Step | Action | Key Considerations |
| 1. Preparation | Don appropriate PPE. Work in a fume hood. | Safety first.[1][2] |
| 2. Waste Collection | Collect solid and liquid waste in separate, compatible containers. | Avoid mixing incompatible waste streams.[7][8][10] |
| 3. Labeling | Label containers with "Hazardous Waste" and the chemical name. | Proper identification is crucial for safe handling.[12] |
| 4. Storage | Store in a designated Satellite Accumulation Area with secondary containment. | Prevents accidental release and ensures regulatory compliance.[8][10][11][12] |
| 5. Disposal Request | Contact your institution's EHS for waste pickup. | Follow established institutional protocols.[11] |
| 6. Empty Containers | Triple rinse with a suitable solvent, collect rinsate as hazardous waste. | Ensures containers are free of chemical residue before final disposal.[13] |
Disposal Workflow
Caption: Disposal workflow for this compound.
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. danielshealth.com [danielshealth.com]
- 6. acs.org [acs.org]
- 7. acewaste.com.au [acewaste.com.au]
- 8. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 13. campussafety.lehigh.edu [campussafety.lehigh.edu]
Essential Safety and Logistics for Handling 3,4-Difluorophenylalanine
This guide provides crucial safety protocols and logistical procedures for the handling and disposal of 3,4-Difluorophenylalanine, ensuring the well-being of laboratory personnel and compliance with safety standards. Researchers, scientists, and drug development professionals should adhere to these guidelines to minimize risks associated with this chemical.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a compound that can cause skin and eye irritation, and may lead to respiratory irritation if inhaled.[1][2] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure.
Table 1: Personal Protective Equipment (PPE) Requirements
| Body Part | Required PPE | Specifications & Best Practices |
| Hands | Chemical-resistant gloves | Nitrile or other compatible gloves should be used. Always inspect gloves for integrity before use and wash hands after removal.[3] |
| Eyes/Face | Safety glasses with side-shields or chemical safety goggles | A face shield may be required for procedures with a high risk of splashing.[4] |
| Respiratory | Dust mask or respirator | Essential when handling large quantities or when dust generation is likely.[5] Use in a well-ventilated area, preferably a chemical fume hood.[2][6] |
| Body | Laboratory coat | Wear a lab coat to protect skin and clothing.[5][7] Long-sleeved shirts and pants are also recommended.[7] |
| Feet | Closed-toe shoes | Non-slip soles are advisable to prevent falls in the laboratory environment.[7] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational workflow is critical for safety. The following diagram and procedural steps outline the handling process from receipt of the chemical to its disposal.
Caption: Workflow for the safe handling and disposal of this compound.
Experimental Protocols:
-
Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) for this compound before beginning any work.
-
Ensure that emergency eye wash stations and safety showers are accessible and operational.[4]
-
Put on all required PPE as detailed in Table 1.
-
-
Handling:
-
Storage:
First Aid and Emergency Procedures
In the event of exposure, immediate action is necessary.
Table 2: First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[1][4] |
| Skin Contact | Remove contaminated clothing and wash the affected area with plenty of soap and water.[4][6] If irritation persists, seek medical advice.[1] |
| Eye Contact | Immediately flush the eyes with water for at least 15 minutes, removing contact lenses if present and easy to do so.[1][4] Seek immediate medical attention.[4] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][4] |
| Spills | For small spills, sweep up the material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[6] For large spills, evacuate the area and contact emergency responders.[9] |
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Classification: As a fluorinated organic compound, this compound is classified as a halogenated organic waste.[10]
-
Segregation: This waste must be kept separate from non-halogenated organic waste to facilitate proper disposal and manage costs.[11][12] Do not mix with acids, bases, or other incompatible waste streams.[10][12]
-
Containment:
-
Collect all waste, including contaminated PPE and spill cleanup materials, in a designated hazardous waste container that is in good condition and has a tightly sealing lid.[9]
-
The container must be clearly labeled with "Hazardous Waste" and the chemical name "this compound".[9][12] Do not use abbreviations or chemical formulas on the primary label.[9]
-
-
Final Disposal: Dispose of the waste through an authorized hazardous waste disposal service in accordance with all local, state, and federal regulations.[1][5] This may involve incineration at a licensed facility.[1]
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. peptide.com [peptide.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. synquestlabs.com [synquestlabs.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. nspcoatings.co.uk [nspcoatings.co.uk]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 10. bucknell.edu [bucknell.edu]
- 11. 7.2 Organic Solvents [ehs.cornell.edu]
- 12. campusoperations.temple.edu [campusoperations.temple.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
